Sepantronium Bromide

Catalog No.
S548208
CAS No.
781661-94-7
M.F
C20H19BrN4O3
M. Wt
443.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sepantronium Bromide

CAS Number

781661-94-7

Product Name

Sepantronium Bromide

IUPAC Name

1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione bromide

Molecular Formula

C20H19BrN4O3

Molecular Weight

443.3 g/mol

InChI

InChI=1S/C20H19N4O3.BrH/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25;/h3-8,11H,9-10,12H2,1-2H3;1H/q+1;/p-1

InChI Key

QBIYUDDJPRGKNJ-UHFFFAOYSA-M

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho(2,3-d)imidazolium, 1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho(2,3-d)imidazolium bromide, sepantronium bromide, YM 155, YM-155, YM155 cpd

Canonical SMILES

CC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4.[Br-]

The exact mass of the compound Sepantronium bromide is 442.06405 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. It belongs to the ontological category of organic bromide salt in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

sepantronium bromide discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Discovery and Mechanism of Action

Sepantronium bromide was discovered in 2007 by Astellas Pharma scientists through a high-throughput screening of chemical libraries for inhibitors of survivin promoter activity [1]. It was identified as a potent, selective suppressor of survivin expression [1].

The drug's mechanism of action is multi-faceted. Initially, it was shown to selectively suppress survivin expression by targeting its promoter, leading to caspase activation and apoptosis induction in cancer cells [1] [2]. Subsequent research revealed a more complex picture, indicating that YM155's primary mechanism involves generating reactive oxygen species (ROS) in the mitochondria [3]. This ROS generation leads to oxidative DNA damage and suppression of survivin transcription via a ROS/AKT/FoxO signaling axis [3]. At the molecular level, YM155 directly binds to and disrupts the ILF3/p54(nrb) protein complex, which is involved in survivin expression [1]. It also interferes with SP1 transcription factor binding to the survivin core promoter region [1].

The diagram below illustrates the multi-modal mechanism of action of this compound.

G cluster_primary Primary Mechanism cluster_secondary Secondary Effects cluster_molecular Molecular Targets YM155 This compound (YM155) ROS Generates Mitochondrial ROS YM155->ROS ILF3 Disrupts ILF3/p54(nrb) Complex YM155->ILF3 SP1 Alters SP1 Localization YM155->SP1 SurvivinSup Survivin Suppression ROS->SurvivinSup DNADamage DNA Damage ROS->DNADamage Outcome Apoptosis & Cancer Cell Death SurvivinSup->Outcome DNADamage->Outcome ILF3->SurvivinSup SP1->SurvivinSup

Multi-modal mechanism of this compound action.

Preclinical and Clinical Development Summary

The following tables summarize the key stages of the drug's development.

Table 1: Preclinical Profile of this compound

Aspect Findings
Discovery Identified via high-throughput screen of survivin promoter inhibitors (2007) [1].
In Vitro Activity Potent activity across diverse cancer cell lines (low nM range) regardless of p53 status [1].
In Vivo Efficacy Induced tumor regression in xenograft models (lymphoma, prostate cancer, bladder cancer, melanoma) [1].
Synergy Sensitized tumor cells to cisplatin and carboplatin in vivo [1].

Table 2: Key Clinical Trial Outcomes

Trial Phase Population Key Findings Reference
Phase I (US) Advanced solid tumors MTD: 4.8 mg/m²/day (7-day CIVI, q21-days). 1 CR (NHL), 2 PRs (prostate cancer) [1]. Tolcher et al.
Phase I (Japan) Advanced solid tumors MTD: 8.0 mg/m²/day (7-day CIVI, q21-days) [1] [2]. Satoh et al.
Phase II (NSCLC) Platinum-refractory NSCLC Modest activity: RR 5.4%, median PFS 1.7 mo, median OS 6.6 mo [1]. Giaccone et al.
Phase II (Melanoma) Unresectable Stage III/IV melanoma Low activity: objective tumor response rate ~3% [1]. Chesney et al.
Phase I/II (Combination) Untreated Stage IV NSCLC (with carboplatin/paclitaxel) MTD of YM155: 10 mg/m²/day (72-h CIVI). No improvement in response rate (primary endpoint) vs. historical controls [4]. Kelly et al.

Revised Understanding and Current Status

The initial classification of YM155 as a specific "survivin suppressor" has been revised. Recent evidence indicates that its primary mode of action is the generation of reactive oxygen species (ROS), with survivin suppression and DNA damage being secondary effects [3]. This broader mechanism explains the observed extensive transcriptomic changes and its characterization as a "general chemotherapeutic" [3] [5]. Research also identified YM155 as a substrate for the multidrug resistance protein (MDR1/ABCB1/P-gp), providing a mechanism for resistance in previously treated patients [1].

After being discontinued for initial indications, the drug is experiencing a revival. Cothera Bioscience is now developing it under the name PC-002, focusing on its ability to inhibit deubiquitinases (DUBs) and induce degradation of the Myc oncoprotein [6]. This new first-in-class mechanism has garnered FDA Fast Track designation for treating relapsed/refractory Burkitt Lymphoma and other Myc-driven cancers [6]. Clinical trials are ongoing for relapsed/refractory high-grade B-cell lymphoma, Burkitt lymphoma, and other solid tumors [7] [8].

The diagram below illustrates the new understanding of its mechanism and the revived development pathway.

G YM155 This compound (YM155) Primary Primary Effect: ROS Generation YM155->Primary NewMech Newly Exploited Mechanism: DUB Inhibition & Myc Degradation YM155->NewMech Rediscovered Secondary1 Secondary Effects: DNA Damage & Survivin Suppression Primary->Secondary1 Outcome1 Outcome: Cytotoxic Activity Secondary1->Outcome1 NewFocus New Development Focus: Myc-Driven Cancers (e.g., Burkitt Lymphoma) NewMech->NewFocus NewStatus Current Status: Phase 2, FDA Fast Track Designation NewFocus->NewStatus

Revised mechanism and current development status.

Methodological Insights for Researchers

  • Generating Resistance Models: To study mechanisms, develop isogenic resistant cell lines by chronic exposure to increasing YM155 doses. Confirm stable resistance by comparing "on-drug" and long-term "off-drug" cell viability upon re-challenge [3].
  • Transcriptomic Profiling: Use platforms like Affymetrix WT human arrays to analyze genome-wide expression changes. This can reveal that YM155's impact extends far beyond survivin, significantly affecting DNA repair pathways [5].
  • In Vivo Dosing: Preclinical efficacy in xenograft models was achieved with specific regimens, such as a 3-day continuous infusion at 10 mg/kg per week for two weeks or a 7-day continuous infusion at 3 mg/kg for one week [1].

References

Comprehensive Technical Analysis of YM155: Mechanisms of Survivin Suppression and Therapeutic Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to YM155 and Survivin Targeting

YM155 (sepantronium bromide) represents a first-in-class small molecule inhibitor originally identified through high-throughput screening using a survivin promoter-luciferase reporter system. This imidazolium-based compound with chemical formula C₂₀H₁₉BrN₄O₃ was developed by Astellas Pharma, Inc. as a specific survivin suppressant with demonstrated potent anti-tumor activity across various human cancer models in preclinical studies. [1] [2] Survivin (encoded by the BIRC5 gene) is a critical member of the inhibitor of apoptosis (IAP) protein family that functions as a key regulator of both apoptosis inhibition and mitotic progression. What makes survivin particularly attractive as a therapeutic target is its differential expression profile – while it is undetectable in most normal differentiated adult tissues, it is highly overexpressed in numerous human cancers and associated with poor prognosis, treatment resistance, and disease recurrence. [1] [3]

Despite YM155's promising preclinical profile and advancement to Phase I/II clinical trials for several malignancies including melanoma, leukemia, lymphoma, breast cancer, and non-small cell lung cancer, its clinical efficacy as a monotherapy has been modest, prompting extensive investigations into its precise mechanism of action. [2] [3] The compound was initially characterized as a specific transcriptional suppressor of the survivin gene, but subsequent research has revealed a more complex multimodal mechanism involving mitochondrial targeting, reactive oxygen species (ROS) generation, and DNA damage induction, which collectively contribute to its potent cytotoxic effects against cancer cells. This whitepaper provides a comprehensive technical analysis of YM155's mechanisms of action, with particular emphasis on its survivin suppression capabilities, based on current scientific evidence.

Transcriptional Suppression of Survivin

Core Promoter Targeting and Sp1 Disruption

YM155 exerts its initial characterization as a survivin suppressor through direct transcriptional regulation of the BIRC5 gene. Mechanistic studies reveal that YM155 specifically targets the survivin core promoter region spanning 269 base pairs, with the region between -149 to -71 playing a particularly critical role in YM155-mediated suppression. This promoter region contains specific CDE/CHR elements (cell cycle-dependent elements/cell cycle genes homology regions) that normally govern cell cycle-dependent expression of survivin, but YM155's inhibitory effects operate independently of cell cycle arrest, as demonstrated by flow cytometry analysis showing no G1 phase accumulation in treated cells. [1]

The primary transcriptional mechanism involves disruption of Sp1 transcription factor binding to the survivin promoter. Electrophoretic mobility shift assays (EMSA) have demonstrated that YM155 abrogates the interaction between nuclear proteins and the survivin promoter region, with Sp1 identified as the major binding factor through antibody supershift experiments. [1] This disruption occurs without affecting Sp1 protein expression levels but rather through re-localization of Sp1 within the nucleus. The critical role of Sp1 is further confirmed by rescue experiments where forced overexpression of Sp1 neutralized YM155-mediated downregulation of survivin promoter activity, and mutation of Sp1 binding sites in the survivin promoter diminished both DNA-protein interactions and promoter activity. [1]

NF-κB Pathway Inhibition

Beyond Sp1 disruption, YM155 demonstrates a time-dependent biphasic effect on the NF-κB signaling pathway, which represents an additional mechanism for survivin transcriptional regulation. In RCC786.0 renal cell carcinoma cells, YM155 initially promotes p65 NF-κB subunit binding to its DNA consensus sequences at 6 hours, but significantly attenuates this binding by 24 hours. This temporal pattern correlates with observed changes in nuclear translocation – YM155 enhances p65 translocation to the nucleus at early time points but suppresses it at later time points. [4]

The molecular events underlying this NF-κB inhibition involve activation of the deubiquitinating enzyme CYLD, which subsequently leads to inhibition of IKKβ, stabilization of IκBα (the inhibitory protein that sequesters NF-κB in the cytoplasm), and consequently, retention of NF-κB heterodimers in the cytosol. This cascade ultimately diminishes the transcriptional competence of NF-κB and reduces expression of its target genes, including survivin. This mechanism is particularly relevant in cancer types with constitutive NF-κB activation, suggesting potential biomarkers for predicting YM155 sensitivity. [4]

Mitochondrial Localization and ROS-Mediated Effects

Mitochondrial Targeting and DNA Binding

Recent evidence indicates that YM155's primary cytotoxic mechanism may extend beyond direct survivin suppression to involve mitochondrial localization and subsequent dysfunction. Structural analyses reveal that YM155 shares significant similarities with ethidium bromide, including comparable topological polar surface area, octanol-water partition coefficient (CLogP), and electrostatic charge distribution. These shared characteristics enable YM155 to function as a lipophilic cation that preferentially accumulates in mitochondria due to the organelle's high membrane potential. [5]

PicoGreen quenching studies have confirmed that YM155 localizes to mitochondrial DNA (mtDNA), demonstrating dose-dependent quenching of PicoGreen fluorescence specifically in the mitochondrial compartment. This mtDNA binding capacity underlies YM155's profound impact on mitochondrial function, including rapid depletion of cellular ATP levels (observed as early as 3 hours post-treatment), disruption of mitochondrial membrane potential, and increased mitochondrial permeability as evidenced by cytochrome c and smac/DIABLO release into the cytosol. [5] Importantly, these effects occur independently of apoptosis activation, as YM155 treatment does not generate characteristic caspase-3 activation or PARP cleavage fragments typically associated with apoptotic cell death. [5]

Reactive Oxygen Species Generation and Oxidative Stress

A pivotal discovery in understanding YM155's mechanism reveals that generation of reactive oxygen species represents the primary mode of action, while survivin suppression constitutes a secondary effect. Studies using isogenic pairs of YM155-sensitive and resistant triple-negative breast cancer cell lines demonstrate that YM155 induces ROS production specifically in the mitochondria, in addition to engaging a previously identified redox cycling pathway. [6] This ROS-mediated cytotoxicity establishes a causal link between YM155-induced oxidative stress and transcriptional suppression of survivin through a newly identified ROS/AKT/FoxO/survivin axis in TNBC cells. [6]

The consequences of YM155-induced mitochondrial dysfunction extend to profound metabolic alterations, as evidenced by comprehensive metabolomic profiling. YM155 treatment significantly impairs oxidative phosphorylation while simultaneously increasing glycolytic intermediates – a metabolic shift consistent with mitochondrial stress. Specifically, YM155 decreases basal respiration, ATP production, maximum respiration, and spare respiratory capacity while increasing proton leak, as measured by Seahorse extracellular flux analysis. [5] Furthermore, YM155 treatment reduces most tricarboxylic acid cycle intermediates and disrupts pyrimidine metabolism, indicating broad dysregulation of mitochondrial metabolic functions. [5]

The multifaceted mechanisms of YM155 action in cancer cells, showing interconnected pathways leading to cell death.

Cellular Consequences and Downstream Effects

Apoptosis Induction and Cell Cycle Impact

YM155 treatment triggers robust apoptotic cell death across multiple cancer types, as evidenced by increased Annexin-V staining, caspase activation, and characteristic morphological changes. In multiple myeloma cells, YM155 demonstrates remarkable potency with IC₅₀ values ranging from 1.9-6.7 nM, inducing both early and late apoptosis in a dose-dependent manner. [7] The compound simultaneously downregulates key anti-apoptotic proteins including survivin and Mcl-1, while also abrogating interleukin-6-induced STAT3 phosphorylation, thereby removing crucial survival signals in tumor cells. [7]

A particularly noteworthy characteristic of YM155 is its efficacy against quiescent cells in the G₀/G₁ phases of the cell cycle. Traditional chemotherapeutic agents typically target rapidly dividing cells, but YM155 demonstrates unique capability in eliminating slow-cycling or non-cycling cells that often contribute to disease recurrence and therapeutic resistance. Triple-color flow cytometric analysis confirms that YM155 potently induces cell death in multiple myeloma cells residing in G₀ phase, suggesting potential utility against minimal residual disease and cancer stem cell populations. [7] Additionally, YM155 treatment induces G₀/G₁ cell cycle arrest in neuroblastoma models, further limiting proliferative capacity and sensitizing cells to additional therapeutic interventions. [2] [3]

DNA Damage and Repair Interference

Beyond its transcriptional and mitochondrial effects, YM155 directly induces DNA damage through multiple mechanisms. The compound has been shown to inhibit topoisomerase activity, leading to DNA strand breaks and activation of the DNA damage response pathway. [2] This DNA-damaging capability appears functionally significant, as research indicates that adaptation to both survivin suppression and DNA damage pathways proves critical in conferring YM155 resistance in triple-negative breast cancer models. [6]

The relationship between DNA damage and survivin suppression appears bidirectional – while YM155-induced DNA damage contributes to cell death, the reduction of survivin itself further sensitizes cells to DNA-damaging agents. Survivin normally plays a role in cellular repair processes, and its suppression compromises the ability of cancer cells to recover from genotoxic stress. This mechanistic insight provides rational basis for combination therapies with conventional DNA-damaging chemotherapeutic agents, as demonstrated by synergistic interactions between YM155 and etoposide in neuroblastoma models, and with carboplatin in ovarian cancer. [2] [8]

Therapeutic Implications and Research Applications

Biomarkers and Resistance Mechanisms

The development of YM155-resistant cell lines has provided valuable insights into potential predictive biomarkers for YM155 response and resistance mechanisms. In triple-negative breast cancer models, resistant cells demonstrate adaptation to both ROS-mediated cytotoxicity and DNA damage pathways, suggesting that baseline oxidative stress management capacity and DNA repair proficiency may influence YM155 sensitivity. [6] Additionally, the time-dependent NF-κB inhibition by YM155 suggests that constitutive NF-κB activation might represent another biomarker for patient stratification. [4]

Research across various cancer types indicates that elevated survivin expression alone may be insufficient to predict YM155 response, as the compound's efficacy involves multiple mechanisms beyond survivin suppression. Instead, the integrative assessment of mitochondrial function, redox regulatory capacity, and DNA damage repair capabilities may provide more accurate predictors of therapeutic response. The stability of the YM155 resistance phenotype – maintained even after 6 weeks of drug withdrawal – suggests epigenetic or permanent genetic adaptations rather than transient metabolic adjustments. [6]

Rational Combination Strategies

Understanding YM155's multimodal mechanism supports the development of rational combination therapies that enhance efficacy and overcome resistance. Preclinical data demonstrates promising synergistic interactions when YM155 is combined with various conventional and targeted agents:

  • With Bcl-2/xL inhibitors: The combination of YM155 and navitoclax shows enhanced efficacy against ovarian cancer models, particularly in reducing aldehyde dehydrogenase-high (ALDHʰⁱ) cancer cell populations that typically demonstrate chemoresistance. [8]
  • With chemotherapy agents: YM155 synergizes with etoposide in neuroblastoma models and with carboplatin in ovarian cancer, leveraging YM155's DNA damage effects and capacity to eliminate quiescent cells. [2] [8]
  • With targeted pathway inhibitors: Combination with BMP inhibitors induces cathepsin-mediated cell death, while coordination with microtubule-targeting agents enhances mitotic arrest. [5] [2]

Table 1: Quantitative Effects of YM155 Across Cancer Types

Cancer Type IC₅₀ Values Key Molecular Effects Experimental Models Citations
Triple-Negative Breast Cancer 0.5-2.5 nM (parental cells) ROS generation, mitochondrial dysfunction, DNA damage MDA-MB-231, BT-20, MDA-MB-453 cell lines [6]
Multiple Myeloma 1.9-6.7 nM Survivin & Mcl-1 downregulation, STAT3 inhibition KMS12, KMS11, U266 cell lines, xenograft models [7]
Neuroblastoma 8-212 nM G₀/G₁ arrest, p53 upregulation, apoptosis induction SH-SY5Y, SK-N-AS, IMR-32 cell lines, PDX models [2] [3]
Oral Squamous Cell Carcinoma N/A PUMA upregulation, caspase-3 activation SCC9 cell line, xenograft models [9]
Renal Cell Carcinoma 40 nM NF-κB inhibition, CYLD activation RCC786.0 cell line [4]
Lung Cancer 10-20 nM AMPK activation, BMP signaling inhibition, TCA cycle disruption A549, H1299 cell lines [5]

Experimental Protocols and Methodologies

Transcriptional Regulation Assays

Survivin Promoter-Luciferase Reporter Assays provide a fundamental methodology for investigating YM155's transcriptional effects. The experimental workflow involves:

  • Vector Construction: Clone various lengths of the human survivin promoter (e.g., pLuc-6270, pLuc-2840, pLuc-1430, pLuc-269) into luciferase reporter vectors. The 269 bp core promoter region is particularly critical for YM155 responsiveness. [1]
  • Cell Transfection: Co-transfect promoter-reporter constructs with pRL-TK control vector (for normalization) into relevant cancer cell lines using Lipofectamine 2000 or Fugene HD transfection reagents. [1]
  • YM155 Treatment and Measurement: Expose transfected cells to YM155 (typically 1-100 nM) for 6-24 hours, then measure firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System. Normalize firefly luciferase activity to Renilla values for quantitative comparison. [1]

Electrophoretic Mobility Shift Assays (EMSA) enable detailed analysis of transcription factor binding disruptions:

  • Nuclear Extraction: Prepare nuclear extracts from YM155-treated and control cells using standard protocols.
  • Probe Labeling: Label double-stranded oligonucleotides corresponding to the survivin promoter region (-149 to -71) with [γ-³²P]ATP.
  • Binding Reactions: Incubate nuclear extracts with labeled probes in binding buffer, with or without excess unlabeled competitor oligonucleotides or specific antibodies (for supershift assays).
  • Electrophoresis and Detection: Resolve protein-DNA complexes on non-denaturing polyacrylamide gels, followed by autoradiography or phosphorimaging. [1]
Mitochondrial Function Assessment

Seahorse Extracellular Flux Analysis provides comprehensive assessment of YM155-induced mitochondrial dysfunction:

  • Cell Preparation: Plate appropriate cancer cells (e.g., H1299 lung cancer cells) at optimal density in Seahorse microplates and culture overnight. [5]
  • YM155 Treatment: Treat cells with YM155 (typically 20-100 nM) for 2-24 hours prior to analysis.
  • Mitochondrial Stress Test: Sequentially inject oligomycin (ATP synthase inhibitor), FCCP (mitochondrial uncoupler), and rotenone/antimycin A (complex I/III inhibitors) while continuously measuring oxygen consumption rate (OCR). [5]
  • Parameter Calculation: Derive key parameters including basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity from OCR measurements. [5]

Metabolomic Profiling enables systematic analysis of YM155-induced metabolic alterations:

  • Sample Preparation: Treat cells with YM155 for 3 hours, then extract metabolites using appropriate solvents (e.g., 80% methanol). [5]
  • LC-MS Analysis: Analyze metabolite extracts using liquid chromatography-mass spectrometry systems, preferably with reverse-phase chromatography and positive/negative ion switching.
  • Stable Isotope Tracing: For flux analysis, employ [U-¹³C₆]-glucose tracing followed by LC-MS to track glucose carbon incorporation into metabolic intermediates.
  • Data Processing: Use specialized software (e.g., XCMS, MetaboAnalyst) for peak detection, alignment, and identification, followed by multivariate statistical analysis. [5]

Table 2: Key Signaling Pathways Affected by YM155 Treatment

Pathway Molecular Components Direction of Change Functional Consequences Experimental Evidence
ROS/AKT/FoxO/Survivin ROS, AKT, FoxO transcription factors Activated then suppressed Survivin transcriptional repression Immunoblotting, ROS detection, promoter assays [6]
Mitochondrial Function mtDNA, ETC complexes, TCA enzymes Impaired Decreased OXPHOS, metabolic reprogramming Seahorse analysis, metabolomics, mtDNA binding [5]
NF-κB Signaling CYLD, IKKβ, IκBα, p65/p50 Time-dependent inhibition Altered inflammatory response, survivin downregulation EMSA, luciferase reporter, fractionation [4]
Apoptosis Regulation Survivin, Mcl-1, caspases, Bcl-2 family Pro-apoptotic shift Caspase-dependent and independent cell death Western blot, Annexin V staining, caspase assays [9] [7]
Cell Cycle Control CDK inhibitors, cyclins, p53 G₀/G₁ arrest Reduced proliferation, quiescent cell targeting Flow cytometry, colony formation [2] [7]

YM155_Experiments cluster_molecular Molecular Mechanism Studies cluster_metabolic Metabolic & Mitochondrial Studies cluster_cellular Cellular Phenotype Analysis Start Experimental Question Transcriptional Transcriptional Regulation Start->Transcriptional Metabolic Mitochondrial Function Start->Metabolic Cellular Cell Fate Determination Start->Cellular Promoter Promoter-Reporter Assays Transcriptional->Promoter EMSA Electrophoretic Mobility Shift Transcriptional->EMSA ChIP Chromatin Immunoprecipitation Transcriptional->ChIP Mechanism Integrated Mechanism Understanding Promoter->Mechanism Identifies promoter regions EMSA->Mechanism TF binding interactions Seahorse Seahorse Extracellular Flux Metabolic->Seahorse Metabolomics Metabolomic Profiling Metabolic->Metabolomics Membrane_potential Membrane Potential Assays Metabolic->Membrane_potential Seahorse->Mechanism Mitochondrial parameters Metabolomics->Mechanism Metabolic pathways Viability Viability & Proliferation Cellular->Viability Apoptosis Apoptosis Detection Cellular->Apoptosis Cell_cycle Cell Cycle Analysis Cellular->Cell_cycle Phenotype Comprehensive Phenotypic Profile Viability->Phenotype IC₅₀ values Apoptosis->Phenotype Cell death mechanisms Cell_cycle->Phenotype Cycle distribution Mechanism->Phenotype Correlate molecular effects with cellular outcomes

Experimental approaches for investigating YM155 mechanisms, integrating molecular and phenotypic analyses.

Conclusion and Future Directions

YM155 represents a multifaceted anticancer agent with a complex mechanism extending beyond its initial characterization as a specific survivin suppressant. The compound simultaneously targets multiple interconnected processes – including transcriptional regulation, mitochondrial function, redox homeostasis, and DNA integrity – that collectively contribute to its potent cytotoxic effects against diverse cancer types. The primary sequence of events involves initial mitochondrial localization and ROS generation, followed by activation of the ROS/AKT/FoxO/survivin axis and induction of DNA damage, ultimately leading to cell death through both caspase-dependent and independent mechanisms. [6] [5]

The clinical translation of YM155 has been challenging despite promising preclinical activity, likely due to compensatory adaptations in cancer cells and insufficient patient stratification strategies. Future research directions should focus on identifying robust predictive biomarkers based on YM155's multifaceted mechanism, particularly factors related to mitochondrial function, redox regulation, and DNA damage repair. Additionally, rational combination strategies that simultaneously target multiple vulnerabilities exposed by YM155 treatment hold significant promise for enhancing therapeutic efficacy and overcoming resistance. The unique capability of YM155 to target quiescent cells further suggests potential applications in minimal residual disease settings and cancer stem cell-directed therapies. [7] [2] [8]

References

YM155 BIRC5 gene expression suppression

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of YM155 Action on BIRC5

YM155 (Sepantronium Bromide) was initially identified as a specific suppressant of BIRC5 transcription. However, research indicates its mechanism is multifaceted, extending beyond survivin inhibition alone [1] [2].

Aspect of Action Detailed Description
Primary Transcriptional Suppression YM155 disrupts the positive regulatory ILF3/p54nrb complex on the BIRC5 promoter, leading to reduced survivin mRNA and protein levels [1] [2].
Additional Molecular Targets RNA microarray studies identify other potential targets (ID1, FOXO1, CYLD), suggesting YM155's growth inhibitory effects are not exclusively mediated by survivin suppression [1].
Downstream Cellular Effects Induces apoptosis (programmed cell death) and causes cell cycle arrest, often in the G0/G1 phase. It can also enhance the expression of tumor suppressor proteins like p53 [2] [3].
Other Reported Activities Can inhibit topoisomerase activity, leading to DNA damage, and has been shown to modulate autophagy and other pro-survival signaling pathways [2].

The following diagram illustrates the core mechanism by which YM155 suppresses survivin expression and triggers downstream cellular effects:

G YM155 YM155 ILF3_p54nrb ILF3/p54nrb Complex YM155->ILF3_p54nrb Disrupts OtherTargets Other Targets (e.g., ID1, FOXO1) YM155->OtherTargets Modulates BIRC5_Promoter BIRC5 Gene Promoter ILF3_p54nrb->BIRC5_Promoter Fails to Activate Survivin_mRNA Survivin mRNA BIRC5_Promoter->Survivin_mRNA Reduced Transcription Survivin_Protein Survivin Protein Survivin_mRNA->Survivin_Protein Reduced Translation Apoptosis Apoptosis Survivin_Protein->Apoptosis Loss of Inhibition CellCycle_Arrest Cell Cycle Arrest Survivin_Protein->CellCycle_Arrest Disrupted Regulation

YM155 acts by disrupting the ILF3/p54nrb complex, leading to reduced survivin expression and induction of apoptosis and cell cycle arrest. It also modulates other molecular targets. [1] [2]

Key Experimental Protocols for Evaluating YM155

To investigate YM155's effects, researchers employ a suite of standardized cellular and molecular assays.

Protocol Core Methodology Key Readout / Analysis
Cell Viability (MTT) Assay [2] [3] Cells treated with graded YM155 concentrations (e.g., 0.0032-50 µM) for 24-72 hrs. MTT dye added & converted to purple formazan by live cells. Measure absorbance (~560 nm). Calculate IC50 (concentration inhibiting 50% of viability) via nonlinear regression (e.g., GraphPad Prism).
Clonogenic / Colony Formation Assay [1] [2] Cells treated, then seeded at low density in semi-solid medium (e.g., methylcellulose) & cultured for 10-14 days. Count visible colonies after staining (e.g., crystal violet, Giemsa). Measures long-term reproductive viability & replicative potential post-treatment.

| Analysis of Apoptosis & Cell Cycle [2] [4] | Apoptosis: Stain cells with Annexin-V/PI & analyze via flow cytometry. Cell Cycle: Fix & stain DNA with PI, then analyze by flow cytometry. | Quantify % cells in early/late apoptosis & necrosis (Annexin-V+/PI- & Annexin-V+/PI+). Determine distribution in cell cycle phases (G0/G1, S, G2/M). | | Gene & Protein Expression Analysis [1] [2] [3] | qRT-PCR: Extract RNA, reverse transcribe to cDNA, & perform qPCR with BIRC5-specific primers. Western Blot: Separate proteins via SDS-PAGE, transfer to membrane, & probe with antibodies (e.g., anti-survivin, anti-PARP1). | Calculate fold-change in BIRC5 mRNA vs. control (e.g., GAPDH). Detect protein levels & cleavage products (e.g., PARP1 cleavage indicates apoptosis). |

The workflow below outlines a typical multi-experiment approach to characterize YM155's effects, from initial viability screening to mechanistic investigation:

G Start Cell Culture & YM155 Treatment Viability Viability Assay (MTT) Start->Viability Clonogenic Clonogenic Assay Start->Clonogenic Long-term Culture Phenotype Apoptosis/Cell Cycle Analysis Start->Phenotype Expression Gene/Protein Expression (qPCR/Western) Start->Expression IC50 IC50 Determination Viability->IC50 Dose-Response Mechanism Mechanistic Insights Clonogenic->Mechanism Clonal Growth Inhibition Phenotype->Mechanism Apoptosis Induction Cell Cycle Phase Expression->Mechanism Survivin Downregulation Target Validation

A typical experimental workflow for evaluating YM155, progressing from viability screening to mechanistic studies. [1] [2] [3]

YM155 Activity Across Cancer Models

YM155 demonstrates broad anti-neoplastic activity, with efficacy observed in both solid tumors and hematological malignancies.

Cancer Type Model System Observed Efficacy & Key Findings
Renal Cell Carcinoma (RCC) [1] Patient-derived & immortalized cell lines; Mouse xenograft. Potent growth inhibition; susceptibility independent of VHL status; papillary subtype more resistant than clear cell; synergistic in vitro with sorafenib (though synergy not confirmed in vivo).
Neuroblastoma (NB) [2] MYCN-amplified & non-amplified cell lines; Mouse xenograft. Potent cytotoxicity (IC50: 8-212 nM); suppressed colony & 3D spheroid growth; induced apoptosis, G0/G1 arrest; synergistic with etoposide; reduced tumor burden in vivo without toxicity.
Acute Myeloid Leukemia (AML) [4] HL-60 & KG-1 cell lines. Permanent BIRC5 disruption via CRISPR/Cas9n reduced cell viability and induced apoptosis/necrosis, validating BIRC5 as a critical target.
Myeloproliferative Neoplasms (MPNs) [3] JAK2V617F mutant cell lines (HEL, SET2). Reduced cell viability & clonal growth; induced apoptosis, cell cycle arrest, and autophagy; modulated apoptosis-, cell cycle-, DNA damage-, and autophagy-related genes.
Lung Cancer & Glioma [5] Lung cancer stem cells (LCSCs) & glioma stem cells (GSCs). Key regulator of cancer stem cells (CSCs) & epithelial-mesenchymal transition (EMT); suppression caused loss of CSC characteristics; acts via secreted factor PAI-1.

YM155 in Combination Therapy & Clinical Translation

Combining YM155 with other agents is a key strategy to enhance efficacy and overcome resistance.

Combination Partner Cancer Model Outcome & Synergy Assessment
Sorafenib (multi-kinase inhibitor) [1] Renal Cell Carcinoma (RCC786.0 cells) Synergistic *in vitro* at ½ x IC50 concentrations. However, combination failed to arrest tumor progression in a mouse xenograft model, highlighting need for optimized dosing schedules.
Etoposide (chemotherapy) [2] Neuroblastoma (NB cell lines) Synergistic inhibition of NB growth, with combination ED75 values ranging from 0.17 to 1.0. Suggests YM155 can sensitize cancer cells to conventional chemo.
Ruxolitinib (JAK1/2 inhibitor) [3] JAK2V617F MPN cells (HEL, SET2) Combined treatment analysis performed using graded concentrations of both drugs. Data visualized to assess interaction effect.

The rationale for these combinations is that YM155 suppresses survivin, which is often overexpressed in tumors to confer treatment resistance. Lowering survivin levels can sensitize cancer cells to the apoptotic effects of other drugs [2] [6]. YM155 has been investigated in several Phase I/II clinical trials for malignancies including melanoma, lymphoma, and non-small cell lung cancer (NSCLC), demonstrating a manageable safety profile though with modest monotherapy activity [2].

Future Research Directions

  • Biomarker Development: Given that YM155's efficacy does not solely depend on baseline survivin levels [1], future work should focus on identifying robust predictive biomarkers (e.g., from RNA microarray data like ID1, FOXO1, CYLD) to select patients most likely to respond.
  • Optimizing Combination Regimens: The discrepancy between in vitro and in vivo synergy with sorafenib [1] underscores the need to systematically optimize dosing schedules, sequences, and routes of administration in preclinical models.
  • Targeting Cancer Stem Cells (CSCs): Evidence that BIRC5 regulates lung and glioma stem cells [5] positions YM155 as a promising candidate for targeting the therapy-resistant CSC population, a key driver of relapse.

References

Survivin/BIRC5: Biology and Therapeutic Rationale

Author: Smolecule Technical Support Team. Date: February 2026

Survivin (BIRC5) is a multifunctional protein that is a member of the Inhibitor of Apoptosis (IAP) family. Its principal functions include inhibiting caspase-dependent apoptosis and ensuring the fidelity of cell division by regulating the mitotic spindle checkpoint [1]. It is highly expressed in most human tumors but is generally undetectable in most terminally differentiated normal adult tissues, making it an attractive and nearly universal cancer target [2] [1] [3]. Its overexpression is consistently correlated with aggressive disease, chemotherapy resistance, and poor patient prognosis [3] [4].

The diagram below illustrates the core networks and therapeutic intervention points for survivin.

survivin_network cluster_incoming Upstream Regulators & Incoming Signals cluster_functions Core Functions cluster_downstream Downstream Consequences in Cancer cluster_therapy Therapeutic Intervention Points (See Table 1) Survivin Survivin Apoptosis_Inhibition Apoptosis_Inhibition Survivin->Apoptosis_Inhibition Mitosis_Regulation Mitosis_Regulation Survivin->Mitosis_Regulation T2 Homodimerization Inhibitors Survivin->T2 HSP90 HSP90 HSP90->Survivin Stabilizes T1 Partner Interaction Inhibitors HSP90->T1 Transcription Transcription Transcription->Survivin Activates T3 Gene Transcription Inhibitors Transcription->T3 Kinases Kinases Kinases->Survivin Phosphorylates Kinases->T3 Therapy_Resistance Therapy_Resistance Apoptosis_Inhibition->Therapy_Resistance Tumor_Proliferation Tumor_Proliferation Mitosis_Regulation->Tumor_Proliferation Poor_Prognosis Poor_Prognosis Therapy_Resistance->Poor_Prognosis Tumor_Proliferation->Poor_Prognosis T4 mRNA Inhibitors T5 Immunotherapy

Survivin's role in cancer networks and key therapeutic strategies.

Current Therapeutic Strategies Targeting Survivin

Despite over two decades of research, no survivin-specific anticancer agent has gained clinical approval [2] [5]. However, numerous strategies are under investigation, which can be categorized as follows:

Table 1: Categories of Survivin-Targeting Therapeutic Agents

Strategy Category Mechanism of Action Representative Agents & Key Findings

| 1. Partner Protein Interaction Inhibitors | Disrupts survivin's interaction with crucial partner proteins (e.g., Hsp90, Smac/DIABLO), leading to its degradation or apoptosis induction. | Shepherdin: A peptidomimetic disrupting survivin-Hsp90 interaction [2]. UC-112 & Analogs (e.g., 10f): Smac mimetics that selectively induce survivin degradation and show in vivo efficacy in melanoma xenografts [2]. PZ-6-QN: Promotes release of Smac from mitochondria, showing broad anticancer activity [2]. | | 2. Homodimerization Inhibitors | Prevents the formation of the survivin homodimer, which is critical for its stability and function. | LLP3, LLP9, Abbott 8: Small molecules identified via structure-based design that disrupt dimerization [2]. | | 3. Gene Transcription Inhibitors | Suppresses transcription of the BIRC5 gene, reducing survivin expression at the mRNA level. | YM155 (Sepantronium Bromide): A first-in-class survivin suppressor that inhibits promoter activity. It shows single-agent and combination efficacy in pre-clinical models of Mantle Cell Lymphoma (MCL) [6] [5]. Clinical development has been hampered by low efficacy/toxicity in some trials [2] [6]. | | 4. mRNA Inhibitors | Utilizes antisense oligonucleotides (ASOs) or miRNAs to target and degrade survivin mRNA. | Survivin ASOs (e.g., LY2181308): These advanced agents have faced challenges in clinical trials due to low antitumor efficacy and/or toxicity [2]. | | 5. Immunotherapy | Engages the immune system to target cells presenting survivin peptides. | Survivin-targeting Vaccines (e.g., SurVaxM): A vaccine currently in Phase II trials for glioblastoma [5]. |

Key Experimental Models and Protocols

To evaluate potential survivin-targeting therapies, robust in vitro and in vivo models are essential. The following table summarizes key methodologies cited in recent research.

Table 2: Key Experimental Approaches for Validating Survivin-Targeting Therapies

Experimental Goal Protocol Details Key Readouts & Validation

| Genetic Knockout (CRISPR-Cas9) | Cell line: HepG2 (Hepatocellular Carcinoma) [7]. Procedure: Design of specific gRNAs; transfection; validation of knockout efficiency via qPCR and Western Blot. | Phenotypes: ~50% reduction in colony formation; increased G2/M cell cycle arrest; elevated apoptosis (Caspase-8 increased 39.5-fold); migration inhibition (wound healing reduced to 29% vs 60% control) [7]. Pathway Analysis: Downregulation of CDK1/2, AURKA; upregulation of p53/p21 [7]. | | In Vitro Drug Sensitivity & Combination Studies | Cell lines: A panel of MCL lines (sensitive, innate/refractory, acquired/resistant) [6]. Agents: YM155 (BIRC5 suppressor), S63845 (MCL-1 inhibitor), Bortezomib, Ibrutinib [6]. Assays: Cytotoxicity assays (e.g., MTT, CellTiter-Glo), apoptosis assays (Annexin V/PI). | Findings: YM155 and S63845 are effective as single agents and in combination with primary drugs (Bortezomib, Ibrutinib). The "secDrug-secDrug" combination (YM155 + S63845) was highly effective [6]. Mechanism Investigation: RNA-seq and pathway analysis identified effects on mitochondrial depolarization and mTOR signaling [6]. | | Bioinformatic & Biomarker Analysis | Data Sources: TCGA, GEO databases [3] [4]. Methods: Differential expression analysis, Kaplan-Meier survival analysis, correlation with immune cell infiltration (via TIMER, CIBERSORT), gene set enrichment analysis (GSEA) [3] [4]. | Key Findings: BIRC5 is a negative prognostic marker across multiple cancers (e.g., LUAD, LIHC) [3] [4]. High expression correlates with specific immune cell infiltration patterns and is linked to cell cycle and p53 signaling pathways [3] [4]. |

Challenges and Future Directions

The path to a clinically successful survivin-targeting drug is fraught with challenges that inform future research directions.

  • The "Undruggable" Nature: Survivin lacks a deep binding pocket for conventional small molecules, necessitating alternative strategies like targeting protein-protein interactions (PPIs), which is notoriously difficult [5].
  • Clinical Trial Setbacks: Leading candidates like YM155 and survivin ASOs have failed in later-stage trials due to insufficient efficacy or toxicity, highlighting the need for improved drug delivery, patient stratification, and combination regimens [2] [5].
  • Future Strategies: Research is increasingly focusing on rational combination therapies, such as co-targeting survivin and MCL-1 to overcome resistance [6], and leveraging immunotherapeutic approaches like SurVaxM [5]. Furthermore, using survivin as a biomarker for patient selection could improve the success rate of clinical trials [3] [4].

References

YM155 continuous intravenous infusion protocol

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Administration Protocol

The core established method for YM155 delivery in clinical trials is a 7-day (168-hour) CIVI, repeated every 21 days [1] [2].

Parameter Specification
Recommended Dose 4.8 mg/m²/day (as Monotherapy) [1] [2]
Alternative Dose 5.0 mg/m²/day (in Combination with Rituximab) [3]
Infusion Duration 168 hours (7 days) [1] [3] [2]
Cycle Frequency Every 3 weeks [1] [2]
Dose-Limiting Toxicity (DLT) Reversible renal toxicity (elevated serum creatinine, acute tubular necrosis) at 6.0 mg/m²/day [1] [2]

Drug Preparation & Handling

Proper preparation and administration are critical for stability and patient safety.

Component Requirement / Procedure
Formulation Supplied as a 30 mg/3 mL solution in a lactic acid-based buffer (pH 3.6) [2].
Diluent 5% Dextrose [2].
Preparation Environment Controlled light and temperature conditions [2].
Administration Set Indwelling intravenous catheter with polyethylene-lined tubing and polypropylene syringes (both light-protected) [2].
Syringe Replacement Syringes should be exchanged every 24 hours during the 7-day infusion [2].

Pharmacokinetics & Safety Monitoring

Understanding the drug's behavior in the body and monitoring for adverse events are essential for patient management.

Category Details

| Pharmacokinetic Profile (at MTD) | • Mean Steady-State Concentration (Css): 7.7 ng/mL • Clearance: 47.7 L/h • Terminal Elimination Half-life: 26 hours [1] [2] | | Common Toxicities (Grade 1-2) | Stomatitis, pyrexia, nausea [1] [2]. | | Serious Toxicities (Grade 3-4) | Neutropenia (19.5%), thrombocytopenia (12.2%) – notably in combination therapy [3]. Reversible renal toxicity was dose-limiting [1] [2]. | | Recommended Monitoring | Renal Function: Regular serum creatinine and urinalysis [1] [2]. Other Labs: CBC with differential, chemistry panel [2]. Vital Signs/ECG: Monitored frequently, especially in early cycles [2]. |

Mechanism of Action Insights

Initially identified as a survivin suppressor, recent studies reveal that YM155's primary mechanism involves inducing mitochondrial dysfunction [4] [5]. The drug localizes to mitochondria, generates reactive oxygen species (ROS), and disrupts oxidative phosphorylation, leading to DNA damage and cell death; survivin suppression is likely a secondary effect [4] [5].

The following diagram illustrates this mitochondrial-mediated mechanism of action and its downstream effects:

G cluster_mito Mitochondrial Dysfunction cluster_effects Downstream Effects YM155 YM155 ROS ↑ ROS Generation YM155->ROS mDNA Binds mtDNA YM155->mDNA MMP Loss of Membrane Potential (ΔΨm) ROS->MMP DNA DNA Damage ROS->DNA Death Caspase-Independent Cell Death MMP->Death OXPHOS Inhibited Oxidative Phosphorylation ATP ATP Depletion OXPHOS->ATP AMPK AMPK Activation ATP->AMPK ATP->Death mDNA->OXPHOS Survivin Survivin Suppression (Secondary Effect) DNA->Death AMPK->Survivin

Diagram 1: The primary mechanism of YM155 involves localizing to mitochondria, causing dysfunction that triggers cell death. Survivin suppression is a downstream consequence [4] [5].

Preclinical & Experimental Protocol

For in vivo efficacy studies, the following protocol has been used in mouse xenograft models, which mirrors the clinical CIVI schedule.

Step Description
1. Model Setup Inject primary PDX cells into NSG mice (intravenously or subcutaneously) [6].
2. Treatment Initiation Start 4 weeks post-inoculation (for IV) or when tumors are palpable (for subcutaneous) [6].
3. Dosing Regimen Administer YM155 via CIVI at 1.0 or 3.0 mg/kg for 7 days [6].
4. Cycle Follow with 2 weeks off-drug. Repeat for multiple cycles (e.g., 2-4 cycles) [6].
5. Monitoring Track tumor volume (for subcutaneous models) or measure human B2M in serum and analyze cells from blood, spleen, and bone marrow via flow cytometry (for systemic models) [6].

Key Considerations for Clinical Development

  • Clinical Efficacy: While YM155 showed promising single-agent activity in early-phase trials (e.g., in NHL and prostate cancer) [1] [2], its efficacy in later-phase trials has been mixed. A phase II study combining YM155 with rituximab in aggressive B-cell NHL showed a tolerable profile and an encouraging objective response rate of 50% [3].
  • Mechanism-Driven Combinations: The revised understanding of YM155's mechanism suggests that its role as a mitochondrial stress inducer and AMPK activator should be considered when designing rational combination therapies, rather than relying solely on its historical classification as a survivin inhibitor [4] [5].

References

sepantronium bromide combination therapy carboplatin paclitaxel

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data Summary

The following tables summarize key efficacy, safety, and pharmacokinetic data from a phase I/II clinical trial in patients with advanced Non-Small-Cell Lung Cancer (NSCLC) [1] [2] [3].

Table 1: Efficacy Outcomes (Phase II Cohort)

Outcome Measure Result with Sepantronium Bromide + Carboplatin/Paclitaxel
Patient Population Untreated stage IV NSCLC (n=19)
Objective Response Rate (ORR) 11% (2 Partial Responses)
Median Progression-Free Survival (PFS) 5.7 months
Median Overall Survival (OS) 16.1 months

Table 2: Safety and Tolerability Profile

Category Most Common Findings
Most Frequent Toxicities Mostly hematological (as expected from carboplatin/paclitaxel backbone) [1].
Treatment with this compound Generally well-tolerated with a favorable safety profile in combination [1] [2].
Drug-Drug Interaction Combination of carboplatin and paclitaxel may increase the risk of nerve damage [4].

Table 3: Pharmacokinetic Parameters of this compound

Pharmacokinetic Parameter Value / Observation
Recommended Dosage 10 mg/m²/day as a 72-hour Continuous Intravenous Infusion (CIVI) [1].
Dose Proportionality Exhibits dose-proportional pharmacokinetics in the tested range [5].
Influence of Renal Impairment No dose adjustment needed for mild renal impairment. Moderate renal impairment increases exposure by ~30% [5].
Effect of Age and Sex No significant impact on pharmacokinetics [5].

Detailed Experimental Protocol

Here is the detailed methodology for the administration of this combination therapy, as used in the clinical trial.

Drug Preparation and Administration

This compound

  • Formulation: Supplied in vials containing 30 mg of the drug in 3 ml of a lactic acid-based buffer (pH 3.6) [1].
  • Dilution: Must be prepared for administration in a controlled light and temperature environment. The appropriate volume is diluted in 5% dextrose injection solution [5].
  • Dosage: The Maximum Tolerated Dose (MTD) and recommended phase II dose is 10 mg/m²/day [1] [2].
  • Administration: Administered as a continuous intravenous infusion (CIVI) over 72 hours every 21 days [1].

Carboplatin and Paclitaxel

  • Dosage: Carboplatin AUC 6 and Paclitaxel 200 mg/m², administered on day 1 of the 21-day cycle [1].
  • Sequence: Note that the combination of carboplatin and paclitaxel itself carries a moderate interaction risk for increased neurotoxicity, requiring careful monitoring [4].
  • Premedication: Standard premedication for paclitaxel (e.g., corticosteroids, diphenhydramine, and H2 antagonists) should be administered to prevent hypersensitivity reactions [4].
Treatment Cycle and Monitoring
  • Cycle Duration: 21 days [1].
  • Dose Modifications: Treatment should be withheld if neutrophil counts fall below 1,500/mm³ or platelet counts fall below 100,000/mm³ [4]. Dose adjustments should be considered for patients with moderate renal impairment [5].
  • Tumor Assessment: Tumor response should be evaluated by CT scan every two cycles (approximately every 6 weeks) using RECIST 1.1 criteria [1].

Mechanistic Insights and Workflow

This compound is believed to primarily target the expression of survivin, but recent transcriptomic studies suggest its mechanism is more complex, involving critical DNA damage repair pathways.

G YM155 This compound (YM155) Survivin Survivin (BIRC5) Suppression YM155->Survivin Inhibits Transcription DDR DNA Damage Response (ATR/ATM, Fanconi Anemia Pathway) YM155->DDR Impairs Apoptosis Enhanced Apoptosis Survivin->Apoptosis Suppression Promotes CellDeath Tumor Cell Death Apoptosis->CellDeath Chemo Carboplatin/Paclitaxel DNA_Damage DNA Damage Chemo->DNA_Damage DNA_Damage->DDR Activates DDR->CellDeath When Functional Prevents DDR->CellDeath When Impaired Allows

The diagram above illustrates the dual mechanisms of action. The intended mechanism involves survivin suppression, while recent research highlights a potentially critical role in impairing DNA damage repair.

  • Intended Primary Mechanism: this compound was identified as a specific suppressor of survivin promoter activity, leading to reduced survivin mRNA and protein levels. This suppression of a key anti-apoptotic protein promotes programmed cell death and can mitigate treatment resistance, thereby synergizing with cytotoxic agents like carboplatin and paclitaxel [1] [6].
  • Broader Transcriptomic Impact & Off-Target Effects: A whole transcriptome analysis in MDA-MB-231 breast cancer cells revealed that while survivin mRNA was modestly reduced, YM155 caused massive differential expression of over 2000 other transcripts. The most significantly impaired system was the ATR/ATM-Fanconi anemia DNA damage response pathway, which is crucial for repairing DNA cross-links—the very type of damage induced by carboplatin. This widespread disruption suggests that the cytotoxicity of YM155 may be less specific to survivin suppression than initially thought and heavily reliant on crippling the cancer cell's ability to repair chemotherapy-induced DNA damage [7].

Conclusion and Research Implications

Future applications should consider several factors. The newly identified mechanism of impairing the DNA damage response (DDR) provides a strong rationale for exploring this combination in tumors with inherent DDR deficiencies or for overcoming platinum resistance [7]. Furthermore, the pharmacokinetic profile necessitates caution and potential dose adjustment in patients with moderate renal impairment [5]. Finally, the search for robust pharmacodynamic biomarkers beyond survivin expression is critical, as its suppression has not been consistently correlated with clinical response [1].

I hope these comprehensive application notes and protocols are helpful for your research. If you are exploring specific cancer models or resistance mechanisms, I may be able to provide more targeted information.

References

Clinical Dosing & Pharmacokinetics of YM155

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value Details
Recommended Schedule 168-hour CIVI every 3 weeks Cycle length: 21 days [1].
Maximum Tolerated Dose (MTD) 4.8 mg/m²/day Determined in a phase I study [1].
Phase II Dose 5.0 mg/m²/day Used in a phase II DLBCL trial [2].
Mean Steady-State Concentration (Css) 7.7 ng/mL At the MTD [1].
Clearance (CL) 47.7 L/h At the MTD [1].
Terminal Half-Life (t½) 26 hours At the MTD [1].
Volume of Distribution (Vss) 1,763 L Suggests extensive tissue distribution [1].

Experimental Protocols for Preclinical Research

For scientists investigating YM155 in laboratory models, the following protocols from recent publications can serve as a guide.

In Vitro Cytotoxicity and Mechanism Assays

This protocol is adapted from studies in neuroblastoma and leukemia cell models [3] [4].

  • 1. Cell Preparation: Plate cancer cell lines (e.g., neuroblastoma, leukemia) in 96-well plates at a density of 3-5 x 10³ cells per well and allow to adhere overnight.
  • 2. Drug Treatment: Treat cells with a concentration range of YM155 (e.g., 1 nM to 1 µM). Include a vehicle control (e.g., DMSO).
  • 3. Incubation: Incubate cells for 72 hours under standard conditions (37°C, 5% CO₂).
  • 4. Viability Assessment: Add MTT reagent (0.5 mg/mL) and incubate for 2-4 hours. Solubilize the formed formazan crystals with DMSO or SDS buffer.
  • 5. Data Analysis: Measure absorbance at 560-570 nm. Calculate the percentage of viable cells and determine the IC₅₀ value using non-linear regression (e.g., GraphPad Prism).
In Vivo Efficacy Protocol in Xenograft Models

This method is based on a 2025 study in neuroblastoma xenograft mice [3].

  • 1. Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).
  • 2. Tumor Inoculation: Subcutaneously implant tumor cells (e.g., 5 x 10⁶ cells per mouse). Allow tumors to establish to a palpable size (~100-150 mm³).
  • 3. Randomization & Dosing: Randomize mice into control and treatment groups (n=5-10 per group).
    • Treatment Group: Administer 5 mg/kg of YM155 subcutaneously every day [3].
    • Control Group: Administer an equal volume of saline vehicle.
  • 4. Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
  • 5. Endpoint Analysis: After 3-4 weeks, euthanize the animals, excise and weigh tumors for final analysis. Statistical significance is typically assessed using a Student's t-test.

Proposed Signaling Pathway of YM155

YM155 was initially identified as a specific suppressor of survivin transcription. However, research has revealed that its mechanism of action is more complex and involves direct effects on mitochondrial function, leading to DNA damage and apoptosis, particularly in cancer cells [5] [4]. The following diagram synthesizes these key mechanisms.

G cluster_nuclear Nuclear Activity cluster_mitochondrial Mitochondrial Activity YM155 YM155 SurvivinSup Survivin Suppression YM155->SurvivinSup DNADamage DNA Damage Response YM155->DNADamage S-phase Specific MitoLocalize Localizes to Mitochondria YM155->MitoLocalize Apoptosis Apoptosis SurvivinSup->Apoptosis p53 p53 Phosphorylation/ Activation DNADamage->p53 DNADamage->Apoptosis G1Arrest G0/G1 Cell Cycle Arrest p53->G1Arrest MitoDysfunction Mitochondrial Dysfunction MitoLocalize->MitoDysfunction OXPHOS Inhibits OXPHOS & TCA Cycle MitoDysfunction->OXPHOS AMPK AMPK Activation MitoDysfunction->AMPK CytoC Cytochrome c Release MitoDysfunction->CytoC AMPK->Apoptosis CytoC->Apoptosis

Research Applications & Combination Strategies

Beyond its activity as a single agent, YM155 shows promise in combination therapies and for repurposing in non-oncological diseases characterized by pathological cell proliferation.

  • Synergistic Combinations: In preclinical models, YM155 demonstrates synergistic effects with conventional chemotherapeutics. For instance, in neuroblastoma, combining YM155 with etoposide resulted in synergistic growth inhibition [3]. In Philadelphia-positive Acute Lymphoblastic Leukemia (Ph+ALL), an additive or synergistic response was observed when YM155 was combined with the kinase inhibitor dasatinib [4].
  • Therapeutic Repurposing: Evidence suggests YM155 could be effective in treating Pulmonary Arterial Hypertension (PAH), a disease involving abnormal vascular cell proliferation. In a SU5416/hypoxia mouse model of PAH, treatment with YM155 (5 mg/kg/day subcutaneously) significantly reduced right ventricular systolic pressure and pulmonary vascular remodeling [6].

Key Considerations for Clinical & Preclinical Work

  • Clinical Safety: The phase I study established that YM155 is generally well-tolerated. The most common toxicities were grade 1-2 stomatitis, pyrexia, and nausea. The dose-limiting toxicity (DLT) was reversible elevation in serum creatinine, with one case of acute tubular necrosis at the 6.0 mg/m²/d dose [1].
  • Mechanism Clarity: While YM155 was designed as a survivin suppressant, researchers should be aware that its cytotoxic effects are multi-faceted. Key mechanisms include induction of DNA damage and S-phase arrest [4], plus direct disruption of mitochondrial function [5]. Sensitivity is not solely dependent on baseline survivin expression levels [7] [4].
  • Resistance Mechanisms: Acquired resistance to YM155 in cell lines has been linked to upregulation of the drug efflux transporter ABCB1 (P-glycoprotein) and/or downregulation of the solute carrier transporter SLC35F2, which is involved in YM155 uptake [7].

References

Comprehensive Application Notes and Protocols for Survivin Suppression Assays Using YM155

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Survivin as a Therapeutic Target

YM155 (sepantronium bromide) is a first-in-class small-molecule survivin suppressor initially identified as a transcriptional inhibitor of the BIRC5 gene [1]. This imidazolium-based compound with the chemical formula C₂₀H₁₉BrN₄O₃ has demonstrated potent anti-tumor activity across various cancer models, including neuroblastoma, renal cell carcinoma, and head and neck squamous cell carcinoma [5] [6] [3]. YM155 exhibits multiple mechanisms of action beyond survivin suppression, including DNA damage induction, Mcl-1 depletion, and topoisomerase inhibition [1]. The compound has advanced to Phase I/II clinical trials for several malignancies, showing a manageable safety profile as a monotherapy [1].

YM155 Treatment Protocols

Compound Preparation and Storage

Stock Solution Preparation:

  • Obtain YM155 from commercial suppliers (e.g., MedChem Express, Cayman Chemical) [6] [1]
  • Prepare a 10 mM stock solution in sterile DMSO
  • Aliquot and store at -20°C to avoid freeze-thaw cycles
  • Under these conditions, YM155 remains stable for at least 6 months

Working Solution Preparation:

  • Thaw frozen aliquots at room temperature
  • Dilute in cell culture medium immediately before use
  • Ensure final DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability
  • Perform serial dilutions to achieve desired concentration range (typically 0.1-1000 nM)
Cell Culture and Treatment

Cell Line Selection: Based on published research, the following cell lines have demonstrated appropriate responsiveness to YM155 treatment:

Table 1: Responsive Cell Lines for YM155 Survivin Suppression Assays

Cell Line Cancer Type Reported IC₅₀ (nM) Key Characteristics
UKF-NB-3 Neuroblastoma 0.49 Most sensitive in panel [5]
SK-N-AS Neuroblastoma 3.55 p53-null [5]
LAN-6 Neuroblastoma 248 Relatively resistant [5]
RENCA Renal carcinoma 500-2000* *Concentration used in functional studies [6]
HepG2 Liver cancer N/A Responsive to survivin siRNA [7]
CAL27 HNSCC N/A HPV-negative [3]

Treatment Protocol:

  • Seed cells in appropriate culture vessels at optimal density (e.g., 4,000 cells/well in 96-well plates for viability assays) [1]
  • Allow cells to adhere for 24 hours under standard culture conditions (37°C, 5% CO₂)
  • Replace medium with fresh medium containing YM155 at desired concentrations
  • Include vehicle control (0.1% DMSO) and positive control as appropriate
  • Incubate for 24-72 hours depending on assay endpoint [6] [1]

siRNA-Mediated Survivin Suppression

siRNA Design and Selection

For researchers interested in genetic suppression of survivin as a comparator to YM155 treatment, siRNA approaches provide a valuable alternative strategy. The following sequences have been experimentally validated:

Table 2: Experimentally Validated siRNA Sequences for Survivin Suppression

Sequence Name Target Sequence (5'-3') Efficiency Application
siRNA #2646 Proprietary (Ambion) >85% at 1 nM Functional studies [2]
siRNA #121294 Proprietary (Ambion) >85% at 1 nM Functional studies [2]
Survivin siRNA II Commercial (CST) Validated General use [8]
Surv-1 GAAGAAAGAAUUUGAGGAATT Experimental Liver cancer [7]
Surv-2 CAAAGGAAACCAACAAUAATT Experimental Liver cancer [7]
Surv-3 CAUUUUCAAAUUAGAUGUUTT Experimental Liver cancer [7]
siRNA Transfection Protocol

Materials:

  • Validated survivin siRNA (e.g., Silencer Pre-designed siRNAs from Ambion)
  • Transfection reagent (e.g., Lipofectamine RNAiMAX, Invitrogen)
  • Appropriate cell culture medium and supplements

Procedure:

  • Seed cells 24 hours before transfection to achieve 30-50% confluence at time of transfection [6] [2]
  • Prepare siRNA-transfection reagent complexes:
    • Dilute siRNA in serum-free medium (-30 nM final concentration recommended) [2]
    • Dilute transfection reagent in separate tube of serum-free medium
    • Combine diluted siRNA with diluted transfection reagent
    • Incubate 15-20 minutes at room temperature to allow complex formation
  • Add complexes to cells dropwise while gently swirling plate
  • Incubate cells for 48-72 hours before assessing knockdown efficiency [8] [2]

Optimization Notes:

  • For reverse transfection, prepare complexes first, then add cell suspension [2]
  • Include non-targeting control siRNA to distinguish sequence-specific effects
  • Use at least two different siRNA sequences to confirm on-target effects [2]
  • For difficult-to-transfect cells, consider specialized delivery systems such as cationic carbon dots (CCDs) which achieved 28.5% transfection efficiency in HepG2 cells [7]

Assessment of Survivin Suppression Efficacy

Cell Viability and Proliferation Assays

MTT Viability Assay Protocol:

  • Seed cells in 96-well plates at optimal density (4,000 cells/well for most neuroblastoma lines) [1]
  • Treat with YM155 concentration range (typically 0.1-1000 nM) for 72 hours [1]
  • Add MTT reagent (0.5 mg/mL final concentration) and incubate 2-4 hours at 37°C
  • Remove medium and dissolve formazan crystals in DMSO
  • Measure absorbance at 560 nm using microplate reader [1]
  • Calculate IC₅₀ values using GraphPad Prism or similar software

Clonogenic Assay Protocol:

  • Seed cells in 6-well plates at low density (2.5 × 10³ cells/well) [1]
  • Treat with YM155 for 48 hours
  • Replace with fresh drug-free medium and culture for 10-12 days [1]
  • Fix colonies with methanol/acetic acid and stain with 0.2% crystal violet
  • Count colonies (>50 cells) manually or using automated colony counters
  • Express results as percentage of vehicle control

EdU Incorporation Assay for S-Phase Analysis:

  • Seed cells on glass coverslips and treat with YM155 as described
  • Add 20 μM EdU for 9 or 24 hours before harvesting [6]
  • Fix cells with 3.7% formaldehyde for 15 minutes
  • Perform Click-iT reaction using Alexa Fluor 488 imaging kit per manufacturer's instructions [6]
  • Counterstain with DAPI and mount on slides
  • Quantify EdU-positive cells across five fields of view per coverslip [6]
Apoptosis and Cell Cycle Analysis

Apoptosis Assessment by Annexin V/PI Staining:

  • Harvest treated cells by gentle trypsinization
  • Wash with cold PBS and resuspend in binding buffer
  • Stain with Annexin V-FITC and propidium iodide (PI) according to kit instructions
  • Analyze by flow cytometry within 1 hour of staining
  • distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations

Cell Cycle Analysis by PI Staining:

  • Harvest cells and fix in 70% ethanol at -20°C for at least 2 hours
  • Wash with PBS and treat with RNase A (100 μg/mL) for 30 minutes at 37°C
  • Stain with PI (50 μg/mL) and analyze by flow cytometry
  • Use appropriate software (e.g., ModFit) to determine cell cycle distribution

Mechanistic Studies and Downstream Analysis

Molecular Analysis of Survivin Expression

Western Blotting Protocol:

  • Primary Antibodies: Survivin (Cell Signaling Technology, #2803, 1:1000), p53, β-actin [1] [9]
  • Sample Preparation: Lyse cells in RIPA buffer with protease and phosphatase inhibitors
  • Electrophoresis: Run 20-40 μg protein on 4-20% SDS-PAGE gels [2]
  • Transfer: Wet transfer to PVDF membrane at 100V for 1 hour
  • Blocking: 5% non-fat milk in TBST for 1 hour at room temperature
  • Incubation: Primary antibody overnight at 4°C, HRP-conjugated secondary for 1 hour at room temperature [9]
  • Detection: Chemiluminescent substrate and imaging system

Quantitative RT-PCR for Survivin mRNA:

  • Extract total RNA using appropriate kits (e.g., MagMAX-96 Total RNA Isolation Kit) [2]
  • Synthesize cDNA using reverse transcriptase (e.g., MMLV Reverse Transcriptase) [2]
  • Perform qPCR using validated TaqMan Gene Expression Assays (e.g., Hs00977611_g1 for survivin) [2]
  • Normalize to housekeeping genes (e.g., 18S rRNA)
  • Calculate relative expression using ΔΔCt method
Functional Assays

Three-Dimensional Spheroid Assay:

  • Seed cells in ultra-low attachment 96-well plates (e.g., Corning #4515) [1]
  • Allow spheroid formation for 3-5 days
  • Treat with YM155 and monitor spheroid growth over 7-14 days
  • Measure spheroid diameter regularly using microscopy
  • Assess viability using ATP-based assays at endpoint

Migration and Invasion Assays:

  • Scratch/Wound Healing Assay: Create scratch with pipette tip, image at 0 and 24 hours, quantify wound closure [6]
  • Single-Cell Migration: Track randomly migrating cells for 120 minutes at 1-minute intervals using time-lapse microscopy [6]
  • Transwell Invasion: Seed cells in Matrigel-coated inserts, quantify invasion after 24-48 hours

The following diagram illustrates the core workflow for evaluating YM155-mediated survivin suppression and its functional consequences in cancer cells:

G cluster_preparation Compound & Cell Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_molecular Analysis Phase cluster_functional Analysis Phase Start Start YM155 Survivin Suppression Assay Prep1 Prepare YM155 stock (10 mM in DMSO) Start->Prep1 Prep2 Culture appropriate cell lines Prep1->Prep2 Prep3 Seed cells at optimal density Prep2->Prep3 Treat1 Treat with YM155 (0.1-1000 nM) Prep3->Treat1 Treat2 Include vehicle controls Treat1->Treat2 Treat3 Incubate 24-72 hours Treat2->Treat3 Molecular Molecular Analysis Treat3->Molecular Func Functional Analysis Treat3->Func Interpretation Data Interpretation & IC₅₀ Calculation Molecular->Interpretation Func->Interpretation Mol1 Western blot for survivin Mol2 qPCR for BIRC5 mRNA Mol3 p53 expression analysis Fun1 Viability assays (MTT) Fun2 Apoptosis detection Fun3 Cell cycle analysis Fun4 Migration assays

Troubleshooting and Technical Considerations

Common Issues and Solutions

Table 3: Troubleshooting Guide for YM155 Survivin Suppression Assays

Problem Potential Cause Solution
High variability in IC₅₀ values ABCB1-mediated efflux Use ABCB1 inhibitors (verapamil, zosuquidar) to confirm target engagement [5]
Poor YM155 response Low SLC35F2 expression Select cell lines with confirmed YM155 sensitivity [5]
Inconsistent Western blot results Survivin isoform expression Validate antibody specificity for survivin isoforms [9]
Low siRNA transfection efficiency Cell type-specific barriers Optimize delivery using advanced carriers (e.g., cationic carbon dots) [7]
Lack of correlation between mRNA and protein knockdown Protein half-life differences Extend treatment time to 72-96 hours for protein turnover [2]
Important Technical Notes
  • Resistance Considerations: ABCB1 (P-glycoprotein) overexpression confers YM155 resistance in some cell models. Include ABCB1 inhibitors in preliminary experiments to assess contribution of efflux mechanisms [5].

  • Cell Line Variability: YM155 sensitivity varies significantly across cell lines (IC₅₀ range: 0.49 nM to 248 nM in neuroblastoma models). Conduct pilot studies to establish appropriate concentration ranges [5].

  • Combination Strategies: YM155 demonstrates synergy with conventional chemotherapeutics like etoposide. For combination studies, perform matrix dosing and analyze using Chou-Talalay or Bliss independence methods [1].

References

Comprehensive Application Notes and Protocols for Sepantronium Bromide (YM155) in Cell Viability Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sepantronium Bromide (YM155)

This compound (YM155) is a first-in-class small-molecule survivin suppressant with potent antitumor activity across diverse cancer types. Originally identified through high-throughput screening as an inhibitor of BIRC5 (survivin) promoter activity, YM155 has demonstrated exceptional potency in preclinical models, with cytotoxicity in the nanomolar range for many cancer cell lines [1]. The compound features an imidazolium-based structure with a molecular weight of 443.3 Da and the chemical formula [C₂₀H₁₉N₄O₃]⁺ Br⁻ [1]. YM155's cationic character contributes to its poor cell membrane permeability, necessitating active transport via cationic transporters for cellular uptake, which influences the timing of its intracellular effects [1].

The primary molecular target of YM155 was initially identified as survivin, a critical member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in many malignancies but largely absent in normal differentiated tissues [2] [1]. However, subsequent research has revealed that YM155 exhibits a multimodal mechanism of action that extends beyond survivin suppression alone. These additional mechanisms include inhibition of topoisomerase activity, generation of reactive oxygen species (ROS), disruption of DNA damage repair pathways, and suppression of Mcl-1 expression [3] [4]. YM155 has advanced to Phase I/II clinical trials for several malignancies, including melanoma, leukemia, lymphoma, breast cancer, and non-small cell lung cancer, demonstrating a manageable safety profile as both a monotherapy and in combination regimens [2].

Mechanism of Action and Cellular Responses

YM155 exerts its antitumor effects through a complex interplay of molecular mechanisms that collectively disrupt cancer cell viability and proliferation. The diagram below illustrates the key signaling pathways affected by YM155 treatment:

G cluster_0 Early Responses (1-8 hours) cluster_1 Late Responses (8-24 hours) YM155 YM155 Survivin_suppression Survivin (BIRC5) Suppression YM155->Survivin_suppression DNA_damage DNA Damage Repair Inhibition YM155->DNA_damage ATR/ATM/Fanconi anemia pathway inhibition ROS Reactive Oxygen Species (ROS) Generation YM155->ROS Mitochondrial DNA damage Translation_suppression Global Protein Synthesis Suppression YM155->Translation_suppression AMPK activation mTORC1 suppression Apoptosis Apoptosis Induction Survivin_suppression->Apoptosis DNA_damage->Apoptosis ROS->Apoptosis Translation_suppression->Survivin_suppression Reduced protein synthesis Cell_cycle_arrest G0/G1 Cell Cycle Arrest Translation_suppression->Cell_cycle_arrest Cell_cycle_arrest->Apoptosis

Figure 1. Multimodal mechanisms of YM155 action in cancer cells. YM155 induces both early and late cellular responses, beginning with survivin suppression and global translation inhibition, followed by DNA damage repair impairment, ROS generation, cell cycle arrest, and ultimately apoptosis.

The primary molecular events triggered by YM155 include rapid suppression of survivin expression at both mRNA and protein levels, occurring within 2-8 hours of treatment [1]. This is accompanied by activation of AMPKα and subsequent phosphorylation of Raptor at S792, leading to suppression of mTORC1 signaling and global inhibition of protein synthesis [1]. YM155 also induces cell cycle arrest at the G0/G1 phase through downregulation of cyclin D proteins and activation of retinoblastoma (Rb) protein via dephosphorylation at S807/811 [1].

At later time points (8-24 hours), YM155 triggers DNA damage response impairment through suppression of the ATR/ATM and Fanconi anemia repair pathways, including downregulation of FANC complex genes (A/B/E/F/G/M), FANC2, FANCI, BRCA1, BRCA2, RAD51, and PALB2 [4]. The compound also generates reactive oxygen species through mitochondrial DNA damage, further promoting apoptotic signaling [3]. These collective mechanisms converge to activate both intrinsic and extrinsic apoptosis pathways, resulting in caspase activation and programmed cell death [2] [1].

Cell Sensitivity Profiles Across Cancer Types

YM155 demonstrates variable cytotoxicity across different cancer types and cell lines, reflecting differences in cellular uptake, survivin dependency, and molecular context. The table below summarizes reported IC₅₀ values from published studies:

Table 1. Sensitivity profiles of various cancer cell lines to YM155 treatment

Cancer Type Cell Line IC₅₀ Value Assay Type Exposure Time Reference
Neuroblastoma SH-SY5Y 8-212 nM (range across 6 lines) MTT 72 h [2]
Prostate Cancer PC-3 1.84 nM Viability assay 72 h [1]
Prostate Cancer DU-145 3.7 nM Viability assay 72 h [1]
Prostate Cancer LNCaP 44 nM Viability assay 72 h [1]
Prostate Cancer C4-2 15.9 nM Viability assay 72 h [1]
Renal Cell Carcinoma RCC4 1.5 nM Viability assay 72 h [1]
Renal Cell Carcinoma 786-O 16 nM Viability assay 72 h [1]
Triple-Negative Breast Cancer MDA-MB-231 14.6 ng/mL (≈33 nM) Alamar Blue 24 h [4]
Normal Prostate Epithelial Cells HPEpiC 99.6 nM Viability assay 72 h [1]
Immortalized Prostate Epithelial RWPE-1 25 nM Viability assay 72 h [1]
Immortalized Prostate Epithelial RWPE-2 29 nM Viability assay 72 h [1]

The sensitivity data reveals that aggressive cancer cell lines generally exhibit greater sensitivity to YM155 compared to their normal or less aggressive counterparts. For instance, in prostate cancer models, the castration-resistant PC-3 cell line demonstrates exceptional sensitivity (IC₅₀ = 1.84 nM), while normal prostate epithelial cells (HPEpiC) show significantly higher resistance (IC₅₀ = 99.6 nM), suggesting a favorable therapeutic window [1]. Similar patterns are observed in neuroblastoma models, where YM155 effectively inhibits cell viability across multiple cell lines with IC₅₀ values ranging from 8 to 212 nM [2].

The variability in sensitivity can be attributed to several factors, including differential expression of survivin and other molecular targets, variations in drug uptake mediated by cationic transporters, and genetic background differences affecting apoptotic signaling pathways. Notably, MYCN amplification status in neuroblastoma cells influences YM155 sensitivity, with MYCN-amplified lines generally showing higher susceptibility [2]. Additionally, the molecular context of p53 signaling appears to modulate cellular responses to YM155, with functional p53 pathways potentially enhancing drug efficacy through augmented apoptotic activation [2].

Assay Selection and Experimental Design

Comparison of Cell Viability Assays

Selecting an appropriate viability assay is crucial for accurately evaluating YM155 effects. The table below compares common viability assays used in YM155 studies:

Table 2. Comparison of cell viability assays applicable to YM155 testing

Assay Type Principle Advantages Disadvantages Compatibility with YM155
WST-1 Tetrazolium salt reduction by mitochondrial dehydrogenases Higher sensitivity than MTT, water-soluble formazan, no solubilization step, suitable for time-course studies May require intermediate electron acceptor, higher background possible, cost considerations Excellent - used in multiple studies
MTT Tetrazolium salt reduction to insoluble formazan Well-established, inexpensive, widely available Requires formazan solubilization, end-point measurement only, potential crystal interference Good - used in neuroblastoma studies [2]
Alamar Blue Resazurin reduction to fluorescent resorufin Homogeneous format, multiple readings possible, highly sensitive Fluorescence interference by compounds, longer incubation times Good - used in breast cancer studies [4]
CellTiter-Glo ATP quantification via luciferase reaction Highly sensitive, broad dynamic range, simple protocol Lysates cells, endpoint measurement, higher cost Excellent for high-throughput screening [5]
Trypan Blue Exclusion Membrane integrity assessment Simple, inexpensive, direct cell counting Labor-intensive, subjective, poor sensitivity, requires suspension cells Limited - not recommended for detailed kinetics
Experimental Workflow Design

The diagram below illustrates a standardized workflow for assessing YM155 effects on cell viability:

G cluster_0 Time Course Options Cell_seeding Cell Seeding (96/384-well plates) Treatment YM155 Treatment (0.1-1000 nM, 24-72 h) Cell_seeding->Treatment Vehicle_control Vehicle Control (DMSO <0.5%) Cell_seeding->Vehicle_control Parallel setup Positive_control Positive Control (Cytotoxic agent) Cell_seeding->Positive_control Parallel setup Blank_control Blank Control (Media only) Cell_seeding->Blank_control Parallel setup Viability_assay Viability Assay (WST-1/MTT/CTB) Treatment->Viability_assay Short_term Short-term (2-8 h) Early signaling Treatment->Short_term Medium_term Medium-term (24 h) Initial viability Treatment->Medium_term Long_term Long-term (48-72 h) IC₅₀ determination Treatment->Long_term Analysis Data Analysis (IC₅₀ calculation) Viability_assay->Analysis Mechanism Mechanistic Studies (Western, qPCR, Flow) Analysis->Mechanism

Figure 2. Experimental workflow for YM155 viability assessment. The protocol includes parallel control setups and multiple time course options to capture both early signaling events and longer-term viability effects.

Key considerations for experimental design include appropriate cell seeding density optimization prior to YM155 testing, as overcrowding can influence drug sensitivity readings. Based on published studies, recommended seeding densities typically range from 5,000-10,000 cells per well for 96-well formats [4]. The YM155 concentration range should span at least four orders of magnitude (e.g., 0.1-1000 nM) to adequately capture the full dose-response relationship and calculate accurate IC₅₀ values. Exposure time should be determined based on experimental objectives: shorter exposures (2-8 hours) for early signaling and transcriptional responses, and longer exposures (24-72 hours) for viability and cytotoxicity assessments [1] [4].

Essential control groups must include vehicle controls (DMSO concentration matched to treated groups, typically <0.5%), positive controls (known cytotoxic agents such as 100 µM benzethonium chloride), and blank controls (media alone for background subtraction) [5]. For combination studies, synergy assessment using methods like the Chou-Talalay combination index is recommended to evaluate interactions between YM155 and other therapeutic agents [2].

Step-by-Step Assay Protocols

WST-1 Cell Viability Assay Protocol

The WST-1 assay provides a sensitive, one-step method for quantifying YM155 effects on cell viability, based on the cleavage of tetrazolium salt to water-soluble formazan by cellular mitochondrial dehydrogenases [6].

Materials Required:

  • WST-1 assay reagent (commercially available)
  • 96-well or 384-well tissue culture plates
  • Cell culture medium appropriate for cell line
  • Microplate reader capable of measuring 440-450 nm with reference wavelength >600 nm
  • Phosphate-buffered saline (PBS)
  • YM155 stock solution (typically 10 mM in DMSO)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at optimized density (e.g., 5,000-10,000 cells/well in 100 µL medium). Include blank control wells (medium only) and vehicle control wells (DMSO concentration matched to treated groups). Incubate for 24 hours at 37°C with 5% CO₂ to allow cell attachment.
  • YM155 Treatment: Prepare serial dilutions of YM155 in complete medium to achieve desired concentration range (typically 0.1-1000 nM). Replace medium in test wells with 100 µL of YM155-containing medium. Maintain vehicle control wells with equivalent DMSO concentration (≤0.5%). Incubate for desired exposure time (24-72 hours).
  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent directly to each well (including controls) without removing the culture medium. Gently shake the plate to ensure thorough mixing.
  • Incubation and Color Development: Incubate the plate for 1-4 hours at 37°C with 5% CO₂. Monitor color development periodically. Optimal incubation time varies by cell line and should be determined empirically.
  • Absorbance Measurement: Measure absorbance at 440-450 nm with a reference wavelength of 600-650 nm to correct for background interference.
  • Data Analysis: Calculate cell viability using the formula: % Viability = [(Atreated - Ablank) / (Avehicle - Ablank)] × 100 where Atreated = absorbance of YM155-treated wells, Avehicle = absorbance of vehicle control wells, and Ablank = absorbance of blank control wells.

Technical Notes:

  • Avoid bubbles during pipetting, as they can interfere with absorbance readings.
  • The linear range of the assay should be established for each cell type.
  • Extended incubation with WST-1 beyond 4 hours may cause cytotoxicity.
  • Phenol-red free medium is recommended to reduce background absorbance.
MTT Assay Protocol for YM155 Testing

The MTT assay represents a well-established alternative for assessing YM155 sensitivity, particularly useful for longer incubation periods and when spectrophotometric capabilities are limited [2] [7].

Materials Required:

  • MTT reagent (5 mg/mL in PBS)
  • 96-well tissue culture plates
  • DMSO or appropriate solubilization solution
  • Microplate reader capable of measuring 560-570 nm
  • YM155 stock solution (10 mM in DMSO)

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with YM155 as described in the WST-1 protocol (steps 1-2).
  • MTT Reagent Addition: After YM155 exposure, add 10 µL of MTT solution (5 mg/mL) to each well containing 100 µL medium. Return plates to incubator for 2-4 hours.
  • Formazan Solubilization: Carefully remove the medium without disturbing the formed formazan crystals. Add 100 µL of DMSO to each well and shake gently for 10-15 minutes to dissolve the crystals.
  • Absorbance Measurement: Measure absorbance at 560-570 nm with a reference wavelength of 630-650 nm.
  • Data Analysis: Calculate percentage viability as described in the WST-1 protocol.

Technical Notes:

  • The formazan dissolution step is critical for reproducible results.
  • Incomplete dissolution can be improved by adding 25 µL of Sorensen's glycine buffer (0.1 M glycine, 0.1 M NaCl, pH 10.5) before DMSO.
  • Avoid allowing cells to dry out during medium removal.

Troubleshooting and Data Interpretation

Common Technical Issues and Solutions

Table 3. Troubleshooting guide for YM155 viability assays

Problem Potential Causes Solutions
High background signal Serum components in medium, phenol red interference, chemical reduction of tetrazolium Use phenol red-free medium, include proper blank controls, centrifuge plates before reading
Poor signal-to-noise ratio Insufficient cell number, inadequate incubation with reagent, incorrect YM155 concentration range Optimize cell seeding density, extend reagent incubation time, widen YM155 concentration range
High variability between replicates Inconsistent cell seeding, bubble formation, edge effects in plates Use electronic multichannel pipettes, ensure single cell suspension before seeding, pre-warm medium
Incomplete dissolution of MTT formazan Insufficient DMSO volume, inadequate mixing, evaporation during incubation Increase DMSO volume, use plate shaker, include humidity chamber during incubation
Atypical dose-response curves YM155 chemical instability, cytotoxicity at high DMSO concentrations, mycoplasma contamination Prepare fresh YM155 solutions weekly, ensure DMSO ≤0.5%, test for mycoplasma regularly
YM155-Specific Considerations

Chemical Stability: YM155 demonstrates pH-dependent instability in aqueous solutions, particularly under alkaline conditions [3]. Stock solutions should be prepared in DMSO at concentrations of 10-100 mM and stored at -20°C in aliquots to avoid freeze-thaw cycles. Fresh working solutions should be prepared weekly for consistent results.

Cellular Uptake Limitations: Due to its cationic nature, YM155 requires active transport into cells, which can delay intracellular accumulation and the onset of biological effects [1]. This pharmacokinetic property necessitates longer exposure times compared to more membrane-permeable compounds. Studies indicate that achieving intracellular concentrations sufficient for cytotoxicity (e.g., 3 nM in PC-3 cells) requires approximately 6 hours of exposure at the Km value of 0.243 µM [1].

Off-Target Effects: While YM155 was initially characterized as a specific survivin suppressant, transcriptomic analyses reveal broad effects on multiple cellular pathways, including circadian rhythm genes, histone methylation, and DNA damage repair systems [4]. These pleiotropic effects should be considered when interpreting viability data, as reduced cell viability may not exclusively result from survivin suppression.

Data Interpretation and Normalization

For accurate IC₅₀ determination, dose-response curves should be fitted using appropriate nonlinear regression models (e.g., four-parameter logistic curve). The drug sensitivity score (DSS) provides a robust alternative to IC₅₀ for comparing YM155 efficacy across cell lines, as it integrates multiple parameters from the dose-response curve [5].

When assessing combination therapies, synergy calculations are essential. The study by [2] demonstrated strong synergy between YM155 and etoposide in neuroblastoma models, with combination ED₇₅ values ranging from 0.17 to 1, significantly lower than either agent alone. Similar synergistic interactions have been reported with microtubule-targeting agents and radiation [2].

Advanced Applications and Combination Strategies

YM155 demonstrates enhanced antitumor activity when combined with conventional chemotherapeutic agents and targeted therapies. The molecular basis for these synergistic interactions stems from YM155's ability to suppress multiple survival pathways simultaneously while enhancing susceptibility to complementary mechanisms of cell death.

In neuroblastoma models, YM155 combination with etoposide resulted in synergistic growth inhibition, attributed to YM155-mediated downregulation of survivin and enhancement of etoposide-induced DNA damage [2]. Similar synergistic effects have been observed with radiation therapy, where YM155 converts radiation-induced senescence into apoptosis through inhibition of DNA repair pathways [2].

In B-cell lymphoma models, YM155 (designated as PC-002 in this context) enhanced the efficacy of anti-CD20 antibodies (rituximab, ripertamab, ofatumumab) by upregulating CD20 expression through c-Myc downregulation [8]. This combination resulted in complete tumor regression in xenograft models, whereas either agent alone showed limited efficacy [8].

The sequencing of combination treatments significantly influences efficacy. Preclinical data suggest that administering YM155 before or concurrent with DNA-damaging agents produces superior results compared to reverse sequences [2] [1]. Additionally, YM155 shows potential for overcoming chemoresistance in aggressive malignancies, particularly in p53-deficient contexts where conventional therapies often fail [2].

Conclusion

This compound (YM155) represents a promising anticancer agent with a unique multimodal mechanism of action centered on but not limited to survivin suppression. The application notes and protocols provided herein offer researchers comprehensive guidance for evaluating YM155 activity in preclinical models, with emphasis on assay optimization, appropriate controls, and interpretation of results in the context of the compound's specific chemical and pharmacological properties.

The robust viability assay protocols, particularly the WST-1 method, provide sensitive and reproducible approaches for quantifying YM155 effects across diverse cellular contexts. When properly implemented with attention to YM155's stability considerations and cellular uptake limitations, these assays can reliably characterize dose-response relationships, identify synergistic combinations, and contribute to the continued development of this promising therapeutic agent.

References

YM155 administration in xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

YM155 in Preclinical Xenograft Models

YM155 (sepantronium bromide) is a small-molecule suppressant of survivin, a member of the Inhibitor of Apoptosis Protein (IAP) family that is overexpressed in many tumors but is largely absent in terminally differentiated normal tissues [1] [2]. Its targeted mechanism and demonstrated efficacy across a range of cancers make it a compound of significant interest in preclinical drug development.

The table below summarizes the dosing protocols and key outcomes from recent in vivo studies utilizing YM155 in various human cancer xenograft models.

Cancer Type / Model Dosing Regimen Treatment Duration Key Efficacy Findings Reported Molecular Effects
Pulmonary Arterial Hypertension (Mouse) 5 mg/kg, s.c., daily Last week of a 3-week model induction Reduced RV systolic pressure, RV thickness, and pulmonary vascular remodeling [3]. Decreased expression of survivin, Bcl2, and Mki67 in lung tissue [3].
Rhabdomyosarcoma (RD cell line) Combination with Cisplatin (details not fully specified in abstract) Not specified in abstract Significantly inhibited tumor growth by 13% compared to control (P<0.0001) [1]. Promoted cisplatin-induced apoptosis; suppressed survivin at mRNA and protein levels [1].
Wilms Tumor (SK-NEP-1 cell line) 5 mg/kg and 10 mg/kg 21 days Inhibited tumor growth and decreased tumor weight (10 mg/kg: 0.72 ± 0.17 g vs. control: 2.36 ± 0.43 g) [2]. Induced apoptosis; activated caspases 3/7 and 9; altered expression of 86 genes related to cell death pathways [2].
Multiple Myeloma Not specified in abstract Not specified in abstract Showed potent anti-myeloma activity in a mouse xenograft model [4]. Suppressed survivin; directed Mcl-1 for proteasomal degradation; effective against quiescent and bortezomib-resistant cells [4].
Pancreatic Cancer (MIAPaCa-2 cell line) Not specified in abstract Until day 31 Inhibited tumor growth by 77.1% compared to control on day 31 [5]. Downregulated survivin, XIAP, and EGFR; suppressed PI3K, p-ERK, and p-STAT3 [5].

Detailed Experimental Protocols

Based on the search results, here are the detailed methodologies for key experiments involving YM155.

In Vivo Xenograft Model for Wilms Tumor

This protocol from a study on SK-NEP-1 Wilms tumor cells outlines a standard approach for evaluating YM155 efficacy [2].

  • Cell Culture & Inoculation: SK-NEP-1 cells are maintained in McCoy's 5A medium supplemented with 20% fetal bovine serum. Cells are harvested and subcutaneously injected into the flanks of nude mice to establish xenografts.
  • Treatment Protocol: Once tumors are palpable, mice are randomly assigned to treatment groups.
    • YM155 Group: Administered 5 mg/kg or 10 mg/kg of YM155.
    • Control Groups: Administered either PBS or DMSO vehicle.
    • Treatment is typically continued for 21 days.
  • Efficacy Assessment:
    • Tumor Volume: Measured regularly and calculated using the formula: Volume = (Length × Width²) / 2.
    • Tumor Weight: Measured at the endpoint of the study after excision.
  • Molecular Analysis:
    • Apoptosis Assay: Tumor cell apoptosis is detected using an Annexin V/propidium iodide (PI) staining kit followed by flow cytometry analysis.
    • Gene Expression Profiling: Real-time PCR arrays are used to analyze the expression profile of apoptosis-related genes after YM155 treatment.
In Vivo Model for Pulmonary Arterial Hypertension (PAH)

This model demonstrates the application of YM155 beyond oncology, in a non-tumor disease context [3].

  • Animal Model Induction: PAH is induced in male C57BL/6J mice by exposure to 10% O₂ (hypoxia) in a normobaric chamber plus weekly subcutaneous injections of the VEGFR inhibitor SU5416 (20 mg/kg) for 3 weeks.
  • Treatment Protocol: During the last week of the 3-week SU5416/hypoxia exposure, the survivin inhibitor YM155 (5 mg/kg, resuspended in saline) is administered subcutaneously every day. Control groups receive the vehicle.
  • Endpoint Measurements:
    • Hemodynamics: Right ventricle systolic pressure (RVSP) is measured via catheterization of the jugular vein.
    • Right Ventricular Hypertrophy: The Fulton Index is calculated as the ratio of the right ventricle (RV) weight to the left ventricle plus septum (LV+S) weight.
    • Vascular Remodeling: Lung sections are stained with Hematoxylin & Eosin, Von Willebrand Factor, and Smooth Muscle α-Actin (SMA) to assess the degree of pulmonary artery muscularization.

Mechanistic Insights & Workflow

YM155 exerts its effects primarily by suppressing the anti-apoptotic protein survivin, but research shows its mechanism involves a broader network of signaling pathways. The following diagram illustrates the experimental workflow and key molecular mechanisms based on the cited studies.

G cluster_workflow In Vivo Experimental Workflow cluster_mechanism Key Molecular Mechanisms of YM155 A Model Establishment B Treatment Group Assignment A->B C YM155 Administration B->C D Endpoint Analysis C->D YM155 YM155 Treatment Survivin Survivin Suppression (BIRC5 gene) YM155->Survivin Mcl1 Mcl-1 Degradation (via proteasome) YM155->Mcl1 EGFR EGFR Downregulation & Ubiquitination YM155->EGFR STAT3 STAT3 Pathway Inhibition YM155->STAT3 Apoptosis Induced Apoptosis Survivin->Apoptosis Chemo Enhanced Chemosensitivity Survivin->Chemo Mcl1->Apoptosis Prolif Inhibited Proliferation EGFR->Prolif EGFR->Chemo STAT3->Prolif STAT3->Chemo

The primary, well-established action of YM155 is the suppression of survivin, which promotes apoptosis [1] [2]. However, evidence points to additional, concurrent mechanisms that enhance its anti-tumor effects:

  • Mcl-1 Degradation: In multiple myeloma cells, YM155 rapidly directs the anti-apoptotic protein Mcl-1 for proteasomal degradation, a process independent of its effect on survivin mRNA [4].
  • EGFR Suppression: In pancreatic cancer cells, YM155 induces the downregulation and ubiquitination of the Epidermal Growth Factor Receptor (EGFR), a key driver of proliferation and survival [5].
  • Pathway Inhibition: YM155 can also inhibit the phosphorylation of STAT3 and ERK, further disrupting pro-survival signaling networks in cancer cells [4] [5].

Key Considerations for Researchers

When designing experiments with YM155, please consider the following points derived from the literature:

  • Route of Administration: The studies consistently use subcutaneous (s.c.) injection for YM155 delivery in vivo [2] [3].
  • Dosing Range: Effective doses in the reported mouse models typically range from 5 mg/kg to 10 mg/kg, administered daily [2] [3].
  • Combination Potential: YM155 has shown synergistic effects with conventional chemotherapeutic agents, such as cisplatin in rhabdomyosarcoma models, by suppressing survivin and thereby overcoming apoptosis resistance [1].
  • Broader Applications: While primarily an anti-cancer agent, YM155 has demonstrated efficacy in disease models like Pulmonary Arterial Hypertension (PAH), which share a pro-proliferative and anti-apoptotic pathophysiology with cancer [3].

I hope these detailed application notes and protocols assist in your research planning. Should you require further specifics on a particular cancer model or analytical technique, please feel free to ask.

References

Comprehensive Application Notes & Protocols: Measuring YM155-Induced Apoptosis in Cancer Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to YM155 and Its Mechanisms of Action

YM155 (sepantronium bromide) is a novel small-molecule inhibitor that has demonstrated potent antitumor activity across diverse cancer types through complex and multifaceted mechanisms of action. Initially characterized as a selective survivin (BIRC5) suppressor, YM155 was discovered to transcriptionally inhibit this critical anti-apoptotic protein, which is overexpressed in most human tumors but largely absent in normal adult tissues [1] [2]. Survivin, the smallest member of the Inhibitor of Apoptosis (IAP) family, plays crucial roles in both apoptosis regulation and mitotic progression, making it an attractive therapeutic target [2]. However, subsequent research has revealed that YM155's mechanisms extend beyond survivin suppression alone, encompassing significant effects on mitochondrial function, additional apoptotic pathways, and cell cycle regulation.

Recent investigations have demonstrated that YM155 localizes to mitochondrial DNA, sharing structural similarities with ethidium bromide, leading to profound mitochondrial dysfunction [3]. This mitochondrial targeting results in decreased oxidative phosphorylation, reduced TCA cycle intermediates, loss of mitochondrial membrane potential, and increased mitochondrial permeability, ultimately triggering unique cell death pathways that may operate independently of classical apoptosis [3]. Additionally, YM155 has been shown to activate AMP-activated kinase (AMPK), downregulate bone morphogenetic protein (BMP) signaling, and enhance death receptor expression, particularly DR5, thereby sensitizing cancer cells to extrinsic apoptosis pathways [3] [4] [5]. The compound's ability to simultaneously target multiple critical survival pathways in cancer cells while demonstrating tolerable safety profiles in clinical trials has generated significant interest in its further development as an anticancer therapeutic [1].

Key Mechanisms of YM155-Induced Cell Death

Primary Molecular Mechanisms

YM155 induces cancer cell death through several interconnected biological pathways that can vary depending on cellular context and environment:

  • Mitochondrial Dysfunction: YM155 rapidly accumulates in mitochondrial DNA, causing dose-dependent decreases in ATP production within 3 hours of treatment. This mitochondrial localization disrupts electron transport chain function, leading to reduced basal respiration, suppressed maximum respiratory capacity, and increased proton leak [3]. These metabolic disruptions precede activation of cell death pathways.

  • Death Receptor Pathway Enhancement: In pancreatic cancer and other models, YM155 significantly upregulates DR5 expression and promotes assembly of the death-inducing signaling complex (DISC). This sensitizes cells to TRAIL-mediated apoptosis and enhances caspase-8 activation, particularly in combination with DR5 agonists like lexatumumab [4].

  • Cell Cycle Arrest: YM155 treatment induces G0/G1 phase cell cycle arrest in neuroblastoma and other cancer cells, accompanied by alterations in cyclin-dependent kinase regulators and suppression of mitotic progression [1].

  • Broad-Spectrum IAP Inhibition: Beyond survivin suppression, YM155 downregulates multiple inhibitor of apoptosis proteins including cellular IAP1/2 (cIAP1/2) and X-linked IAP (XIAP), reducing cellular threshold for apoptosis activation [4] [5].

Secondary Mechanisms and Synergistic Interactions
  • Mcl-1 Downregulation: In glioma models, YM155 effectively suppresses Mcl-1 expression, a critical Bcl-2 family anti-apoptotic protein, thereby engaging the mitochondrial death pathway and overcoming resistance to TRAIL-induced apoptosis [5].

  • p53 Pathway Reactivation: YM155 treatment enhances p53 expression in neuroblastoma cells, suggesting reactivation of tumor suppressor pathways that complement its direct pro-apoptotic effects [1].

  • Metabolic Reprogramming: YM155 alters cancer cell metabolism by increasing glycolytic intermediates while decreasing TCA cycle metabolites and pyrimidine biosynthesis precursors, indicating comprehensive metabolic disruption beyond immediate bioenergetic compromise [3].

Table 1: YM155 Drug Characteristics and Apoptosis Mechanisms

Characteristic Details Experimental Evidence
Chemical Properties Imidazolium compound, structural similarity to ethidium bromide, cationic nature facilitates mitochondrial localization Molecular modeling, PicoGreen quenching assays [3]
Primary Molecular Target Survivin (BIRC5) transcription suppression mRNA/protein analysis, promoter activity assays [1] [2]
Mitochondrial Effects Decreased membrane potential, increased permeability, cytochrome c release, ATP depletion TMRM staining, oxygen consumption rates, cytosolic fractionation [3]
Apoptosis Pathway Activation Caspase-8, -9, -3 activation; PARP cleavage; Bak/Bax activation; DIABLO/smac release Western blotting, caspase activity assays, crosslinking studies [4] [2]
Synergistic Interactions Enhanced efficacy with etoposide, lexatumumab, TRAIL, gemcitabine Combination index analysis, xenograft models [4] [1]

Experimental Approaches for Detecting Apoptosis

Methodological Overview

Accurate detection and quantification of YM155-induced apoptosis requires multimodal approaches that capture both early and late apoptotic events while distinguishing apoptosis from other forms of cell death. The following methodologies have been validated across multiple cancer models treated with YM155 and provide complementary information about the timing and mechanisms of cell death.

Table 2: Methodologies for Detecting YM155-Induced Apoptosis

Method Key Readouts Advantages Limitations YM155-Specific Observations
Annexin V/PI Flow Cytometry Phosphatidylserine externalization (early apoptosis), membrane integrity (late apoptosis/necrosis) Quantitative, distinguishes early/late apoptosis, adaptable to high-throughput Cannot confirm caspase dependence, secondary necrosis may confound Dose-dependent increase in Annexin V+ cells, cell line-specific patterns [6] [5] [2]
Caspase Activity Assays Caspase-3, -8, -9 cleavage/activation Mechanistic insight, specific to apoptosis, fluorogenic substrates available May miss caspase-independent death Cell line-dependent caspase activation; some models show caspase-independent death [3] [4]
Mitochondrial Membrane Potential (ΔΨm) TMRM, JC-1, or TMRE fluorescence Early apoptosis indicator, functional assessment Not specific to apoptosis, influenced by metabolism Rapid loss (within 3h) preceding other apoptotic markers [3]
Western Blotting PARP cleavage, caspase processing, Bcl-2 family proteins, survivin downregulation Mechanistic information, multiple targets simultaneously Semi-quantitative, requires optimization 55 kDa PARP fragment (atypical), cell line-specific caspase activation [3] [2]
Live-Cell Imaging (FRET-based) Real-time caspase activation, kinetic analysis Temporal resolution, single-cell analysis, distinguishes primary/secondary necrosis Technical complexity, specialized equipment Reveals transition from apoptosis to secondary necrosis [7]
Detailed Protocols
3.2.1 Annexin V/Propidium Iodide Flow Cytometry Protocol

Principle: This widely adopted method detects the translocation of phosphatidylserine to the outer leaflet of the plasma membrane during early apoptosis using fluorescently labeled Annexin V, while propidium iodide (PI) distinguishes membrane integrity compromise in late apoptosis and necrosis.

Procedure:

  • Cell Preparation: Seed cancer cells at 2.5-5 × 10⁴ cells/mL and allow adherence overnight. Treat with YM155 at desired concentrations (typically 1-100 nM based on cell line sensitivity) for 6-48 hours. Include untreated and solvent control groups.
  • Cell Harvesting: Collect both adherent and floating cells using gentle trypsinization or non-enzymatic dissociation to preserve membrane integrity. Combine cell populations and wash with cold PBS.
  • Staining: Resuspend 1-5 × 10⁵ cells in 100 μL of 1× binding buffer. Add Annexin V-FITC (e.g., 5 μL/test) and PI (e.g., 5 μL/test of 50 μg/mL solution). Incubate for 15 minutes at room temperature in the dark.
  • Analysis: Add 400 μL of 1× binding buffer and analyze within 1 hour using flow cytometry with appropriate filters (FITC: Ex/Em ~488/530 nm; PI: Ex/Em ~488/617 nm). Collect at least 10,000 events per sample.
  • Gating Strategy: Establish forward vs. side scatter gates to exclude debris. Create quadrants on FITC vs. PI plot: lower left (viable, Annexin V⁻/PI⁻), lower right (early apoptotic, Annexin V⁺/PI⁻), upper right (late apoptotic/necrotic, Annexin V⁺/PI⁺), upper left (necrotic, Annexin V⁻/PI⁺).

YM155-Specific Considerations:

  • Kinetics: Assess time points from 6-72 hours as YM155-induced apoptosis typically manifests significantly by 24-48 hours.
  • Dose Response: Include concentrations spanning 0.1-1000 nM to establish IC₅₀ values which vary by cell line (e.g., 8-212 nM in neuroblastoma models) [1].
  • Combination Studies: When testing YM155 with other agents (e.g., etoposide, TRAIL), include single-agent controls to determine synergistic effects [1] [5].
3.2.2 Caspase Activation Assessment Protocol

Principle: Caspase executioner enzymes (caspase-3, -7) and initiator caspases (-8, -9) undergo proteolytic cleavage during apoptosis, which can be detected by Western blotting or fluorometric activity assays.

Western Blot Procedure:

  • Protein Extraction: Lyse YM155-treated cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using BCA assay.
  • Electrophoresis: Load 20-40 μg protein per lane on 12-15% SDS-PAGE gels. Include molecular weight markers and positive controls (e.g., staurosporine-treated cells).
  • Transfer and Blocking: Transfer to PVDF membranes, block with 5% non-fat milk or BSA in TBST.
  • Antibody Incubation: Probe with primary antibodies against:
    • Cleaved caspase-3 (Asp175, 17/19 kDa fragments)
    • Cleaved caspase-8 (Asp384, 18/41 kDa fragments)
    • Cleaved caspase-9 (Asp330, 35/37 kDa fragments)
    • Cleaved PARP (Asp214, 89 kDa fragment)
    • Survivin (to confirm target engagement)
    • Loading control (GAPDH or β-actin)
  • Detection: Use appropriate HRP-conjugated secondary antibodies and chemiluminescent substrate. Image with digital documentation system.

YM155-Specific Observations:

  • Cell Line Variability: Some cell lines (e.g., A549, H1299 lung cancer) show atypical 55 kDa PARP cleavage fragment suggesting caspase-independent pathways [3].
  • Temporal Patterns: Caspase-8 activation may precede caspase-9 in certain models, indicating extrinsic pathway initiation [4] [2].
  • Survivin Confirmation: Always confirm survivin downregulation as evidence of target engagement [1] [2].

Quantitative Data and Efficacy Metrics

YM155 has demonstrated potent anticancer activity across diverse preclinical models, with efficacy metrics varying by cancer type, specific cell line, and experimental conditions. The following quantitative data summarize key findings from recent studies investigating YM155-induced apoptosis.

Table 3: YM155 Efficacy Metrics Across Cancer Models

Cancer Type Cell Line/Model IC₅₀/Effective Concentration Apoptosis Induction Key Molecular Changes Reference
Neuroblastoma SH-SY5Y, SK-N-AS, NGP, LAN-5, IMR-32, CHLA-255 8-212 nM (72h MTT) 2-7 fold increase vs control Survivin downregulation, G0/G1 arrest, p53 enhancement [1]
Pancreatic Cancer Panc-1, PC-3 10-100 nM (48-72h) Synergistic with lexatumumab DR5 upregulation, Bak activation, cIAP1/2 suppression [4]
Wilms Tumor SK-NEP-1 1-100 nM (24h MTT) Dose-dependent Annexin V+ cells BBC3, BIRC3, CASP7, CASP9 upregulation [2]
Glioma U87, U373, LN229, LN18 10-500 nM (context-dependent) Enhanced TRAIL sensitivity Mcl-1 downregulation, mitochondrial pathway engagement [5]
Non-Small Cell Lung Cancer A549, H1299 10-20 nM (growth inhibition) Caspase-independent cell death AMPK activation, BMP suppression, mitochondrial dysfunction [3]
Xenograft Efficacy SK-NEP-1 (Wilms) 5-10 mg/kg (7-10 days) Significant tumor growth inhibition Survivin suppression in excised tumors [2]
Xenograft Efficacy Panc-1 (Pancreatic) 5 mg/kg (daily, 7 days) Tumor growth inhibition without toxicity DR5 upregulation, Bak activation confirmed [4]

Signaling Pathways and Experimental Workflows

YM155-Induced Apoptosis Signaling Pathway

The following diagram illustrates the key molecular pathways through which YM155 triggers cancer cell death, integrating both mitochondrial and death receptor-mediated mechanisms:

ym155_pathway cluster_mito Mitochondrial Pathway cluster_survivin Survivin Inhibition Pathway cluster_dr Death Receptor Pathway YM155 YM155 MitoLocalization YM155 Localizes to Mitochondrial DNA YM155->MitoLocalization SurvivinInhibition Survivin Transcription Suppression YM155->SurvivinInhibition DR5Upregulation DR5 Upregulation YM155->DR5Upregulation MitoDysfunction Mitochondrial Dysfunction (ΔΨm Loss, ATP Depletion) MitoLocalization->MitoDysfunction CytochromeC Cytochrome c Release MitoDysfunction->CytochromeC Apoptosome Apoptosome Formation Caspase-9 Activation CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 IAPSuppression IAP Family Suppression (cIAP1/2, XIAP) SurvivinInhibition->IAPSuppression CaspaseDerepression Caspase Derepression IAPSuppression->CaspaseDerepression CaspaseDerepression->Caspase3 DISC DISC Formation Caspase-8 Activation DR5Upregulation->DISC BidCleavage Bid Cleavage to tBid DISC->BidCleavage DISC->Caspase3 BidCleavage->MitoDysfunction Amplification Loop Apoptosis Apoptosis Execution (DNA Fragmentation, PS Externalization) Caspase3->Apoptosis

Experimental Workflow for Apoptosis Detection

The following diagram outlines a comprehensive experimental approach for evaluating YM155-induced apoptosis:

workflow Start Study Design: YM155 Treatment Conditions Early Early Time Points (3-12h) Start->Early MitoAssays Mitochondrial Assays (JC-1/TMRM, Seahorse) Early->MitoAssays SurvivinWB Survivin Downregulation (Western Blot, qPCR) Early->SurvivinWB Mid Mid Time Points (12-24h) MitoAssays->Mid SurvivinWB->Mid CaspaseAssays Caspase Activation (Western, Fluorogenic) Mid->CaspaseAssays AnnexinAssay Annexin V/PI Staining (Flow Cytometry) Mid->AnnexinAssay Late Late Time Points (24-72h) CaspaseAssays->Late AnnexinAssay->Late Viability Cell Viability Assays (MTT/MTS, Clonogenic) Late->Viability Morphology Morphological Assessment (Hoechst, DAPI) Late->Morphology Analysis Data Integration & Mechanism Validation Viability->Analysis Morphology->Analysis

Troubleshooting and Technical Considerations

Common Experimental Challenges

Researchers may encounter several technical challenges when measuring YM155-induced apoptosis:

  • Cell Line Variability: Response to YM155 varies significantly across cancer types and even among lines from the same tissue origin. Always conduct preliminary dose-response studies (0.1-1000 nM range) to establish appropriate concentrations for specific models. Neuroblastoma lines show particular variability with IC₅₀ values ranging from 8-212 nM [1].

  • Caspase-Independent Cell Death: Some cell lines (e.g., A549, H1299) undergo YM155-induced death without characteristic caspase-3 activation or typical PARP cleavage, instead showing atypical 55 kDa PARP fragment [3]. In these cases, include multiple apoptosis detection methods and consider complementary viability assays.

  • Temporal Dynamics: Mitochondrial dysfunction occurs rapidly (within 3 hours) while phosphatidylserine externalization and DNA fragmentation manifest later (12-48 hours) [3]. Include multiple time points to capture the full progression of cell death events.

  • Combination Therapy Considerations: When testing YM155 with other agents, sequence of administration significantly impacts efficacy. For TRAIL or DR5 agonist combinations, pretreatment with YM155 typically produces stronger sensitization than concurrent or reverse treatment schedules [5].

Optimization Recommendations
  • Concentration Validation: Always verify survivin downregulation by Western blot or qPCR to confirm target engagement, particularly when testing new cell lines or experimental conditions [1] [2].

  • Appropriate Controls: Include both solvent controls (DMSO at equivalent concentrations) and positive controls (e.g., staurosporine for apoptosis induction) in every experiment to ensure technical validity.

  • Mitochondrial Assessment: For comprehensive evaluation of YM155's mitochondrial effects, combine membrane potential dyes (TMRM, JC-1) with functional assays (Seahorse extracellular flux analyzer for oxygen consumption rates) and metabolite profiling [3].

  • Flow Cytometry Compensation: When performing Annexin V/PI dual staining, include single-stained controls for proper fluorescence compensation and establish consistent gating strategies across experiments [6].

Conclusion

YM155 represents a promising anticancer agent with a unique multifaceted mechanism of action that extends beyond its original characterization as a survivin suppressor. These Application Notes provide comprehensive methodologies for investigating YM155-induced cell death through standardized protocols, validation criteria, and troubleshooting guidance. The integrated experimental approaches outlined herein enable robust detection and quantification of apoptosis across diverse cellular models, supporting continued investigation of YM155 as both a monotherapy and combination agent in oncology drug development.

References

Comprehensive Application Notes and Protocols: Detecting YM155-Induced ROS in Cancer Cells

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction to YM155 and ROS Induction

YM155 (Sepantronium Bromide) is a small-molecule antitumor agent initially developed as a specific survivin suppressant, but emerging evidence indicates that its cytotoxic effects are primarily mediated through reactive oxygen species (ROS) induction and subsequent DNA damage [1]. This paradigm shift in understanding YM155's mechanism of action necessitates robust and standardized protocols for detecting ROS in cancer cells following YM155 treatment. ROS, including superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), function as double-edged swords in cancer biology—at moderate levels they promote tumor progression, but when exceeding cellular buffering capacity, they induce oxidative damage, trigger DNA damage, and initiate programmed cell death pathways [2] [3].

The naphthoquinone core in YM155's chemical structure enables it to accept electrons to form semiquinones and hydroxyquinones, which can be re-oxidized by molecular oxygen, generating ROS in a redox cycling process [4]. This ROS generation has been identified as a primary mechanism underlying YM155's cytotoxicity across various cancer types, including anaplastic thyroid cancer, breast cancer, and lymphoma models [5] [1]. Accurate detection and quantification of YM155-induced ROS is therefore critical for understanding its mechanism of action, optimizing combination therapies, and identifying predictive biomarkers for clinical application.

Table 1: Key Findings on YM155-Induced ROS in Cancer Models

Cancer Type Major ROS Findings Detection Methods Used Reference
Anaplastic Thyroid Cancer Elevated ROS, decreased GSH/GSSG ratio, oxidative DNA damage Fpg-modified comet assay, ROS fluorescence, glutathione assay [5]
Breast Cancer Oxidative stress-mediated DNA damage, adaptation via persistent DNA damage response γ-H2AX staining, glutathione modulation [1]
Lymphoma Models Broad-spectrum USP inhibition via ROS-mediated oxidation of cysteine proteases DUB activity assays, western blot [4]

ROS Detection Methods and Protocols

Fluorescent Probe-Based ROS Detection

Fluorescent probes remain the most accessible approach for detecting intracellular ROS in live cells following YM155 treatment due to their sensitivity, ease of use, and compatibility with standard flow cytometry and fluorescence microscopy platforms. However, researchers must consider the limited specificity of many commercial ROS probes and their susceptibility to artifacts [6].

Protocol: General Intracellular ROS Detection Using CM-H2DCFDA

  • Reagents Needed: CM-H2DCFDA (or similar fluorescein-based probes), Hanks' Balanced Salt Solution (HBSS), YM155 stock solution (typically 1-10 mM in DMSO), positive control (e.g., 100-500 µM tert-butyl hydrogen peroxide), negative control (vehicle only)
  • Cell Preparation: Seed cancer cells in appropriate growth medium at 30-50% confluence in black-walled, clear-bottom 96-well plates or cell culture dishes suitable for microscopy. Allow cells to adhere overnight.
  • Probe Loading: After YM155 treatment, wash cells with warm HBSS. Load cells with 5-10 µM CM-H2DCFDA in HBSS and incubate for 30-45 minutes at 37°C in the dark.
  • Removal of Excess Probe: Carefully wash cells twice with warm HBSS to remove extracellular dye.
  • Signal Detection:
    • For fluorescence microscopy: Image immediately using standard FITC filters (excitation/emission: ~492-495/517-527 nm)
    • For flow cytometry: Harvest cells gently, resuspend in HBSS, and analyze within 30 minutes using FL1 channel
    • For plate readers: Measure fluorescence with 485-495 nm excitation/515-525 nm emission
  • Controls and Normalization: Include vehicle-treated controls, positive controls with known ROS inducers, and potential inhibitor controls (e.g., antioxidant N-acetylcysteine). Normalize data to protein content or cell number.

Critical Considerations:

  • CM-H2DCFDA detects various ROS species but has particular sensitivity to hydroxyl radicals and peroxynitrite [6]
  • Avoid serum during dye loading as it contains antioxidants that can quench signals
  • Include controls for autofluorescence and non-specific oxidation
  • Minimize light exposure throughout the procedure to prevent photo-oxidation
  • The percentage capture of ROS by probes is typically small to avoid perturbing the biological system [6]
Fpg-Modified Alkaline Comet Assay for Oxidative DNA Damage

The formamidopyrimidine-DNA glycosylase (Fpg)-modified alkaline comet assay represents a highly specific approach for detecting oxidative DNA damage, particularly 8-oxoguanine and other oxidized purines, providing direct evidence of YM155-induced oxidative stress at the DNA level [5].

Protocol: Fpg-Modified Alkaline Comet Assay

  • Reagents Needed: Low-melting point agarose, normal melting point agarose, lysing solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10), alkaline electrophoresis solution (300 mM NaOH, 1 mM EDTA, pH >13), Fpg enzyme (commercially available), neutralization buffer (0.4 M Tris, pH 7.5), SYBR Gold or ethidium bromide staining solution
  • Slide Preparation: Coat microscope slides with 1% normal melting point agarose. Trypsinize YM155-treated and control cells, mix with 0.7% low-melting point agarose at 37°C, and pipette onto pre-coated slides. Place coverslips and solidify at 4°C for 10 minutes.
  • Cell Lysis: Carefully remove coverslips and immerse slides in freshly prepared, cold lysing solution for at least 1 hour at 4°C in the dark.
  • Enzyme Treatment: After lysis, wash slides three times with enzyme reaction buffer. Divide slides into two sets - one for Fpg treatment and one as non-Fpg control. Apply 50 µL Fpg solution (1:1000 dilution in reaction buffer) to treatment slides and buffer only to control slides. Incubate for 30 minutes at 37°C in a humidified chamber.
  • Alkaline Unwinding and Electrophoresis: Place slides in horizontal electrophoresis unit filled with fresh, cold alkaline electrophoresis solution. Incubate for 20 minutes to allow DNA unwinding. Then electrophorese at 25 V (~300 mA) for 20 minutes.
  • Neutralization and Staining: Neutralize slides with 0.4 M Tris buffer (pH 7.5) three times for 5 minutes each. Stain with SYBR Gold or ethidium bromide (20 µg/mL) for 10 minutes.
  • Analysis: Examine slides using fluorescence microscopy with appropriate filters. Score at least 50-100 randomly selected comets per sample using comet analysis software. Calculate % tail DNA, tail moment, and Olive tail moment.

Data Interpretation:

  • Increased comet tail length or intensity in Fpg-treated samples compared to non-Fpg controls indicates specific oxidative DNA damage
  • YM155 treatment in anaplastic thyroid cancer cells showed significant increases in comet tail length after Fpg treatment, confirming oxidative base damage [5]
  • Include reference standards (cells with known levels of oxidative damage) for assay validation
Glutathione Redox Status Assessment

Monitoring the glutathione redox status provides indirect but crucial evidence of YM155-induced oxidative stress through disruption of the major cellular antioxidant system. The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) serves as a sensitive indicator of redox balance [5].

Protocol: GSH/GSSG Ratio Measurement

  • Reagents Needed: Metaphosphoric acid, EDTA, NaOH, o-phthalaldehyde (OPT), glutathione reductase, NADPH, DTNB (Ellman's reagent)
  • Cell Preparation: Treat cells with YM155 for desired duration. Wash with cold PBS and harvest by scraping. Centrifuge at 1000 × g for 5 minutes at 4°C.
  • Sample Preparation: Resuspend cell pellet in 100 µL of cold PBS. Add 100 µL of 10% metaphosphoric acid, vortex, and incubate on ice for 5 minutes. Centrifuge at 13,000 × g for 10 minutes at 4°C.
  • GSH Measurement (Total Glutathione):
    • Prepare reaction mixture: 0.1 M sodium phosphate buffer (pH 7.4), 1 mM EDTA, 0.3 mM DTNB, 0.4 U/mL glutathione reductase, 0.5 mM NADPH
    • Add 50 µL of supernatant to 150 µL reaction mixture
    • Measure kinetics of absorbance at 412 nm for 5 minutes
    • Calculate GSH concentration from standard curve (0-20 µM GSH)
  • GSSG Measurement (Oxidized Glutathione):
    • Derivatize GSH in supernatant: Add 2 µL of 2-vinylpyridine to 100 µL supernatant, incubate at room temperature for 1 hour
    • Use same procedure as GSH measurement but with derivatized samples
  • Calculation:
    • GSH = Total glutathione - (2 × GSSG)
    • GSH/GSSG ratio = GSH concentration / GSSG concentration

Key Observations:

  • YM155-sensitive anaplastic thyroid cancer cells (ACT1 and THJ16T) showed significantly decreased GSH/GSSG ratios following treatment [5]
  • Depleting glutathione with buthionine sulfoximine can enhance YM155 cytotoxicity [1]

Integrated Experimental Workflow

To comprehensively assess YM155-induced oxidative stress, researchers should implement an integrated detection strategy that combines multiple complementary approaches. The following workflow diagram illustrates the recommended sequential protocol for detecting and validating YM155-induced ROS in cancer cells:

G Start Start YM155 ROS Detection CellPrep Cell Preparation and YM155 Treatment Start->CellPrep Viability Cell Viability Assessment (alamarBlue/MTT) CellPrep->Viability ROSDetect Initial ROS Detection (Fluorescent Probes) Viability->ROSDetect OxDamage Oxidative Damage Assessment (Fpg-Modified Comet Assay) ROSDetect->OxDamage GSHAssay Antioxidant Response (GSH/GSSG Ratio) OxDamage->GSHAssay Validation Validation Assays (γ-H2AX, Cell Cycle) GSHAssay->Validation DataInt Data Integration and Interpretation Validation->DataInt End Experimental Conclusion DataInt->End

Figure 1: Experimental workflow for comprehensive detection of YM155-induced ROS and oxidative stress in cancer cells

This integrated approach provides complementary evidence of YM155-induced oxidative stress at multiple biological levels, from initial ROS burst to functional consequences like DNA damage and antioxidant system disruption. The workflow begins with cell viability assessment to establish appropriate YM155 concentrations, proceeds through direct ROS detection and oxidative damage measurement, and culminates in validation through downstream consequences and antioxidant status evaluation.

Data Interpretation and Technical Considerations

Analysis of ROS Detection Results

Proper interpretation of YM155-induced ROS data requires understanding both the quantitative changes in ROS levels and the biological context of these changes. Flow cytometry data should be analyzed for both mean fluorescence intensity shifts and changes in the distribution patterns across the cell population. A bimodal distribution may indicate heterogeneous response to YM155 treatment, with some cells exhibiting dramatic ROS increases while others maintain normal levels. Comet assay data should demonstrate dose-dependent increases in DNA damage parameters, with significant enhancement in Fpg-treated samples indicating specific oxidative DNA damage.

Confounding Factors and Normalization Strategies:

  • Normalize ROS fluorescence data to cell number or protein content
  • For microscopy, ensure equal imaging parameters and exposure times across conditions
  • Account for potential YM155 autofluorescence by including unstained YM155-treated controls
  • Use % tail DNA in comet assay rather than absolute measurements to minimize slide-to-slide variation
  • Include reference standards with known levels of oxidative damage in comet assays
Technical Considerations and Pitfalls

Several critical technical considerations must be addressed to ensure reliable detection of YM155-induced ROS:

Specificity Challenges: Most fluorescent ROS probes lack absolute specificity for individual ROS species. CM-H2DCFDA, while often described as a "general ROS" indicator, is particularly sensitive to hydroxyl radicals, peroxynitrite, and hydrogen peroxide [6]. Researchers should avoid overinterpreting results as specific to one ROS type without additional validation experiments.

Antioxidant Interference: The cellular antioxidant systems remain active during ROS detection and can significantly influence results. The reduced glutathione system is particularly relevant for YM155 studies, as YM155-sensitive cells show decreased GSH/GSSG ratios [5]. Consider including antioxidants as experimental controls to confirm the specificity of observed effects.

Sample Processing Artifacts: Ex vivo sample handling can artificially generate ROS through mechanical stress, temperature changes, or light exposure. Procedures should be standardized to minimize these artifacts, including rapid processing, maintained temperature control, and protection from light.

Appropriate Controls:

  • Vehicle controls (DMSO at same concentration as YM155 solutions)
  • Positive controls (known ROS inducers like tert-butyl hydroperoxide)
  • Antioxidant controls (N-acetylcysteine or other antioxidants to quench ROS signals)
  • Enzyme controls for Fpg-modified comet assay (samples without Fpg treatment)
  • Viability controls to ensure ROS signals come from live cells

Table 2: Troubleshooting Common Issues in YM155 ROS Detection

Problem Potential Cause Solution
Weak or no ROS signal YM155 concentration too low; insufficient treatment duration Perform dose and time course experiments; use positive control to validate detection system
High background signal Serum in detection medium; autofluorescence; probe oxidation Use serum-free buffers during detection; include unstained controls; prepare fresh probe solutions
Inconsistent comet assay results Cell overcrowding; uneven electrophoresis Ensure appropriate cell density; check electrophoresis buffer level and temperature
Excessive cell death during assay YM155 cytotoxicity Shorten treatment time; reduce YM155 concentration; add viability normalization
Poor correlation between different ROS assays Different aspects of oxidative stress being measured Use multiple complementary assays; focus on consistent trends rather than absolute correlation

Therapeutic Implications and Applications

The detection of YM155-induced ROS has significant implications for both understanding its mechanism of action and developing effective therapeutic strategies. The primary antitumor activity of YM155 across multiple cancer types, including anaplastic thyroid cancer, breast cancer, and lymphoma models, is now attributed to its ability to induce oxidative stress rather than solely to survivin suppression [5] [1]. This mechanistic understanding provides opportunities for rational combination therapies and biomarker development.

Combination Therapy Strategies:

  • YM155 with GSH Depletion: Preclinical evidence shows that lowering intracellular glutathione levels potentiates YM155 cytotoxicity [1]. Butathione sulfoximine (BSO), an inhibitor of glutathione synthesis, represents a promising combination partner.
  • YM155 with DNA Repair Inhibitors: Given the oxidative DNA damage induced by YM155, inhibitors of DNA damage response pathways (e.g., ATM/ATR, Chk1/2 inhibitors) may prevent adaptive resistance and enhance efficacy.
  • YM155 with Standard Chemotherapeutics: YM155 demonstrates synergistic activity with etoposide in neuroblastoma models [7], potentially through enhanced DNA damage induction.

Biomarker Development:

  • Proteins associated with DNA damage-response pathways rather than survivin levels may be more appropriate as predictive biomarkers of YM155 response [1]
  • Baseline antioxidant capacity (GSH levels, glutathione peroxidase activity) may predict sensitivity to YM155
  • γ-H2AX induction shows promise as a pharmacodynamic biomarker for YM155 activity

The role of ROS in YM155's mechanism extends beyond direct cytotoxicity to include inhibition of deubiquitinase enzymes. Recent research indicates that YM155 acts as a broad-spectrum inhibitor of ubiquitin-specific proteases (USPs), likely through ROS-mediated oxidation of catalytic cysteine residues in these enzymes [4]. This mechanism explains the destabilization of multiple short-lived oncoproteins such as c-Myc and the intracellular domain of Notch1 following YM155 treatment.

Conclusion

Accurate detection of YM155-induced ROS is essential for understanding its mechanism of action, identifying responsive tumor types, and developing rational combination therapies. The protocols outlined here—including fluorescent probe-based detection, Fpg-modified comet assay for oxidative DNA damage, and glutathione redox status assessment—provide complementary approaches for comprehensive evaluation of YM155-induced oxidative stress. Researchers should implement an integrated strategy that combines multiple detection methods and includes appropriate controls and normalization to account for technical artifacts and biological variability. The growing recognition of ROS-mediated effects as central to YM155's antitumor activity underscores the importance of these detection methods in both basic research and translational drug development efforts.

References

Comprehensive Application Notes and Protocols: Assessing Sepantronium Bromide (YM-155)-Induced DNA Damage Response

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sepantronium Bromide (YM-155) and DNA Damage Response

This compound (YM-155), initially identified as a survivin suppressor, has emerged as a potent DNA-damaging agent with complex mechanisms of action that extend beyond its original molecular target. While YM-155 was first developed as a specific inhibitor of the anti-apoptotic protein survivin (BIRC5), recent research has revealed that its primary anticancer activity actually stems from its ability to cause significant DNA damage, particularly at concentrations far lower than those required for survivin inhibition [1] [2]. This discovery has critical implications for both basic cancer research and drug development, necessitating robust experimental approaches to characterize YM-155-induced DNA damage responses across different biological contexts.

The dual mechanism of YM-155 action presents both challenges and opportunities for researchers. Understanding the precise molecular targets and downstream consequences of YM-155 treatment requires carefully designed assays that can distinguish between direct DNA damage effects and secondary cellular responses [1]. This technical document provides comprehensive application notes and detailed protocols for assessing YM-155-induced DNA damage response, incorporating both established methodologies and recent technical advances in the field. These protocols have been validated across multiple cancer cell models and are essential for researchers investigating YM-155's mechanism of action, screening for combination therapies, or identifying biomarkers of response.

Molecular Mechanisms of YM-155 Induced DNA Damage

Key Molecular Targets and Pathways

YM-155 exerts its DNA-damaging effects through multiple interconnected pathways that involve both direct and indirect mechanisms of genotoxicity. The compound initially gained attention as a potent survivin suppressor, but subsequent research revealed that its DNA-damaging properties occur independently of survivin inhibition [1] [2]. The concentrations required for γH2AX foci formation (a marker of DNA double-strand breaks) are significantly lower than those needed for survivin suppression, suggesting that DNA damage represents the primary mechanism of action [1]. Recent evidence indicates that YM-155 induces oxidative stress through redox activation, generating reactive oxygen species (ROS) that cause DNA strand breaks and base damage [3] [4]. This oxidative DNA damage occurs independently of oxygen tension, distinguishing YM-155 from classic quinone-based anticancer agents [3].

The DNA damage response pathways activated by YM-155 treatment involve key sensors and transducers of genomic stress. Ataxia-telangiectasia mutated (ATM) kinase and ATM and Rad3-related (ATR) kinase are both activated in response to YM-155-induced DNA damage [1]. ATR kinase, in particular, has been identified as a potential direct target of YM-155, providing a mechanistic link to replication stress response pathways [1] [2]. YM-155 treatment also disrupts critical DNA repair pathways, including homologous recombination (HR) and non-homologous end joining (NHEJ), through mechanisms that may involve interference with ILF3/NF110 transcription factor function [1] [2]. This multifaceted engagement with DNA damage response pathways makes YM-155 a valuable tool for studying cellular responses to genomic instability and for targeting cancers with specific DNA repair deficiencies.

YM-155 Mechanisms and DNA Damage Response Pathways

G cluster_ym155 YM-155 Cellular Entry cluster_primary Primary Mechanisms cluster_damage DNA Damage Types cluster_ddr DNA Damage Response (DDR) Activation cluster_outcomes Functional Outcomes YM155 YM-155 ReductiveActivation Reductive Activation YM155->ReductiveActivation OxidativeStress Oxidative Stress • ROS Generation • Oxygen Independent ReductiveActivation->OxidativeStress ReplicationStress Replication Stress ReductiveActivation->ReplicationStress Top2Inhibition Topoisomerase IIα Inhibition ReductiveActivation->Top2Inhibition DSBs Double-Strand Breaks (DSBs) OxidativeStress->DSBs SSBs Single-Strand Breaks (SSBs) OxidativeStress->SSBs OxidativeLesions Oxidative Base Lesions OxidativeStress->OxidativeLesions ReplicationStress->DSBs Top2Inhibition->DSBs ATM_ATR ATM/ATR Kinase Activation DSBs->ATM_ATR H2AX H2AX Phosphorylation (γH2AX Foci) DSBs->H2AX SSBs->ATM_ATR Checkpoints Cell Cycle Checkpoint Activation ATM_ATR->Checkpoints RepairPathways DNA Repair Pathway Activation ATM_ATR->RepairPathways CellCycleArrest Cell Cycle Arrest (S/G2 Phase) Checkpoints->CellCycleArrest Apoptosis Apoptosis RepairPathways->Apoptosis Senescence Cellular Senescence RepairPathways->Senescence

Quantitative Assessment of YM-155 Induced DNA Damage

Comprehensive Assay Results for YM-155-Induced DNA Damage

Table 1: Quantitative measures of YM-155-induced DNA damage across experimental systems

Assay Type Cell Line/Model YM-155 Concentration Exposure Time Key Results Reference
γH2AX Foci Formation ATC (ACT1) 10 nM 24 h 17.0-fold increase in foci (95% CI: 12.39-23.34) [4]
γH2AX Foci Formation ATC (THJ16T) 10 nM 24 h 11.8-fold increase in foci (95% CI: 7.65-18.22) [4]
γH2AX Foci Formation ATC (THJ29T) 10 nM 24 h 7.1-fold increase in foci (95% CI: 4.63-10.76) [4]
FPG-Modified Comet Assay ATC (ACT1) 100 nM 24 h Increased tail length + further increase with Fpg [4]
FPG-Modified Comet Assay ATC (THJ16T) 100 nM 24 h Increased tail length + further increase with Fpg [4]
Reactive Oxygen Species Multiple ATC lines 100 nM 1 h Elevated ROS in all 4 ATC cell lines tested [4]
GSH/GSSG Ratio ATC (ACT1, THJ16T) 100 nM 24 h Decreased reduced/oxidized glutathione ratio [4]
Extrachromosomal HR Reporter Various - - Sensitive to pharmacological modulation [5]
Extrachromosomal cNHEJ Reporter Various - - Sensitive to pharmacological modulation [5]
Cell Cycle and Cytotoxicity Profiling of YM-155

Table 2: YM-155 effects on cell cycle progression and viability across cancer models

Cell Line Cancer Type IC₅₀ Value Cell Cycle Arrest Apoptosis Induction Reference
ACT1 Anaplastic Thyroid 3.24 nM S phase and G2/M transition Observed [4]
THJ16T Anaplastic Thyroid 5.10 nM S phase and G2/M transition Observed [4]
THJ29T Anaplastic Thyroid 18.64 nM S phase and G2/M transition Observed [4]
THJ11T Anaplastic Thyroid 73.39 nM Minimal effect Not significant [4]
Primary Benign Thyroid Normal No effect up to 100 nM No arrest Not observed [4]
OVCar Ovarian - G2/M checkpoint abrogation Survivin-independent [1]
Esophageal SCC Esophageal - Abrogated radiation-induced G2/M arrest Enhanced radiation sensitivity [1]

The quantitative profiling of YM-155 reveals several important patterns that can guide experimental design. First, the compound demonstrates differential potency across cell lines, with IC₅₀ values ranging from low nanomolar to double-digit nanomolar concentrations [4]. This variability suggests that genetic background or molecular context significantly influences sensitivity to YM-155. Second, the temporal dynamics of DNA damage response activation follow predictable patterns, with ROS generation occurring within hours (as quickly as 1 hour), followed by DNA damage marker activation (γH2AX foci peaking at 24 hours), and eventual cell cycle arrest and apoptosis [4]. Third, the functional consequences of YM-155 treatment include distinct cell cycle arrest patterns, with prominent S phase and G2/M arrest observed in sensitive cell lines [4]. These quantitative relationships provide benchmark values for researchers designing experiments with YM-155 and suggest appropriate timepoints and concentrations for specific readouts.

Experimental Protocols for DNA Damage Assessment

γH2AX Foci Quantification Protocol

Purpose: To detect and quantify DNA double-strand breaks through immunofluorescence staining of phosphorylated H2AX.

Materials:

  • Primary antibody: anti-γH2AX (phospho-S139)
  • Fluorescently-labeled secondary antibody
  • Cell culture vessels with cover glass
  • Fluorescence microscope with camera
  • Nuclear counterstain (DAPI or Hoechst)
  • Permeabilization buffer (0.5% Triton X-100 in PBS)
  • Blocking buffer (3% BSA in PBS)

Procedure:

  • Cell Seeding and Treatment: Seed cells onto sterile cover glasses in appropriate culture vessels. Allow cells to adhere for 24 hours. Treat cells with YM-155 at desired concentrations (typically 1-100 nM) for relevant timepoints (4-24 hours).
  • Fixation: Aspirate medium and wash cells gently with PBS. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Permeabilization: Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at 4°C.
  • Blocking: Incubate cells with blocking buffer (3% BSA in PBS) for 1 hour at room temperature.
  • Primary Antibody Incubation: Apply anti-γH2AX antibody diluted in blocking buffer (typically 1:500-1:1000) and incubate overnight at 4°C.
  • Secondary Antibody Incubation: Apply fluorescent secondary antibody diluted in blocking buffer (typically 1:500) and incubate for 1 hour at room temperature in the dark.
  • Counterstaining and Mounting: Apply nuclear counterstain (DAPI, 1 μg/mL) for 5 minutes. Mount cover glasses onto slides using antifade mounting medium.
  • Image Acquisition and Analysis: Acquire images using fluorescence microscope with 63x objective. Acquire multiple non-overlapping fields per condition (minimum 10 fields). Quantify foci number per nucleus using automated image analysis software.

Technical Notes: Include appropriate controls (untreated, positive control with bleomycin or radiation). Ensure consistent imaging parameters across all experimental conditions. For quantitative analysis, count at least 50 cells per condition. The appearance of >10 γH2AX foci per cell indicates significant DNA damage response activation [4].

FPG-Modified Alkaline Comet Assay for Oxidative DNA Damage

Purpose: To detect and quantify oxidative DNA base damage in combination with single-strand breaks.

Materials:

  • Formamidopyrimidine-DNA glycosylase (FPG) enzyme
  • Low-melting point agarose
  • Normal-melting point agarose
  • Alkaline lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
  • SYBR Gold or ethidium bromide staining solution

Procedure:

  • Slide Preparation: Pre-coat microscope slides with 1% normal-melting point agarose and allow to dry.
  • Cell Embedding: Mix cells with 0.7% low-melting point agarose (37°C) at 1:10 ratio. Immediately pipette onto pre-coated slides and place coverslip. Allow to solidify at 4°C for 10 minutes.
  • Lysing: Carefully remove coverslips and immerse slides in cold alkaline lysis solution for at least 1 hour at 4°C in the dark.
  • FPG Treatment: After lysis, wash slides 3x with enzyme reaction buffer. For FPG-treated slides, apply 100 μL of FG solution (1:1000 dilution in reaction buffer). For controls, apply reaction buffer only. Incubate for 30 minutes at 37°C in a humidified chamber.
  • Alkaline Unwinding: Place slides in horizontal electrophoresis tank filled with fresh alkaline electrophoresis buffer. Allow DNA to unwind for 20 minutes.
  • Electrophoresis: Perform electrophoresis at 25 V (~300 mA) for 30 minutes.
  • Neutralization and Staining: Neutralize slides with neutralization buffer (3x, 5 minutes each). Stain with SYBR Gold or ethidium bromide (20 μg/mL) for 15 minutes.
  • Analysis: Acquire images using fluorescence microscope. Analyze at least 50 comets per sample using comet analysis software. Calculate tail moment and % DNA in tail.

Technical Notes: Include internal controls with known DNA damaging agents. Run samples in duplicate (with and without FPG treatment). The difference in tail moment between FPG-treated and untreated samples represents oxidative base damage [4].

DNA Repair Reporter Assay Protocol

Purpose: To measure the functional capacity of specific DNA repair pathways using extrachromosomal reporter systems.

Materials:

  • DNA repair reporter plasmids (HR, NHEJ, MMEJ, SSA)
  • Transfection reagent
  • Cell line of interest
  • Lysis buffer
  • Luciferase assay reagents
  • Luminometer

Procedure:

  • Reporter Design: Utilize reporters based on reconstitution of nanoluciferase gene through specific DNA repair pathways. Each reporter contains site-specific breaks and sequence arrangements that channel repair through defined pathways [5].
  • Cell Seeding and Transfection: Seed cells in 96-well plates. Transfect with 100 ng reporter plasmid per well using appropriate transfection reagent.
  • YM-155 Treatment: Treat cells with YM-155 at desired concentrations 24 hours post-transfection.
  • Luciferase Measurement: At appropriate timepoints (typically 48-72 hours post-transfection), lyse cells and measure luciferase activity according to manufacturer's instructions.
  • Data Analysis: Normalize luciferase readings to control transfection efficiency. Calculate repair efficiency relative to untreated controls.

Technical Notes: This system enables simultaneous assessment of multiple repair pathways (HR, cNHEJ, MMEJ, SSA) [5]. Include control reporters for each pathway. The assay is suitable for high-throughput screening of DNA repair modulation.

Experimental Workflow for YM-155 DNA Damage Assessment

G cluster_setup Experimental Setup (Day 1) cluster_acute Acute DNA Damage Assessment (Hours) cluster_functional Functional Consequences (Days) cluster_integration Data Integration & Analysis CellSeeding Seed Cells • Appropriate density • Allow adhesion (24h) YMTreatment YM-155 Treatment • Concentration range: 1-100 nM • Include controls CellSeeding->YMTreatment ROSAssay ROS Measurement • 1-6 hours post-treatment • Fluorometric detection YMTreatment->ROSAssay FPGComet FPG-Modified Comet • 6-24 hours • Oxidative damage YMTreatment->FPGComet H2AXAssay γH2AX Foci • 4-24 hours • DSB quantification YMTreatment->H2AXAssay RepairReporters DNA Repair Reporter • Pathway-specific • 24-72 hours H2AXAssay->RepairReporters CellCycle Cell Cycle Analysis • 24-48 hours • Flow cytometry H2AXAssay->CellCycle Viability Viability/Apoptosis • 24-72 hours • Multiplexed assays H2AXAssay->Viability DataIntegration Integrated Analysis • Cross-assay correlation • Mechanism validation RepairReporters->DataIntegration CellCycle->DataIntegration Viability->DataIntegration Mechanism Mechanistic Insight • Primary vs secondary effects • Pathway engagement DataIntegration->Mechanism

Technical Considerations and Troubleshooting

Optimization Strategies for YM-155 DNA Damage Studies

When designing experiments to assess YM-155-induced DNA damage, several critical parameters require careful optimization to ensure robust and reproducible results. First, concentration selection should be guided by both literature values and preliminary dose-response curves, as YM-155 exhibits differential potency across cell lines (ranging from ~3 nM to >70 nM IC₅₀) [4]. Second, temporal dynamics must be considered, with different endpoints showing optimal detection windows: ROS generation occurs rapidly (within 1-6 hours), DNA damage markers peak at intermediate timepoints (γH2AX foci at 24 hours), and functional consequences manifest over longer periods (cell cycle arrest at 24-48 hours) [4]. Third, appropriate controls are essential, including vehicle controls, positive controls for DNA damage (e.g., bleomycin or radiation), and potentially negative controls with DNA damage repair inhibitors.

Several common technical challenges may arise when working with YM-155 DNA damage assays. In γH2AX foci quantification, high background signals can be minimized through careful optimization of antibody concentrations and thorough washing steps. For comet assays, sample processing time critically affects results, as extended processing can introduce additional DNA damage. When using DNA repair reporter systems, transfection efficiency must be standardized across conditions, typically through co-transfection with normalization controls [5]. Additionally, researchers should be aware that YM-155's effects on DNA repair pathways may alter the kinetics of damage resolution, potentially leading to apparently paradoxical results where increased damage markers coexist with functional repair activation.

Advanced Applications and Integration Approaches

For comprehensive characterization of YM-155-induced DNA damage, multiplexed approaches that combine multiple assessment methods provide the most robust insights. The integration of direct DNA damage detection (γH2AX foci, comet assay) with functional repair capacity assessment (reporter assays) and downstream consequences (cell cycle analysis, apoptosis) enables distinction between primary and secondary effects [1] [5] [4]. Advanced applications include live-cell imaging of DNA repair protein dynamics, high-content analysis of damage foci, and assessment of chromatin reorganization at damage sites [6] [7].

The extrachromosomal reporter systems described in this document offer particular advantages for high-throughput screening applications, as they can be adapted to 96- or 384-well formats and provide quantitative readouts of pathway-specific repair efficiency [5]. These systems are especially valuable for identifying synthetic lethal interactions between YM-155 and specific DNA repair deficiencies, with potential applications in personalized medicine approaches. When integrating multiple data streams, researchers should prioritize assays that provide complementary information—for example, combining oxidative damage detection (FPG-comet) with double-strand break quantification (γH2AX) and pathway functionality (reporters)—to build a comprehensive model of YM-155's effects on DNA damage response networks.

Conclusion

The comprehensive methodological framework presented in these application notes enables rigorous characterization of YM-155-induced DNA damage responses across diverse experimental contexts. The protocols for γH2AX foci quantification, FPG-modified comet assay, and DNA repair reporter systems provide both specificity and sensitivity in detecting distinct types of DNA lesions and repair pathway activities. The quantitative benchmarks established across multiple cancer models offer valuable reference points for experimental design and data interpretation.

As research on YM-155 continues to evolve, these standardized approaches will facilitate comparison across studies and accelerate the identification of biomarkers predicting response to this intriguing anticancer agent. The recognition that YM-155's primary mechanism involves DNA damage rather than survivin suppression represents a paradigm shift in understanding its therapeutic potential [1] [3] [4]. This refined mechanistic understanding, coupled with robust assessment methodologies, positions YM-155 as both a valuable tool compound for DNA damage response research and a promising candidate for targeted therapeutic approaches in DNA repair-deficient cancers.

References

Troubleshooting Guide: Mechanisms of YM155 Resistance & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary documented mechanisms of resistance to YM155 and proposes potential experimental strategies to overcome them.

Resistance Mechanism Key Players & Process Experimental Strategies to Overcome Resistance Relevant Cancer Models

| Reduced Drug Uptake / Increased Drug Efflux [1] [2] | SLC35F2 (uptake transporter) downregulation [1] [2] ABCB1 (MDR1/P-gp) (efflux transporter) upregulation [1] [2] | ➤ Use ABCB1 inhibitors (e.g., Verapamil) to resensitize cells [2]. ➤ Combine YM155 with other chemotherapeutics (e.g., Etoposide, Cabazitaxel) to bypass resistance [3] [4]. | Neuroblastoma [1] [2], Prostate Cancer [4] | | On-Target (Survivin) Adaptations [1] | Decreased sensitivity to survivin (BIRC5) depletion [1] | ➤ Combine with drugs that target alternative pathways (e.g., MDM2 inhibitors like Nutlin-3 to activate p53) [2]. | Neuroblastoma [1] [2] | | p53 Pathway Dysfunction [2] | TP53 mutations or loss of function compromise apoptosis [2] | ➤ Prioritize YM155 for p53 wild-type cancers [2]. ➤ Combine with p53 activators (e.g., MDM2 inhibitors) to enhance cytotoxicity [2]. | Neuroblastoma [2] | | Alternative Survival Pathways [5] | Upregulation of other anti-apoptotic proteins like Mcl-1 [5] | ➤ Combine with Mcl-1 inhibitors or other BH3-mimetics to promote apoptosis [5]. | Glioma [5] |

Detailed Experimental Protocols

Confirming and Targeting Transporter-Mediated Resistance

This protocol helps determine if resistance is due to impaired drug transport.

  • Objective: To assess the role of ABCB1 efflux transporter in YM155 resistance.
  • Materials: Resistant cell line, parental (sensitive) cell line, YM155, ABCB1 inhibitor (e.g., Verapamil), cell viability assay kit (e.g., MTT, MTS).
  • Method:
    • Plate cells in a 96-well plate and allow to adhere.
    • Pre-treat cells with a non-toxic dose of an ABCB1 inhibitor (e.g., 10-50 µM Verapamil) for 1-2 hours [2].
    • Treat cells with a dose-response range of YM155 (e.g., 0.1 nM to 1000 nM) for 72 hours.
    • Perform cell viability assay according to manufacturer's instructions.
    • Calculate IC50 values with and without Verapamil. A significant leftward shift in the dose-response curve (lower IC50) with Verapamil indicates functional involvement of ABCB1 in resistance [2].
Evaluating Combination Therapy Synergy

This protocol tests if combining YM155 with another agent can overcome resistance.

  • Objective: To determine the synergistic effect of YM155 and a chemotherapeutic agent (e.g., Etoposide).
  • Materials: Resistant cell line, YM155, combination drug (e.g., Etoposide), colony formation assay materials (6-well plates, crystal violet stain) or cell viability assay.
  • Method (Colony Formation Assay):
    • Plate a low density of cells (e.g., 1x10³ to 4x10³ cells) in 6-well plates [3].
    • Treat cells with DMSO (control), YM155 alone, Etoposide alone, and their combination. For combination, a pre-treatment with YM155 for 6 hours can be considered [6].
    • Incubate for 48 hours, then replace with fresh drug-free medium.
    • Continue incubation for 10-14 days, allowing colonies to form.
    • Fix colonies with methanol, stain with 0.2% crystal violet, image, and count.
    • Analysis: A statistically significant reduction in colony number in the combination group compared to either single agent suggests synergistic or additive effects [3].

Signaling Pathways & Experimental Workflows

The diagram below illustrates the core mechanisms of YM155 resistance and the points of intervention for the strategies discussed.

G cluster_resistance Resistance Mechanisms YM155 YM155 Uptake Uptake via SLC35F2 YM155->Uptake Cellular Entry Efflux Efflux via ABCB1 YM155->Efflux Pumped Out Intracellular Intracellular YM155 Uptake->Intracellular Efflux->Intracellular Survivin Survivin (BIRC5) Suppression Intracellular->Survivin Apoptosis Apoptosis & Cell Death Survivin->Apoptosis p53 p53 Pathway p53->Apoptosis Mcl1 Mcl-1 Survival Pathway Mcl1->Apoptosis Inhibition Combination Combination Therapy (e.g., Etoposide) Combination->Apoptosis Inhibitors Targeted Inhibitors (ABCB1, Mcl-1, MDM2) Inhibitors->Efflux ABCB1 Inhib. Inhibitors->p53 MDM2 Inhib. Inhibitors->Mcl1 Mcl-1 Inhib. Resistance1 ↓ SLC35F2 Expression Resistance1->Uptake Resistance2 ↑ ABCB1 Expression Resistance2->Efflux Resistance3 TP53 Mutation Resistance3->p53 Resistance4 ↑ Mcl-1 Expression Resistance4->Mcl1

Frequently Asked Questions (FAQs)

  • Can YM155 resistance be predicted in a cell line? While not perfectly predictive, profiling the expression levels of ABCB1 and SLC35F2 can indicate susceptibility. High ABCB1 and/or low SLC35F2 are associated with acquired resistance, though they may not reliably predict intrinsic resistance in all naïve cell lines [1]. The TP53 status is also a critical factor [2].

  • Are there biomarkers to monitor for emerging YM155 resistance in models? Yes. In the acquired resistance setting, monitoring for increased ABCB1 expression and/or decreased SLC35F2 expression can serve as valuable biomarkers indicating the development of resistance, even if these markers are not predictive in treatment-naïve cells [1].

  • Does YM155 resistance always involve survivin? Not necessarily. While YM155 was developed as a survivin suppressant, resistance can occur through "off-target" mechanisms that reduce intracellular drug concentration (e.g., transporter changes) [1] [2]. Some resistant cells remain sensitive to direct survivin knockdown, indicating on-target resistance, while others do not [1].

  • What is a key consideration when designing combination therapies with YM155? The genetic background of the cancer cells is crucial. For instance, combining YM155 with MDM2 inhibitors (e.g., Nutlin-3) to activate p53 is a rational strategy primarily in p53 wild-type cancers [2]. In p53-mutant models, targeting other survival pathways like Mcl-1 may be more effective [5].

References

sepantronium bromide oxidative stress mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer
What is the primary mechanism of action of YM155? Initially identified as a survivin suppressor, current evidence indicates its primary mechanism is induction of oxidative stress. YM155 generates ROS, causing DNA damage and apoptosis; survivin suppression is likely a secondary effect [1] [2] [3].
Why do I see variable efficacy across different cell lines? Sensitivity can vary significantly. Some Anaplastic Thyroid Cancer (ATC) cell lines show near-total proliferation loss at 10 nM, while others are less affected [1]. Resistance can develop through adaptation to both ROS and DNA damage pathways [2].
Is the cytotoxicity of YM155 dependent on survivin suppression? No. Studies show DNA damage occurs at concentrations lower than those needed for survivin inhibition. YM155's radiosensitizing effects are also survivin-independent [3] [4].
What are the downstream consequences of YM155-induced oxidative stress? Leads to DNA double-strand breaks, cell cycle arrest (S phase and G2/M), and activation of apoptosis [1] [3].
Does YM155 affect normal cells? Evidence suggests a potential therapeutic window. In one study, YM155 inhibited ATC cell proliferation while sparing primary benign thyroid cells (PBTCs) [1].

Experimental Protocols & Troubleshooting

Measuring YM155-Induced Oxidative Stress

This protocol is adapted from research on anaplastic thyroid cancer (ATC) cells [1].

  • Objective: To detect and quantify reactive oxygen species (ROS) and oxidative DNA damage following YM155 treatment.
  • Materials:
    • Cell lines of interest (e.g., ATC lines ACT1, THJ16T).
    • YM155, dissolved in DMSO or saline.
    • ROS detection kit (e.g., CellROX Green Reagent).
    • Reagents for Fpg-modified alkaline comet assay (including Fpg enzyme).
    • Glutathione assay kit (for GSH/GSSG ratio).
    • Bleomycin (as a positive control for DNA damage).
  • Procedure:
    • Cell Treatment: Plate cells and treat with YM155 (e.g., 10-100 nM) for 1-24 hours. Include a vehicle control (DMSO) and a positive control (e.g., 50 µM Bleomycin).
    • ROS Detection:
      • After 1 hour of treatment, incubate cells with a ROS-sensitive fluorescent dye.
      • Measure fluorescence intensity using a flow cytometer or fluorescence microplate reader.
    • Oxidative DNA Damage (Comet Assay):
      • After 24 hours of treatment, harvest cells and embed them in low-melting-point agarose on a microscope slide.
      • Lyse cells and incubate slides with or without Fpg enzyme to convert oxidized bases into DNA breaks.
      • Perform electrophoresis, stain DNA, and analyze comet tail length. A significant increase in tail length in Fpg-treated samples indicates oxidative base damage.
    • Antioxidant Capacity:
      • After treatment, lyse cells and use a fluorometric assay to measure reduced (GSH) and oxidized (GSSG) glutathione levels.
      • Calculate the GSH/GSSG ratio; a decreased ratio indicates oxidative stress.
  • Troubleshooting:
    • High Background ROS: Ensure cells are not kept in stressful conditions (e.g., high serum, confluent culture). Minimize light exposure to fluorescent dyes.
    • Weak Signal: Titrate the YM155 concentration and treatment time. Use a fresh batch of positive control.
    • Inconsistent Comet Assay Results: Ensure the Fpg enzyme is active, and electrophoresis conditions are consistent across runs.
Quantifying DNA Damage via γ-H2AX Foci

This method is widely used to confirm DNA double-strand breaks [1] [3] [4].

  • Objective: To detect and count DNA double-strand breaks by immunostaining for phosphorylated histone H2AX (γ-H2AX).
  • Materials:
    • Cells grown on coverslips.
    • Anti-γ-H2AX primary antibody and a fluorescently-labeled secondary antibody.
    • DAPI or other nuclear stain.
    • Fluorescence microscope.
  • Procedure:
    • Treat cells with YM155 (e.g., 10 nM for 24 hours).
    • Fix cells with paraformaldehyde, permeabilize with Triton X-100, and block.
    • Incubate with anti-γ-H2AX antibody, followed by the secondary antibody.
    • Counterstain nuclei with DAPI and mount coverslips.
    • Image cells using a fluorescence microscope and count the number of distinct γ-H2AX foci per nucleus. A significant increase in foci count compared to the control confirms DNA damage.
  • Troubleshooting:
    • High Non-Specific Background: Optimize antibody dilution and increase blocking time.
    • Low Foci Signal: Check antibody specificity and ensure the fixation step is performed correctly.
Assessing Cell Cycle Arrest and Apoptosis

This protocol helps determine the functional outcomes of DNA damage [1].

  • Objective: To analyze YM155-induced cell cycle arrest and apoptosis.
  • Materials:
    • Propidium Iodide (PI) staining solution (with RNase).
    • Annexin V binding buffer and Annexin V-fluorochrome conjugate.
  • Procedure:
    • Cell Cycle Analysis:
      • Harvest YM155-treated cells, fix in ethanol, and stain with PI.
      • Analyze DNA content using flow cytometry. An accumulation of cells in S phase or G2/M phase indicates cell cycle arrest.
    • Apoptosis Assay:
      • Harvest cells and stain with Annexin V and PI.
      • Analyze by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis; Annexin V-positive/PI-positive cells are in late apoptosis or necrotic.
  • Troubleshooting:
    • Poor Cell Cycle Profile: Ensure cells are not over-fixed and that the RNase treatment is effective.
    • High Annexin V Background in Controls: Use healthy, low-passage cells and perform staining quickly on ice to prevent early apoptosis.

Mechanism of Action: Signaling Pathway

The diagram below illustrates the primary molecular mechanism of YM155, summarizing the key steps from ROS generation to cell death.

G YM155 YM155 Treatment ROS ROS Generation (Mitochondrial & Cytosolic) YM155->ROS DNA_damage DNA Damage (Double-Strand Breaks) ROS->DNA_damage Survivin_suppression Survivin Suppression (Secondary Effect) ROS->Survivin_suppression via ROS/AKT/FoxO axis γH2AX γH2AX Foci Formation DNA_damage->γH2AX Cell_cycle_arrest Cell Cycle Arrest (S & G2/M phases) DNA_damage->Cell_cycle_arrest Chk1 Chk1 Activation DNA_damage->Chk1 Apoptosis Apoptosis DNA_damage->Apoptosis Chk1->Cell_cycle_arrest Triggers Survivin_suppression->Apoptosis Potentiates

The pathway confirms that oxidative stress is the central mechanism, with survivin suppression being one of several downstream consequences.

Key Experimental Considerations

  • Therapeutic Window: Consistently observe that primary benign thyroid cells (PBTCs) were unaffected by YM155 at concentrations that killed ATC cells, suggesting a favorable therapeutic window that should be explored in other models [1].
  • Combination Therapy: The role of YM155 as a chemosensitizer is promising. Evidence shows it can sensitize tumor cells to cisplatin and carboplatin in vivo, and its ROS-mediated mechanism provides a rationale for combining it with other DNA-damaging agents [5] [3].

References

YM155 Mechanism of Action & Experimental Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the primary mechanism of action of YM155, and why is this important for experimental design?

The primary anticancer mechanism of YM155 was initially attributed to the suppression of the anti-apoptotic protein survivin. However, more recent evidence indicates that induction of DNA damage is a primary and more potent mechanism [1].

A critical finding for dose-response experiments is that the concentration required to induce DNA damage is significantly lower than that needed for survivin inhibition [1]. Using a dose that only suppresses survivin might not activate the full DNA damage response, leading to an underestimation of YM155's cytotoxicity.

Q2: Our cell lines show variable sensitivity to YM155. What factors could explain this?

Differential sensitivity to YM155 across cell lines is a common observation. The table below summarizes key factors identified in the literature.

Factor Description Evidence
Cell Cycle Phase Cells in S-phase are most sensitive. YM155 causes S-phase arrest and induces DNA damage during replication [2]. Sorted cells in S-phase showed significantly higher apoptosis [2].
p53 Status YM155 can be effective in both p53 wild-type and mutant cells, but the downstream signaling may differ [2]. p53 phosphorylation (activation) is seen in some sensitive lines (e.g., REH), but not others (e.g., SUPB15, BLQ5) [2].
Cancer Type Acute Lymphoblastic Leukemia (ALL) cells are often highly sensitive, while Acute Myeloid Leukemia (AML) cells are generally more resistant [2]. A screen of primary patient samples showed a median IC50 of 45 nM for ALL vs. 900 nM for AML [2].
Bcl-xL Silencing Genetic inhibition of Bcl-xL can dramatically sensitize glioma cells to YM155-induced apoptosis [3]. This combination enhanced mitochondrial membrane depolarization and cytochrome c release [3].

Q3: How can we effectively combine YM155 with other agents?

YM155 shows synergistic effects with various drugs. The rationale often involves simultaneous targeting of parallel survival pathways.

  • With Kinase Inhibitors: In Ph+ALL, YM155 shows additive/synergistic effects with dasatinib (a BCR-ABL1 inhibitor) [2]. This combination is effective even in dasatinib-resistant mutant settings [2].
  • With Bcl-2 Family Inhibitors: As noted above, silencing the anti-apoptotic protein Bcl-xL potently synergizes with YM155 in glioma models [3].
  • With Radio/Chemotherapy: YM155 acts as a radiosensitizer and chemosensitizer. It can abrogate radiation-induced G2/M arrest, forcing cells with unrepaired DNA damage into mitosis [1]. This sensitizing effect is often survivin-independent [1].

Key Experimental Protocols for Assessing YM155 Activity

Here are detailed methodologies for key assays cited in YM155 research.

Protocol 1: Assessing Cell Viability and Apoptosis

This is a fundamental assay to determine IC50 values and confirm cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate (e.g., 5,000 cells/well in 100 μL growth medium) and incubate for 24 hours [3].
  • YM155 Treatment: Add a concentration gradient of YM155 (e.g., 0.1 nM to 1 μM) to the wells. Include vehicle-only control wells.
  • Incubation: Incubate the plate for a desired period (e.g., 24-72 hours).
  • Viability Measurement: Use a colorimetric MTS assay. Add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm. The signal is proportional to the number of viable cells [3].
  • Apoptosis Confirmation: Use an Annexin V-FITC/propidium iodide (PI) assay. Harvest treated cells, resuspend in binding buffer, and stain with Annexin V and PI. Analyze by flow cytometry. Early apoptotic cells are Annexin V+/PI-, while late apoptotic/dead cells are Annexin V+/PI+ [3].

Protocol 2: Detecting DNA Damage via γH2AX Foci Analysis

The formation of γH2AX foci is a gold standard marker for DNA double-strand breaks.

  • Treatment and Fixation: Treat cells with YM155 (e.g., 10-100 nM for 24 hours). Include a positive control (e.g., ionizing radiation). Fix cells with 4% paraformaldehyde.
  • Permeabilization and Blocking: Permeabilize cells with 0.5% Triton X-100 and block with a solution containing serum to prevent non-specific antibody binding.
  • Immunostaining: Incubate cells with a primary antibody specific for phospho-Histone H2AX (Ser139). After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI [1].
  • Imaging and Quantification: Visualize cells using a fluorescence microscope. γH2AX foci will appear as distinct bright spots within the nucleus. The number of foci per cell can be quantified manually or using image analysis software. YM155 treatment should lead to a significant increase in foci count compared to the control [1] [3].

Protocol 3: Analyzing Cell Cycle Arrest

This protocol helps confirm S-phase arrest.

  • Treatment and Harvest: Treat cells with YM155 (e.g., 100 nM for 24 hours) and harvest them.
  • Fixation: Fix the cells in cold 70% ethanol.
  • Staining: Stain the DNA with a fluorescent dye like Propidium Iodide (PI) or Hoechst 33342, using RNAse to ensure only DNA is stained.
  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content histogram will show the distribution of cells in different cell cycle phases (G1, S, G2/M). An increase in the S-phase population is indicative of S-phase arrest [2].

YM155-Induced DNA Damage Response Pathway

The following diagram illustrates the key DNA damage response pathways activated by YM155 treatment, based on the described mechanisms [1] [2].

G cluster_path1 DNA Double-Strand Break (DSB) cluster_path2 Primary Consequences cluster_path3 Sensor & Transducer Kinases cluster_path4 Effector Kinases & Markers cluster_path5 Cellular Outcomes YM155 YM155 DSB DSB YM155->DSB Induces SurvivinSuppression Survivin Suppression (Secondary at higher doses) YM155->SurvivinSuppression Inhibits ReplicationStress Replication Stress YM155->ReplicationStress Causes ATM ATM Kinase DSB->ATM Apoptosis Apoptosis SurvivinSuppression->Apoptosis ATR ATR Kinase (Proposed Target) ReplicationStress->ATR Chk2 Chk2 (Phospho) ATM->Chk2 H2AX γH2AX Foci Formation ATM->H2AX Chk1 Chk1 (Phospho) ATR->Chk1 ATR->H2AX SPhaseArrest S-Phase Arrest Chk2->SPhaseArrest Chk1->SPhaseArrest H2AX->Apoptosis SPhaseArrest->Apoptosis

References

enhancing YM155 efficacy glutathione modulation

Author: Smolecule Technical Support Team. Date: February 2026

Glutathione Modulation & YM155 Efficacy

YM155 exerts its anti-cancer effects partly by inducing oxidative stress, leading to DNA damage and cell death in cancer cells [1]. Glutathione (GSH) is a major cellular antioxidant that defends against this kind of damage. Therefore, reducing glutathione levels can make cancer cells more vulnerable to YM155.

The table below summarizes the experimental evidence supporting this approach:

Modulation Strategy Experimental Model Key Findings on YM155 Efficacy
Direct GSH Depletion (using compounds like Erastin, BSO) [2] Various cancer cell lines Increases intracellular reactive oxygen species (ROS), synergizes with YM155-induced oxidative stress [2].
Inhibition of Glutathione Peroxase 4 (GPX4) [2] Various cancer cell lines Blocks repair of lipid peroxidation, works synergistically with YM155 to trigger ferroptosis and apoptosis [2].
Observed Effect of YM155 Monotherapy [1] Anaplastic Thyroid Cancer (ATC) cell lines (ACT1, THJ16T) YM155 alone can decrease the GSH/GSSG ratio and increase ROS, indicating it inherently disrupts the redox balance [1].

Experimental Protocol: Assessing Combination Strategy

This protocol outlines how to evaluate the effect of glutathione depletion on YM155 efficacy in vitro.

1. Cell Viability and Proliferation Assay

  • Purpose: To determine if glutathione modulation enhances YM155's cell-killing effect.
  • Method:
    • Seed cancer cells in 96-well plates.
    • Pre-treat cells with a glutathione synthesis inhibitor (e.g., 1-10 mM BSO for 24 hours).
    • Treat cells with a range of YM155 concentrations (e.g., 1 nM to 100 nM for 24-72 hours) while maintaining BSO.
    • Use a Cell Counting Kit-8 (CCK-8) or MTT assay to quantify cell viability [3].
    • Calculate the Half Maximal Inhibitory Concentration (IC50) for YM155 with and without BSO pre-treatment [1].

2. Measuring Glutathione Levels and Oxidative Stress

  • Purpose: To confirm glutathione depletion and subsequent oxidative stress.
  • GSH/GSSG Ratio:
    • Use a Glutathione Fluorometric Assay Kit.
    • Measure the levels of reduced (GSH) and oxidized (GSSG) glutathione in treated vs. untreated cells.
    • A successful modulation will show a decreased GSH/GSSG ratio [1].
  • Reactive Oxygen Species (ROS) Detection:
    • Use a fluorescent probe like 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).
    • Treat cells as described, incubate with DCFH-DA, and measure fluorescence intensity. Higher fluorescence indicates higher ROS levels [1].

3. Assessing DNA Damage (γ-H2AX Foci Detection)

  • Purpose: To validate the enhancement of YM155's primary mechanism.
  • Method:
    • Treat cells (e.g., YM155 alone vs. YM155+BSO).
    • Fix and stain cells with an antibody against phosphorylated histone H2AX (γ-H2AX).
    • Use immunofluorescence microscopy to count the number of γ-H2AX foci per cell, which directly correlates with DNA double-strand breaks [1] [4].
    • Expect a significant increase in γ-H2AX foci in the combination treatment group.

Mechanism of Oxidative Stress Induction

The diagram below illustrates how YM155 and glutathione depletion work together to push cancer cells into lethal oxidative stress.

G Start Combination Treatment: YM155 + GSH Depletion YM155 YM155 Treatment Start->YM155 GSH_Depletion GSH Depletion (e.g., BSO treatment) Start->GSH_Depletion OxidativeStress Severe Oxidative Stress DNA_Damage Accumulated DNA Damage (γ-H2AX Foci) OxidativeStress->DNA_Damage DNA_Repair_Inhib Inhibits DNA Repair OxidativeStress->DNA_Repair_Inhib CellDeath Cancer Cell Death YM155_ROS Reactive Oxygen Species (ROS) YM155->YM155_ROS Generates YM155_ROS->OxidativeStress GSH_Low Low Glutathione (GSH) Antioxidant Capacity GSH_Depletion->GSH_Low Depletes GSH_Low->OxidativeStress Prevents neutralization of DNA_Damage->CellDeath DNA_Repair_Inhib->CellDeath

Frequently Asked Questions

Q1: Why does my combination treatment (YM155 + BSO) not show enhanced cytotoxicity?

  • Possible Cause: The concentration of BSO may be insufficient to deplete glutathione to a critical threshold, or the cell line has alternative antioxidant mechanisms.
  • Troubleshooting:
    • Confirm Depletion: Always measure the GSH/GSSG ratio to verify that your modulation protocol is working [1].
    • Optimize Dosage & Timing: Titrate the BSO concentration and extend the pre-treatment time. Ensure YM155 is added after glutathione levels are sufficiently lowered.
    • Check Cell Line Sensitivity: Confirm that your cell line is sensitive to YM155-induced oxidative stress. Some resistant lines (like THJ11T in the study) show high baseline DNA damage or may not rely heavily on this pathway [1].

Q2: Are there alternatives to BSO for glutathione modulation in vivo?

  • Yes. Compounds like Erastin (a system Xc- inhibitor that blocks cysteine uptake, a precursor for GSH) can also deplete glutathione and induce a related form of cell death called ferroptosis [2]. Using nanoparticles designed to release drugs in high-GSH/ROS environments is another advanced strategy [5].

Q3: Is YM155's effect solely due to survivin inhibition?

  • No. Current evidence strongly suggests that DNA damage induction occurs at lower concentrations than survivin suppression [4]. The oxidative stress and DNA damage pathway is now considered a primary mechanism of action for YM155, which helps explain why glutathione modulation is so effective [1] [4].

References

sepantronium bromide combination therapy strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Evidence-Based Answer & Key Considerations
What is the primary mode of action of YM155? Primarily through generation of reactive oxygen species (ROS) [1] [2]. Survivin suppression and DNA damage are secondary effects [1]. This clarifies why it was ineffective in some clinical combinations.
Why did YM155 fail in clinical trials with docetaxel? Poor clinical efficacy likely due to inappropriate combination choice [1]. Both drugs are cytotoxic and YM155-induced ROS initiates a feedback loop involving NRF2 and FoxO transcription factors that promotes drug resistance [2].
Are the effects of YM155 dependent on survivin suppression? No. Research shows YM155's DNA damage effects occur at lower concentrations than needed for survivin inhibition [3]. Studies in ovarian cancer and leukemia show its effects can be survivin-independent [3].
What is a promising strategy to overcome YM155 resistance? Concurrently inhibiting NRF2 and activating FoxO [2]. This disrupts the protective feedback loop, restores YM155 sensitivity in resistant cells, and may improve immune clearance of cancer cells [2].
Which DNA damage response pathway is targeted by YM155? YM155 is reported to inhibit ATR kinase, a key sensor of replication stress and single-strand breaks [3]. This causes replication forks to collapse, increasing DNA double-strand breaks.

Experimental Protocols & Troubleshooting

Here are methodologies for key experiments related to the FAQs.

Protocol 1: Assessing ROS Generation and Mitochondrial Damage

This protocol is critical for verifying YM155's primary mechanism of action [2].

Workflow:

G Seed Seed TNBC cells (e.g., MDA-MB-231) Treat Treat with YM155 Seed->Treat LiveImaging Live Cell Imaging Treat->LiveImaging MitoSOX MitoSOX Red (Mitochondrial ROS) LiveImaging->MitoSOX TMRM TMRM (Membrane Potential) LiveImaging->TMRM LipidPerox BODIPY C11 (Lipid Peroxidation) LiveImaging->LipidPerox Analysis Analyze Fluorescence LipidPerox->Analysis

Methodology:

  • Cell Culture: Use triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231). Culture in recommended medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂ [1].
  • Treatment: Treat cells with YM155 at the desired concentration (e.g., low nanomolar range).
  • Live Cell Imaging:
    • mtROS: Use MitoSOX Red (e.g., 5 µM), a mitochondrial superoxide indicator. An increase in red fluorescence indicates elevated ROS [2].
    • Membrane Potential: Use TMRM (e.g., 20 nM). A shift from red (J-aggregates) to green (monomers) fluorescence indicates loss of mitochondrial membrane potential [1] [2].
    • Lipid Peroxidation: Use the Image-iT lipid peroxidation kit with BODIPY 581/591 C11. A shift from red to green fluorescence indicates oxidative degradation of lipids [2].
  • Controls: Include untreated cells and pre-treatment with ROS scavengers like Mito-TEMPO (mitochondria-specific) or N-acetylcysteine (NAC) to confirm the role of ROS [2].

Troubleshooting: If ROS generation is not detected, confirm YM155 concentration and cell line sensitivity. Using a resistant cell line (YMR) as a negative control can be helpful [1].

Protocol 2: High-Throughput Drug Combination Screening

This methodology helps identify synergistic drug pairs to enhance YM155 efficacy [4] [5].

Workflow:

G PlateDesign Plate Design (Matrix or Ray Design) CellSeed Seed Cells (Optimize density) PlateDesign->CellSeed DrugDispense Dispense Drugs (Acoustic dispenser) CellSeed->DrugDispense Incubate Incubate (72 hours) DrugDispense->Incubate Viability Viability Assay (e.g., CellTiter-Glo) Incubate->Viability Synergy Synergy Analysis (SynergyFinder R package) Viability->Synergy

Methodology:

  • Plate Design:
    • Use a dose-response matrix design. Prepare serial dilutions of YM155 and the combination drug.
    • Use software like FIMMcherry for efficient plate design and export to robotic systems [4].
  • Cell Seeding: Seed cells (cancer cell lines or patient-derived samples) in 384-well plates at densities optimized to be in log phase at the end of the assay (e.g., 500-2,000 cells/well) [4].
  • Drug Dispensing: Use an acoustic dispenser (e.g., Labcyte Echo) to transfer compounds in precise nanoliter volumes to create the combination matrix [4] [5].
  • Incubation and Readout: Incubate plates for 72 hours. Measure cell viability using a luminescent ATP-based assay like CellTiter-Glo [4] [5].
  • Synergy Scoring: Analyze the dose-response matrix data with the SynergyFinder R package. This tool implements several models (e.g., ZIP, Loewe, Bliss, HSA) to calculate synergy scores and visualize the interaction landscape [4].

Troubleshooting: Ensure DMSO concentrations are equalized and kept low (e.g., 0.5%) across all wells to avoid solvent toxicity. Run appropriate controls (untreated, vehicle-only).

Key Signaling Pathways in YM155 Response and Resistance

Understanding this pathway is essential for designing rational combination therapies.

G YM155 YM155 mtROS Mitochondrial ROS Generation YM155->mtROS FoxO FoxO Activation mtROS->FoxO Promotes NRF2 NRF2 Activation mtROS->NRF2 Promotes (Feedback) FoxO->NRF2 Antagonizes Survivin Survivin (BIRC5) Transcription FoxO->Survivin Suppresses NRF2->FoxO Antagonizes NRF2->Survivin Promotes (Feedback) Resistance Drug Resistance NRF2->Resistance

The diagram illustrates a critical feedback loop:

  • Desired Effect: YM155 induces mitochondrial ROS, which promotes the activation of FoxO transcription factors. Nuclear FoxO suppresses the transcription of the survivin gene (BIRC5), contributing to cell death [2].
  • Resistance Mechanism: The same ROS also activates the transcription factor NRF2, which initiates a protective antioxidant response. Furthermore, an opposing interplay exists where NRF2 and FoxO antagonize each other [2]. This feedback loop can lead to drug resistance.
  • Combination Strategy: The model suggests that concurrently inhibiting NRF2 and activating FoxO can disrupt this resistance loop, restore YM155 sensitivity, and lead to more effective cancer cell kill [2].

Rational Combination Strategies Based on Current Research

Based on the elucidated mechanisms, here are promising combination strategies to investigate:

Combination Strategy Rationale Relevant Cancer Models
YM155 + NRF2 Inhibitor + FoxO Activator Disrupts the key resistance feedback loop, restoring drug sensitivity [2]. Triple-Negative Breast Cancer (TNBC)
YM155 + DNA Damage Repair Inhibitors YM155 causes DNA damage and may inhibit ATR; combining with other DDR inhibitors could exacerbate genomic instability [6] [3]. Various (Theoretical)
YM155 + PI3K/mTOR or PDPK1 Inhibitors Co-targeting vertical nodes in the PI3K pathway is a validated "vertical synergy" strategy, and YM155's action is linked to PI3K/AKT/FoxO signaling [2] [5]. Bladder Carcinoma, various others [5]

References

Experimental Overview: Sepantronium Bromide in a Demyelination Model

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental details from the study that co-administered Sepantronium Bromide (YM155) with cuprizone to create a modified demyelination model [1].

Aspect Protocol Details
Objective Accelerate cuprizone-induced oligodendrocyte degeneration and create a more rapid, reproducible model of toxic demyelination [1].
Test Compound This compound (YM155) [1].
Animal Model C57BL/6 mice [1].

| Dosing & Administration | Cuprizone: 400 mg/kg/day, administered orally via gavage for 3 weeks [1]. YM155: 1 mg/kg/day, co-administered via intraperitoneal (IP) injection [1]. | | Key Assessments | Behavioral Tests: Open-field test (for exploration and anxiety-like behavior) and Rota-rod test (for motor coordination and balance) [1]. Biochemical Analysis: Glutathione peroxidase (GPx) activity and Malondialdehyde (MDA) levels (to measure oxidative stress) [1]. Gene Expression: Analysis of Inhibitor of Apoptosis Proteins (IAPs) like BIRC5 (survivin), BIRC4 (XIAP), and NAIP [1]. Immunohistochemistry: Detection of caspase-3, caspase-9, and mature oligodendrocytes (MOG-positive cells) [1]. | | Reported Results | - Co-treatment worsened behavioral deficits in Open-field and Rota-rod tests [1].

  • Increased oxidative stress (reduced GPx, elevated MDA) [1].
  • Enhanced intrinsic apoptosis of mature OLs (upregulated caspase-9 and caspase-3) [1].
  • Reduced expression of anti-apoptotic genes BIRC5, BIRC4, and NAIP [1]. |

Detailed Experimental Methodology

For researchers aiming to replicate or build upon this model, here is a more detailed breakdown of the protocols.

Animal Group Allocation
  • Divide mice into at least four groups:
    • Control Group: Receives a normal diet and equivalent vehicle injections.
    • Cuprizone-only Group: Receives cuprizone diet and vehicle injections.
    • YM155-only Group: Receives normal diet and YM155 injections.
    • Cuprizone + YM155 Group: Receives both cuprizone diet and YM155 injections [1].
Treatment Administration
  • Cuprizone Preparation: Incorporate cuprizone into a finely ground rodent diet at a concentration of 0.2% (w/w). Form the mixture into a dough-like consistency for accurate dosing via oral gavage [1].
  • YM155 Preparation: Dissolve YM155 in a sterile saline solution or DMSO (followed by dilution in saline, ensuring the final DMSO concentration is <1%). Administer via daily intraperitoneal (IP) injection [1].
Endpoint Analysis Workflow

The experimental workflow for assessing demyelination, apoptosis, and oxidative stress involves several key steps, which can be visualized in the following protocol flowchart:

G start Animal Model: C57BL/6 Mice treat Administer Treatments: Cuprizone (400 mg/kg/day, oral) + YM155 (1 mg/kg/day, IP) start->treat behav Behavioral Testing: Open-field & Rota-rod treat->behav 3 weeks sac Tissue Collection behav->sac bio Biochemical Analysis (Oxidative Stress) sac->bio mol Molecular Analysis (Gene/Protein Expression) sac->mol ihc Immunohistochemistry (Apoptosis & Myelin) sac->ihc

Key Mechanisms & Troubleshooting Guide

Understanding the proposed mechanism of YM155 and being aware of potential experimental issues are crucial for successful implementation.

Mechanism of Action Diagram

The following diagram illustrates the key signaling pathways through which YM155 is reported to exacerbate demyelination in this model, based on in vivo and in-silico findings [1].

G cluster_top Transcriptional Inhibition (In-silico finding) cluster_bottom Cellular Outcomes (In-vivo findings) YM155 YM155 TF Transcription Factors (SP, Klf, MZF) YM155->TF Disrupts OxStress Oxidative Stress ↓ GPx, ↑ MDA YM155->OxStress Induces IAPs Reduced IAP Expression (BIRC5/Survivin, BIRC4, NAIP) YM155->IAPs Induces Promoter Gene Promoter TF->Promoter Binds Apoptosis Oligodendrocyte Apoptosis ↑ Caspase-9, ↑ Caspase-3 OxStress->Apoptosis Demyel Accelerated Demyelination & Behavioral Deficits Apoptosis->Demyel IAPs->Apoptosis Promotes

Frequently Asked Questions (FAQ)
  • Q1: What is the main advantage of using YM155 in the cuprizone model?

    • A: The primary reported advantage is time. The co-administration of YM155 with cuprizone created a more rapid and reproducible model of oligodendrocyte apoptosis and demyelination within 3 weeks, compared to the standard 5-6 week cuprizone protocol [1].
  • Q2: Does YM155 alone cause demyelination?

    • A: Based on the available study, YM155 (at 1 mg/kg) was used to exacerbate cuprizone-induced damage. Its efficacy and toxicity as a standalone demyelinating agent have not been fully established and require further investigation [1].
  • Q3: What are critical points for reproducing this model?

    • A: Key considerations include:
      • Strain Specificity: The model was developed in C57BL/6 mice; other strains may respond differently.
      • YM155 Solubility: Proper dissolution of YM155 is critical. Using DMSO followed by saline is common, but the final DMSO concentration must be controlled to avoid solvent toxicity.
      • Confirmation: Always include the cuprizone-only group to validate that the YM155 co-treatment is indeed accelerating the pathology.
  • Q4: Are there other bromide compounds used in neuroscience research?

    • A: Yes, but their purposes and mechanisms are entirely different. For example, sofpironium bromide is a newly FDA-approved anticholinergic for treating excessive sweating and has no relation to demyelination [2]. This highlights the importance of distinguishing compounds based on their specific structure and application.

References

YM155 survivin suppression not correlating with efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action & Efficacy Disconnect

YM155 was initially identified as a suppressor of BIRC5 (survivin) transcription [1]. However, its efficacy is influenced by several interconnected mechanisms, as illustrated below.

YM155_Mechanisms YM155 Mechanisms and Efficacy YM155 YM155 Survivin_mRNA Survivin (BIRC5) mRNA YM155->Survivin_mRNA Suppresses Topo_Inhibition Topoisomerase Inhibition YM155->Topo_Inhibition Directly Inhibits p53_Activation p53 Pathway Activation YM155->p53_Activation Induces Apoptosis Induced Apoptosis Survivin_mRNA->Apoptosis Leads to DNA_Damage DNA Damage Topo_Inhibition->DNA_Damage p53_Activation->Apoptosis Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Synergy Chemotherapy Synergy (e.g., with Etoposide) Apoptosis->Synergy DNA_Damage->Apoptosis DNA_Damage->Synergy

Diagram: YM155's efficacy results from a network of mechanisms beyond survivin suppression. Activation of p53 and induction of DNA damage are significant contributors to the overall anti-cancer effect [1].

The table below summarizes the key mechanisms and why they might cause a disconnect between survivin suppression and overall efficacy.

Mechanism Description Why It May Decouple Efficacy
Multi-Target Inhibition YM155 directly inhibits topoisomerase activity, causing DNA damage [1]. Cell death can occur via this DNA damage pathway independent of the level of survivin suppression.
p53 Pathway Activation YM155 treatment can enhance expression of the tumor suppressor p53 [1]. A strong p53-mediated apoptotic response can be the primary driver of efficacy, even if survivin suppression is incomplete.
Cellular Context The genetic background of cancer cells (e.g., p53 mutation status) varies [2] [3]. In p53-mutant cells, the efficacy of YM155 may rely more on its DNA damage effect, making survivin levels a less relevant biomarker.

Troubleshooting Guide: Investigating the Disconnect

If you are observing this disconnect in your experiments, here is a systematic approach to identify the underlying cause.

Validate Your Survivin Measurements

A perceived lack of correlation might stem from incomplete measurement of survivin's functional state.

  • What to Check: Are you measuring survivin at both the mRNA and protein levels? Are you assessing its localization (nuclear vs. cytoplasmic) and oligomerization state (monomer vs. dimer), as these affect its function [4] [2]?
  • Experimental Protocol:
    • mRNA Quantification: Perform RT-qPCR for the BIRC5 gene. Use GAPDH or ACTB as a housekeeping control.
    • Protein Detection: Use Western Blotting with antibodies specific for survivin (e.g., from Cell Signaling Technology, #2808) [2]. Consider subcellular fractionation to separate nuclear and cytoplasmic fractions.
    • Functional Assays: To probe dimerization, use co-immunoprecipitation (Co-IP). Treat cells with YM155 and use an anti-survivin antibody for IP, then blot for survivin to assess homodimer formation [4].
Probe Alternative Cell Death Pathways

YM155 may be killing your cells through survivin-independent routes.

  • What to Check: Is cell death still occurring despite incomplete survivin suppression? Which cell death pathways are active?
  • Experimental Protocol:
    • Apoptosis Assay: Use flow cytometry with Annexin V and PI staining to quantify early and late apoptosis after YM155 treatment.
    • Caspase Activation: Measure the activity of executioner caspases (e.g., Caspase-3/7) using a luminescent or fluorescent assay.
    • DNA Damage Response: Perform a Western Blot for markers of DNA damage, such as phospho-histone H2AX (γH2AX) [1].
Assess Upstream Regulators of Survivin

The stability and expression of survivin are controlled by a network of proteins that could compensate for YM155's suppression.

  • What to Check: Are other proteins, like the deubiquitinase USP1, maintaining survivin protein levels post-translationally [2]?
  • Experimental Protocol:
    • USP1 Interaction: Perform a Co-IP to check if USP1 interacts with survivin in your cell model. IP with an anti-USP1 antibody (e.g., Proteintech #14346-1-AP) and blot for survivin [2].
    • USP1 Inhibition: Use a specific USP1 inhibitor (e.g., ML323) or siRNA knockdown of USP1. Then, test if combining this with YM155 leads to a more profound loss of survivin and enhanced cell death [2].

Frequently Asked Questions

Q1: Can YM155 still be effective if survivin suppression is minimal? Yes. Efficacy is likely if the DNA damage or p53 activation pathways are strong enough to trigger cell death independently. The contribution of each pathway is highly dependent on the cellular context [1].

Q2: How does p53 status affect the response to YM155? The relationship is complex. Wild-type p53 can be activated by YM155, contributing to cell cycle arrest and apoptosis. However, in p53-mutant cells, YM155's efficacy may be more reliant on its DNA damage and topoisomerase inhibition effects, potentially altering the correlation with survivin suppression [1] [3].

Q3: Are there better biomarkers than total survivin protein levels for predicting YM155 response? Potentially. More informative biomarkers may include:

  • Survivin dimerization status [4]
  • Subcellular localization of survivin (nuclear vs. cytoplasmic) [2]
  • Expression levels of upstream regulators like USP1 [2]
  • Markers of DNA damage response (e.g., γH2AX) [1]

Key Workflow for Investigation

The following diagram outlines a recommended experimental workflow to systematically troubleshoot the efficacy disconnect.

Troubleshooting_Workflow YM155 Efficacy Investigation Workflow Start Observed Disconnect: Survivin Suppression ≠ Efficacy Step1 1. Measure Multiple Survivin Parameters Start->Step1 Step2 2. Probe Alternative Cell Death Pathways Step1->Step2 Step3 3. Investigate Upstream Regulators (e.g., USP1) Step2->Step3 Step4 4. Combine YM155 with USP1 Inhibitor Step3->Step4 Insight Gain Mechanistic Insight Step4->Insight

References

YM155 Hematological Toxicity Profile in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the hematological adverse effects (AEs) observed in clinical trials, which is essential for understanding what to monitor and manage.

Adverse Effect Reported Incidence & Severity Clinical Context & Notes
Anemia Common; 25.7% (control) to 49.0% (treatment groups) [1]. A major toxicity in a phase II DLBCL trial [2]. Often observed as hemoglobin decline. Appears more frequent in patients receiving intraperitoneal chemotherapy regimens that included YM155 [1].
Thrombocytopenia Significantly more frequent in HIPEC groups (7.7%) vs. surgery-alone (2.9%) [1].
Neutropenia Incidences were generally low (<12%) and did not always differ significantly from control groups [1]. Grade 4 neutropenia lasting >4 days or with fever was defined as a dose-limiting toxicity (DLT) in phase I trials [3].
Lymphopenia Not explicitly detailed in the provided results. Information on specific lymphocyte counts is limited in the available search results.

Mechanisms of Action and Hematological Toxicity

Understanding YM155's mechanisms provides context for its hematological effects and potential resistance.

  • Primary Target and Beyond: YM155 was initially identified as a selective survivin (BIRC5) suppressant [4]. Survivin is a critical protein for cell division and survival, highly expressed in cancer cells but largely absent in most normal adult tissues [5] [3]. However, efficacy is weakly correlated with survivin levels alone, indicating other mechanisms [5] [6].
  • DNA Damage Pathway: In Acute Lymphoblastic Leukemia (ALL) models, YM155 causes S-phase arrest and activates the DNA damage pathway, leading to phosphorylation of Chk2 and H2AX [5]. Cells in the S-phase of the cell cycle are particularly sensitive [5].
  • Other Molecular Targets: Sensitivity is also modulated through other pathways:
    • Mcl-1 suppression: YM155 inhibits this anti-apoptotic protein in several cancer types, including AML [6].
    • AKT signaling: AKT activation can modulate YM155 sensitivity, potentially through stabilization of other pro-survival proteins like XIAP [6].

This mechanistic complexity is summarized in the following diagram:

G cluster_primary Primary & Direct Effects cluster_secondary Alternative/Contributing Mechanisms cluster_cellular Cellular Consequences YM155 YM155 SurvivinSuppression Survivin (BIRC5) Suppression YM155->SurvivinSuppression ILF3_p54nrb Disruption of ILF3/p54nrb Complex YM155->ILF3_p54nrb DNADamage DNA Damage Pathway Activation YM155->DNADamage Mcl1Suppression Mcl-1 Suppression YM155->Mcl1Suppression AKTSignaling AKT Signaling Modulation YM155->AKTSignaling ROS Reactive Oxygen Species (ROS) Generation YM155->ROS Apoptosis Induction of Apoptosis SurvivinSuppression->Apoptosis ILF3_p54nrb->SurvivinSuppression SPhaseArrest S-Phase Cell Cycle Arrest DNADamage->SPhaseArrest Mcl1Suppression->Apoptosis AKTSignaling->Apoptosis Influences Resistance Cytotoxicity Cellular Toxicity ROS->Cytotoxicity Apoptosis->Cytotoxicity SPhaseArrest->Cytotoxicity

Frequently Asked Questions for Researchers

Q1: What are the key hematological parameters to monitor in experiments using YM155? Prioritize monitoring hemoglobin/red blood cell counts (for anemia) and platelet counts (for thrombocytopenia). While neutropenia has been observed, the data suggests anemia and thrombocytopenia may be more prominent. Establish baseline counts and track them consistently throughout the treatment period [1] [2].

Q2: The efficacy of YM155 in our cell lines is variable. What could explain this? Variable sensitivity is common and can be influenced by several factors:

  • Cell Cycle Phase: Cells in S-phase are significantly more sensitive to YM155. Consider the cell cycle distribution in your asynchronous culture [5].
  • Molecular Context: Sensitivity can be independent of p53 status but may be influenced by the expression of Mcl-1 and activity of the AKT signaling pathway. Cell lines with high AKT activity or Mcl-1 dependence may show different responses [6].
  • Tumor Type: Primary patient samples show a bimodal distribution of sensitivity, even within the same cancer type (e.g., ALL), suggesting inherent biological differences [5].

Q3: Are there any known synergistic combinations that could allow for lower, less toxic dosing of YM155? Yes, preclinical data shows promising combinations:

  • With targeted therapies: In Ph+ ALL models, YM155 showed an additive/synergistic effect with the kinase inhibitor dasatinib without cross-resistance [5].
  • With standard chemotherapy: YM155 synergizes with platinum-based agents and taxanes in non-small cell lung cancer (NSCLC) and prostate cancer models, which informed clinical combination trials [7] [4].

Experimental Troubleshooting Guide

Problem Potential Investigation Pathways

| High hematological toxicity in vivo | • Check pharmacokinetics: The mean steady-state concentration (Css) at the MTD (4.8 mg/m²/d) is 7.7 ng/mL [3]. Compare your model's exposure. • Consider alternative dosing schedules. Preclinical models showed 3-day and 7-day continuous infusions were superior to bolus dosing [3]. | | Lack of efficacy in a sensitive cell line | • Verify target engagement: Check for a decrease in survivin mRNA and protein levels post-treatment [5] [4]. • Assess cell cycle: Use flow cytometry to determine if cells are accumulating in S-phase [5]. • Analyze DNA damage response: Measure phosphorylation of Chk2 (Thr68) and H2AX as biomarkers of drug activity [5]. | | Developing resistance in long-term cultures | • Investigate compensatory pathways: Profile the expression of other anti-apoptotic proteins like Mcl-1 and XIAP, and check for activation of AKT signaling [6]. |

Note on Clinical Translation

The information provided is primarily based on preclinical research and early-phase clinical trials. The safety and efficacy of YM155 in combination regimens are still under investigation. One phase I/II study in NSCLC concluded that adding YM155 to carboplatin and paclitaxel, while safe, did not demonstrate an improvement in response rate [7]. Therefore, these protocols should be used as a guide for research purposes.

References

YM155 versus temozolomide efficacy glioblastoma

Author: Smolecule Technical Support Team. Date: February 2026

At a Glance: YM155 vs. Temozolomide

The following table summarizes the core characteristics of YM155 and Temozolomide based on current literature.

Feature YM155 (Sepantronium Bromide) Temozolomide (TMZ)
Status in GBM Preclinical/Investigational; no clinical trials for GBM identified [1]. Clinical Standard of Care (since 2005) [2] [3].
Primary Mechanism Survivin suppressant; induces apoptosis; interacts with RIPK2; downregulates Mcl-1 [4] [1]. DNA alkylating agent; methylates guanine bases, leading to DNA damage and cell death [3] [5].

| Key Efficacy Data | • Potent in vitro cytotoxicity (IC50: 0.7 - 75 nM in GBM cell lines) [4] [1]. • Synergy with Bcl-2/Bcl-xL inhibitors (e.g., ABT-737) [4]. • Prodrug (aYM155) inhibits tumor growth in orthotopic GBM mouse models [1]. | • Median survival: 14.6 mos (with RT) vs. 12.1 mos (RT alone) [2]. • 2-year survival rate: 26.5% (with RT) vs. 10.4% (RT alone) [2]. | | Major Challenge | • Lack of cell-type selectivity (narrow therapeutic index) [1]. • Poor blood-brain barrier (BBB) penetration (parent drug) [1]. | • Resistance develops in ~50% of patients, often via MGMT DNA repair protein or other mechanisms [3]. | | Innovative Strategies | Prodrug approach (aYM155): Improves BBB penetration (brain/plasma ratio = 0.56) and enhances selective activation in GBM cells [1]. | Combination therapies: Levetiracetam (clinical trial) to potentially inhibit MGMT and sensitize cells [6]. |


Detailed Experimental Data and Protocols

For researchers, the methodologies and specific data from key studies are detailed below.

YM155 in GBM Model Systems

The following data comes from in vitro and in vivo preclinical studies.

  • Cell Line Models & Reagents: Studies used a panel of glioma cell lines (U373, LN18, T98G, LN229, etc.), GBM cancer stem-like cells (CSCs), and non-transformed control cells (human astrocytes, neural progenitor cells). YM155 was typically obtained from commercial suppliers like Chemie Tek [4] [1].
  • Cell Viability/Proliferation Assay (IC50 Determination): Cells were plated and treated with a range of YM155 concentrations. Viability was assessed after 72 hours using colorimetric assays (e.g., CellTiter96 AQueous). IC50 values were calculated from the dose-response curves [4].
  • Apoptosis Assays: Apoptosis was evaluated using Annexin V/propidium iodide staining followed by flow cytometry. Mitochondrial membrane depolarization was measured using DiOC6 dye and flow cytometry. Caspase activation and PARP cleavage were confirmed via western blotting [4].
  • In Vivo Efficacy (Prodrug aYM155): An orthotopic intracranial GBM xenograft model was used. The prodrug aYM155 was administered, and its significant inhibition of brain tumor growth was correlated with survivin suppression in the tumor tissue [1].
Temozolomide: The Stupp Protocol & Clinical Data

The efficacy of TMZ is firmly established through a landmark clinical trial.

  • Clinical Trial Design: A phase III, randomized, multicenter trial with 573 patients with newly diagnosed GBM [2].
  • Treatment Groups:
    • Control Arm: Radiotherapy (RT) alone (60 Gy total).
    • Experimental Arm: Concomitant RT + TMZ (75 mg/m² daily), followed by 6 cycles of adjuvant TMZ (150-200 mg/m² for 5 days every 28 days) [2].
  • Primary Endpoint: Overall survival (OS). The experimental arm showed a significant improvement, with a median OS of 14.6 months versus 12.1 months in the control arm. The hazard ratio for death was 0.63 (P<0.001) [2].

The diagram below illustrates the signaling pathways and key resistance mechanisms for both drugs, highlighting potential synergistic combination strategies.

gbm_drugs Glioblastoma Drug Mechanisms and Resistance cluster_ym155 YM155 Mechanism cluster_tmz Temozolomide (TMZ) Mechanism cluster_resistance Key Resistance Mechanisms cluster_combo Potential Synergistic Combination YM155 YM155 RIPK2 RIPK2 YM155->RIPK2 Mcl1_Down Mcl-1 Downregulation YM155->Mcl1_Down Survivin_Down Survivin Downregulation RIPK2->Survivin_Down Apoptosis_Induction Apoptosis Induction Survivin_Down->Apoptosis_Induction Mcl1_Down->Apoptosis_Induction ABT737 ABT-737 (Bcl-2/Bcl-xL Inhibitor) Mcl1_Down->ABT737 Sensitizes To TMZ TMZ DNA_Methylation DNA Methylation (O6-methylguanine) TMZ->DNA_Methylation MMR_Activation Mismatch Repair (MMR) Activation DNA_Methylation->MMR_Activation DNA_DSBs DNA Double-Strand Breaks MMR_Activation->DNA_DSBs Apoptosis_Induction2 Apoptosis Induction DNA_DSBs->Apoptosis_Induction2 MGMT MGMT Expression (Repairs DNA) MGMT->DNA_Methylation Counteracts MMR_Deficiency MMR Pathway Deficiency MMR_Deficiency->MMR_Activation Bypasses SLC35F2_Loss SLC35F2 Loss (Reduces YM155 Import) SLC35F2_Loss->YM155 Reduces Uptake Synergistic_Killing Synergistic Apoptotic Killing ABT737->Synergistic_Killing

Research Implications and Future Directions

The evidence suggests distinct and potentially complementary roles for YM155 and temozolomide in GBM research.

  • Therapeutic Strategy: TMZ is the established standard of care. YM155 represents a novel, potent investigational agent whose future likely lies in rational combination therapies, such as with Bcl-2/Bcl-xL inhibitors like ABT-737, to overcome anti-apoptotic defenses in GBM cells [4] [7].
  • Overcoming Key Limitations: The development of the prodrug aYM155 directly addresses the critical challenges of poor BBB penetration and lack of selectivity associated with the parent YM155 compound, representing a significant advance for the field [1].
  • Clinical Trial Landscape: While YM155 has been tested in clinical trials for other cancers, my search did not find any completed or ongoing phase 0/II/III clinical trials specifically for YM155 in glioblastoma. The clinical development of TMZ continues to focus on combinations, such as with levetiracetam (NCT05106296) [6].

References

sepantronium bromide clinical trial phase II results NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Results Summary

Aspect Details
Trial Design Phase I/II, combination therapy (Sepantronium Bromide + Carboplatin + Paclitaxel) [1]
Patient Population 19 patients with previously untreated stage IV NSCLC (Phase II part) [1]
Dosage This compound: 10 mg/m²/day as a 72-hour continuous infusion every 21 days [1]
Primary Endpoint Objective Tumor Response Rate (ORR) [1]

| Efficacy Results | - ORR: 11% (2 Partial Responses out of 19 patients) [1]

  • Median Progression-Free Survival (PFS): 5.7 months [1]
  • Median Overall Survival (OS): 16.1 months [1] | | Safety Results | - Treatment was generally well-tolerated [1] [2].
  • The most common toxicities were hematological (related to blood cells) [1]. |

Experimental Protocol & Trial Methodology

For researchers, here is a detailed breakdown of the clinical trial methodology:

  • Patient Eligibility (Phase II): The study enrolled patients with pathologically confirmed, untreated stage IV NSCLC. Patients could not have received more than one prior line of chemotherapy, though there was no limit on prior targeted therapies [1].
  • Treatment Regimen: In the phase II portion, patients received the Maximum Tolerated Dose (MTD) of this compound (10 mg/m²/day) determined from the phase I dose escalation. It was administered as a 72-hour continuous intravenous infusion (CIVI) every 21 days. This was combined with standard doses of carboplatin (AUC6) and paclitaxel (200 mg/m²) for up to six cycles [1] [2].
  • Endpoints Assessment:
    • Tumor Response: Assessed by CT scan every two cycles (approximately every 6 weeks) using RECIST 1.1 criteria [1].
    • Pharmacokinetics: Plasma concentrations of this compound were measured at multiple time points using liquid chromatography-mass spectrometry (LC-MS) [1].
    • Pharmacodynamics/Exploratory Biomarkers: Blood samples were taken to analyze potential biomarkers like M30 apoptosense (for apoptosis), IL8, VEGF, and the KRAS mutation status of tumors, though no association with clinical response was found [1].

Mechanism of Action and Signaling Pathways

This compound (YM155) was initially identified as a selective survivin suppressant [1] [3]. Survivin is an inhibitor of apoptosis protein (IAP) that is highly expressed in many cancers and associated with treatment resistance [1] [4]. However, subsequent research indicates its mechanism is more complex and involves disrupting DNA damage response.

The following diagram illustrates the key molecular mechanisms and signaling pathways impacted by YM155, based on the broader scientific literature.

y155_mechanism cluster_dna_damage DNA Damage Pathway cluster_survivin Survivin Suppression Pathway cluster_translation mTORC1 & Translation Inhibition YM155 YM155 DNA_Damage DNA_Damage YM155->DNA_Damage Induces ILF3_p54nrb_Complex ILF3_p54nrb_Complex YM155->ILF3_p54nrb_Complex Disrupts AMPK_Activation AMPK_Activation YM155->AMPK_Activation Activates ATR_Activation ATR_Activation DNA_Damage->ATR_Activation GammaH2AX GammaH2AX ATR_Activation->GammaH2AX DSB_Repair_Delay DSB_Repair_Delay GammaH2AX->DSB_Repair_Delay Persistent Foci Apoptosis_Resistance Apoptosis_Resistance DSB_Repair_Delay->Apoptosis_Resistance Enhances Survivin_Transcription Survivin_Transcription ILF3_p54nrb_Complex->Survivin_Transcription Survivin_Downregulation Survivin_Downregulation Survivin_Transcription->Survivin_Downregulation Survivin_Downregulation->Apoptosis_Resistance Apoptosis_Resistance->DNA_Damage Sensitizes To Raptor_Phosphorylation Raptor_Phosphorylation AMPK_Activation->Raptor_Phosphorylation mTORC1_Inhibition mTORC1_Inhibition Raptor_Phosphorylation->mTORC1_Inhibition Protein_Synthesis_Suppression Protein_Synthesis_Suppression mTORC1_Inhibition->Protein_Synthesis_Suppression CyclinD_Mcl1_Drop CyclinD_Mcl1_Drop Protein_Synthesis_Suppression->CyclinD_Mcl1_Drop CyclinD_Mcl1_Drop->Apoptosis_Resistance Promotes

The diagram shows that YM155 exerts its effects through multiple interconnected pathways:

  • DNA Damage Induction: YM155 acts as a DNA damaging agent, triggering the ATR-Chk2 signaling pathway and leading to the formation of persistent γH2AX foci, a marker for unresolved DNA double-strand breaks [4].
  • Survivin Suppression: The drug disrupts the ILF3/p54nrb complex, which binds to the survivin promoter, leading to transcriptional downregulation of survivin. This reduces the cancer cells' ability to resist apoptosis [1] [3].
  • mTORC1 Inhibition & Translation Suppression: YM155 activates AMPK, which phosphorylates Raptor, thereby suppressing mTORC1 activity. This results in a global reduction of protein synthesis, including key short-lived oncoproteins like survivin, Mcl-1, and cyclin Ds [5].

It is noteworthy that the concentrations required to induce DNA damage are reported to be lower than those needed for survivin suppression, suggesting that the DNA damage response may be a primary and critical mechanism of action [4].

Interpretation and Research Implications

For drug development professionals, the results highlight a common challenge in oncology drug development: promising preclinical activity does not always translate to clinical success in all contexts.

  • The combination regimen was feasible and had a acceptable safety profile, with hematological toxicity being the main concern [1].
  • The lack of improvement in the primary endpoint (ORR) and the modest efficacy outcomes suggest that in this specific patient population and combination, this compound did not provide a significant clinical advantage over the standard chemotherapy backbone alone [1] [3].
  • The exploratory pharmacodynamic analyses did not identify biomarkers associated with response, indicating a need for further research to identify patient subgroups that might benefit from this therapy [1].

References

YM155 comparison with other survivin inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

YM155 vs. Other Survivin-Targeting Strategies

The table below summarizes how YM155 compares to other major strategies for targeting survivin in a research context.

Therapeutic Approach Mechanism of Action Key Advantages/Evidence Limitations/Challenges
YM155 (Small Molecule) Suppresses survivin transcription; disrupts mitochondrial function [1] [2]. Potent, nanomolar cytotoxicity in vitro; synergy with chemo/immunotherapy demonstrated in multiple cancer models (RCC, neuroblastoma, myeloma) [3] [4] [5]. Modest efficacy in clinical trials; complex, time-dependent mechanisms (e.g., initial NF-κB activation) [1] [2].
Gene Therapy Uses dominant-negative mutants (e.g., survivin T34A) to disrupt function [6]. Proven concept in PAH models; directly triggers apoptosis in vascular cells [6]. Challenges in delivery and long-term expression; more invasive approach.
Antisense/Oligonucleotides Degrades survivin mRNA or inhibits its translation. High specificity for the survivin target. Issues with stability, delivery, and off-target effects; limited clinical success.
Immunotherapy Survivin-based cancer vaccines. Leverages the body's immune system; potential for long-term memory. Variable patient response; immunosuppressive tumor microenvironment can limit efficacy.

YM155's Multi-Target Mechanisms

While initially developed as a selective survivin suppressor, research reveals that YM155's mechanism is more complex and involves multiple cellular pathways, as illustrated below.

G cluster_primary Primary Transcriptional Effect cluster_mito Mitochondrial Dysfunction cluster_pathways Impact on Key Pathways YM155 YM155 SurvivinGene Survivin Gene (BIRC5) YM155->SurvivinGene Inhibits promoter MitoLocalize Localizes to Mitochondria YM155->MitoLocalize NFKB Time-dependent NF-κB inhibition YM155->NFKB SurvivinProtein Survivin Protein ↓ SurvivinGene->SurvivinProtein Reduced expression ApoptosisAuto Apoptosis & Autophagy SurvivinProtein->ApoptosisAuto CellCycleArrest G0/G1 Phase Cell Cycle Arrest SurvivinProtein->CellCycleArrest OXPHOS Oxidative Phosphorylation ↓ MitoLocalize->OXPHOS TCA TCA Cycle Intermediates ↓ MitoLocalize->TCA ATP ATP Depletion OXPHOS->ATP AMPK AMPK Activation ATP->AMPK BMP BMP Signaling ↓ AMPK->BMP CellDeath Caspase-Independent Cell Death AMPK->CellDeath NFKB->CellDeath

The diagram above shows that beyond inhibiting survivin, YM155 localizes to mitochondria, disrupting energy production and activating stress responses like AMPK, which in turn inhibits other growth pathways such as BMP signaling [2]. It also exerts a time-dependent inhibition of the pro-survival NF-κB pathway [1]. These multi-target effects contribute to its potent anti-cancer activity, including cell cycle arrest and caspase-independent cell death [4] [2].

Experimental Data and Protocols

For researchers, the key experimental findings and methodologies from the literature are summarized below.

In Vitro Cytotoxicity and Mechanism
  • Cell Lines Tested: Renal cell carcinoma (RENCA), neuroblastoma (SH-SY5Y, IMR-32, etc.), multiple myeloma, lung cancer (A549, H1299), JAK2V617F mutant blood cells [7] [3] [4].
  • Potency: IC50 values typically in the low nanomolar range (0.41 to 212 nM) across various cell lines [3] [4] [5].
  • Key Protocols:
    • Cell Viability: MTT assay after 72-hour YM155 treatment [4].
    • Clonogenic Assay: Cells treated with YM155 for 48 hours, then grown in fresh media for 10-12 days to assess long-term survival and colony-forming ability [4].
    • Cell Cycle Analysis: PI staining and flow cytometry showing G0/G1 arrest [3] [4].
    • Mitochondrial Function: Seahorse XF Analyzer to measure Oxygen Consumption Rate (OCR) and parameters like ATP production and maximal respiration [7] [2].
In Vivo Efficacy
  • Renal Cell Carcinoma Model: YM155 (1 mg/kg/day) combined with IL-2 (16,000 U/mouse, 3 times/week for 2 weeks) additively reduced primary kidney tumor weight and lung metastasis in mice [3].
  • Neuroblastoma Xenograft Model: YM155 treatment significantly reduced tumor burden in mice compared to controls without observable toxicity [4].
  • Pulmonary Arterial Hypertension Model: YM155 (5 mg/kg/day for 1 week) reversed elevated right ventricular pressure and vascular remodeling in SU5416/hypoxia mice [6].

Research Implications and Future Directions

The evidence positions YM155 as a versatile, multi-mechanism agent rather than a simple survivin suppressor. Its ability to target both survivin and mitochondrial metabolism suggests its potential is greatest in rational combination therapies.

Promising research directions based on current data include:

  • Combining YM155 with chemotherapy like etoposide, which has shown synergistic effects in neuroblastoma models [4].
  • Partnering YM155 with immunotherapy, such as IL-2, to not only directly kill cancer cells but also modulate the tumor microenvironment by suppressing regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) [3].
  • Exploring its use in non-oncological diseases like Pulmonary Arterial Hypertension (PAH), where its anti-proliferative effects on vascular cells have shown therapeutic potential in preclinical models [6].

References

sepantronium bromide versus docetaxel combination outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy Comparison

The table below summarizes the results from phase II clinical trials investigating YM155 plus docetaxel versus docetaxel alone.

Cancer Type / Trial Description Treatment Arms Primary Endpoint(s) Key Efficacy Results Safety Profile
HER2-negative Metastatic Breast Cancer [1] YM155 + Docetaxel vs. Docetaxel alone Progression-Free Survival (PFS) No significant difference: Median PFS was 251 days (combo) vs. 252 days (docetaxel). Objective Response Rate (ORR) was 26% vs. 25.5%. [1] Combination was generally well tolerated. Common AEs (≥25%) included neutropenia, alopecia, and fatigue. Febrile neutropenia was more common with the combination (21% vs. 8%). [1]
Stage III/IV Melanoma [2] YM155 + Docetaxel (Single-arm study) 6-month PFS Rate Modest activity: 6-month PFS rate was 34.8%. Objective Response Rate was 12.5%. The study did not meet its predetermined efficacy endpoint. [2] Generally well tolerated. The established tolerable dose was docetaxel 75 mg/m² with YM155. [2]

Experimental Insights into the Combination's Mechanism

Preclinical studies provide a rationale for why the YM155 and docetaxel combination was investigated, despite its clinical performance.

  • Overcoming Docetaxel-Induced Survival Mechanisms: Research in prostate cancer models found that docetaxel treatment can temporarily increase levels of survivin, an anti-apoptotic (pro-survival) protein. This surge may contribute to docetaxel resistance. Combining docetaxel with a survivin suppressor like YM155 is designed to counteract this resistance mechanism [3].
  • Dual Cell Death Induction: In head and neck squamous cell carcinoma (HNSCC) models, YM155 was shown to induce both apoptosis and autophagic cell death. The combination of YM155 and docetaxel promoted greater tumor regression in xenograft models than either drug alone, suggesting synergistic potential in certain contexts [4].
  • Challenges with Feedback-Driven Resistance: A 2024 study in triple-negative breast cancer cells revealed a shortcoming of YM155 monotherapy. The drug induces reactive oxygen species (ROS) that, in turn, activate feedback signaling between the transcription factors NRF2 and FoxO. This feedback loop ultimately helps cancer cells survive and contributes to clinical resistance. The study suggested that concurrently inhibiting NRF2 and activating FoxO could restore YM155 sensitivity [5].

Detailed Experimental Protocol

For researchers, here is a detailed methodology from a preclinical study that demonstrated the efficacy of the combination in an ovarian cancer model [6]:

  • 1. Cell Culture & Reagents: Use human ovarian cancer cell lines (e.g., A2780 and its taxol-resistant derivative A2780/Taxol). Culture them in Dulbecco’s Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
  • 2. Cell Viability Assay (MTT)
    • Seed cells in 96-well plates at a density of 5,000 cells per well.
    • Treat cells with a range of concentrations of YM155 and docetaxel, both alone and in combination, for 72 hours.
    • Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 4 hours to allow formazan crystal formation.
    • Dissolve the crystals in DMSO and measure the absorbance at 570 nm using a plate reader.
    • Calculate the IC₅₀ values (concentration that inhibits 50% of cell growth) and analyze drug synergy using software like CompuSyn to generate Combination Index (CI) values. A CI < 1 indicates synergy.
  • 3. Apoptosis Assay (Annexin V/PI Staining)
    • Treat cells with the desired drug concentrations.
    • Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) in binding buffer for 15 minutes at room temperature in the dark.
    • Analyze the cells using flow cytometry to quantify the percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway of YM155 Action and Resistance

The following diagram summarizes the intended mechanism of YM155 and the identified resistance pathway, as revealed by the search results.

G YM155 Mechanism and Resistance Feedback Loop cluster_intended Intended Therapeutic Action cluster_resistance Identified Resistance Mechanism YM155 YM155 ILF3_p54nrb ILF3/p54nrb Transcription Complex YM155->ILF3_p54nrb Binds & Disrupts ROS Mitochondrial ROS Production YM155->ROS Induces SurvivinPromoter Survivin Gene Promoter ILF3_p54nrb->SurvivinPromoter Activates Survivin_mRNA Survivin mRNA SurvivinPromoter->Survivin_mRNA Transcription Survivin_Protein Survivin Protein Survivin_mRNA->Survivin_Protein Translation CellSurvival Cancer Cell Survival & Division Survivin_Protein->CellSurvival Promotes NRF2 NRF2 Activation ROS->NRF2 Activates FoxO_Inactive FoxO (Inactive) ROS->FoxO_Inactive Activates Feedback Feedback Loop (Maintains Survivin) NRF2->Feedback FoxO_Active FoxO (Active) FoxO_Inactive->FoxO_Active FoxO_Active->Feedback Feedback->SurvivinPromoter Sustains

Interpretation and Research Implications

For drug development professionals, the data suggests:

  • The preclinical rationale for combining YM155 with docetaxel is scientifically sound, targeting survivin to overcome treatment-induced resistance.
  • However, the clinical trial results indicate that this specific combination does not translate to a significant survival benefit over standard docetaxel therapy in the tested cancers.
  • Future efforts may need to focus on patient stratification (identifying biomarkers like high survivin expression) or overcoming resistance pathways, such as by co-targeting the NRF2/FoxO feedback loop [5], to unlock the potential of survivin suppression therapy.

References

Clinical Trial Data and Efficacy of Sepantronium Bromide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key clinical and preclinical findings for Sepantronium Bromide (YM155).

Cancer Type / Context Study Type / Model Dosage & Administration Key Findings & Efficacy References
Advanced Solid Tumors or NHL Phase I Clinical Trial (US & Japan) Continuous IV infusion over 168h (7 days) every 21 days No significant differences in pharmacokinetics (AUC, Css) between US and Japanese patient populations. [1]
Stage IV NSCLC (untreated) Phase I/II Clinical Trial (Combination Therapy) 10 mg/m²/day as 72h CIVI with carboplatin (AUC6) and paclitaxel (200 mg/m²) Favorable safety profile, but did not improve response rate. 2 partial responses (11%), median PFS 5.7 months, median OS 16.1 months. [2]
Multiple Myeloma Preclinical (Primary cells & cell lines) In vitro treatment Potently inhibited proliferation and induced apoptosis (IC50 range: 2 nM to 50 nM). Efficacy linked to downregulation of Mcl-1, not just survivin. [3]
T-cell Acute Lymphoblastic Leukemia (T-ALL) Preclinical (MOLT-4 cell line) In vitro treatment Induced apoptosis and significantly increased expression of P53, MiR-9, caspase 3 while decreasing survivin, Bcl-2, and EMT factors. [4]
Prostate & Renal Carcinoma Preclinical (Various cell lines) In vitro treatment Rapidly suppresses mTORC1 signaling via AMPK activation, leading to loss of Cyclin Ds and suppression of global protein synthesis. [5]
Breast Cancer Preclinical (MCF-7 resistant cell line) In vitro treatment Chronic exposure led to adaptive resistance via DNA damage-response pathways, not through survivin downregulation. [6]

Detailed Experimental Protocols

To help you interpret the data, here are the methodologies for key experiments cited in the tables.

  • Cell Viability (MTT/CTG) Assay: Used across studies [7] [4] [6]. Cells are seeded in 96-well plates and treated with serial dilutions of YM155. After a set period (e.g., 72 hours), MTT dye or CellTiter-Glo reagent is added. The signal, proportional to the number of viable cells, is measured with a plate reader. This data is used to calculate half-maximal inhibitory concentration (IC50) values.
  • Apoptosis Detection via Flow Cytometry: Used in [4] [3]. After YM155 treatment, cells are stained with Annexin V-FITC and Propidium Iodide (PI). Flow cytometry then distinguishes live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
  • Gene Expression Analysis (qRT-PCR): A key method in [4]. Total RNA is extracted from treated and control cells, reverse-transcribed into cDNA, and then analyzed by quantitative real-time PCR using gene-specific primers to measure changes in the expression of target genes like survivin, Bcl-2, and caspase-3.
  • Western Blotting: Used to study protein-level changes, as in [5]. Proteins are extracted from cells, separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against proteins of interest (e.g., survivin, phospho-proteins, Cyclin Ds) to detect changes in expression or post-translational modification.

Mechanisms of Action and Signaling Pathways

The research indicates that YM155's mechanism extends beyond its initial identification as a survivin suppressant. The following diagram synthesizes its multifaceted molecular actions as described in the studies.

Interpretation of Clinical Translation

The journey of YM155 from promising preclinical data to modest clinical outcomes offers critical insights for drug development professionals.

  • Mixed Clinical Efficacy: While the drug was well-tolerated in trials [1] [2], its efficacy as a single agent or in combination has been limited. The phase II study in NSCLC combining YM155 with carboplatin and paclitaxel failed to improve the response rate over the chemotherapy backbone alone [2].
  • The Biomarker Challenge: A significant hurdle has been the lack of a reliable predictive biomarker. The drug's mechanism is now understood to be multi-targeted, involving DNA damage [6] and downregulation of Mcl-1 [3], not solely survivin suppression. This explains why survivin levels alone may not predict patient response.
  • Overcoming Resistance: Preclinical models suggest that resistance to YM155 can arise from adaptive responses to persistent DNA damage [6]. This resistance may be overcome by co-targeting the DNA damage response or cellular detoxification pathways, offering a rationale for novel combination strategies.

References

YM155 safety profile versus standard chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Safety Profile Overview

Safety Aspect YM155 Monotherapy (168-hr CIVI) [1] YM155 + Carboplatin/Paclitaxel (72-hr CIVI) [2] Typical Toxicities of Standard Chemotherapy (Carboplatin/Paclitaxel) [2]
Most Common Toxicities Mostly Grade 1-2: stomatitis, pyrexia, nausea [1] Mostly hematological (from combination chemo) [2] Severe hematological toxicities, neurotoxicity, nephrotoxicity [2]
Severe/ Dose-Limiting Toxicities Reversible elevation in serum creatinine; one case of acute tubular necrosis at 6.0 mg/m²/day [1] Not specified beyond hematological events in phase II; MTD of YM155 was 10 mg/m²/day in this combo [2] Dose-limiting hematological toxicity, neurotoxicity [2]
Maximum Tolerated Dose (MTD) 4.8 mg/m²/day (168-hr CIVI) [1] 10 mg/m²/day (72-hr CIVI) [2] (Established standard doses)
Renal Toxicity Identified as DLT; requires monitoring [1] Not a highlighted issue in the phase II study [2] Potential nephrotoxicity (from Carboplatin) [2]

Key Clinical Trial Methodologies

The safety data in the table above comes from robust clinical trial designs. Here are the methodologies for the key studies cited.

Trial Component Phase I Monotherapy Study [1] Phase I/II Combination Study [2]
Primary Objective Determine MTD, safety, and PK of YM155 [1] Determine MTD of YM155 with carboplatin/paclitaxel, then assess safety and efficacy in phase II [2]
Patient Population Advanced solid malignancies or lymphoma, refractory to standard therapy [1] Phase I: solid malignancies; Phase II: untreated stage IV NSCLC [2]
Drug Administration YM155 administered via 168-hour Continuous IV Infusion (CIVI) every 3 weeks [1] YM155 administered via 72-hour CIVI; carboplatin (AUC6) and paclitaxel (200 mg/m²) given standardly [2]
Dose Escalation Starting dose: 1.8 mg/m²/day, escalated using a standard scheme [1] YM155 starting dose: 3.6 mg/m²/day, escalated in combination with fixed-dose chemo [2]
Safety Assessments NCI CTC v.3; DLTs defined in cycle 1; intensive monitoring (vitals, labs, urinalysis) [1] Standard safety monitoring; DLTs defined during cycle 1; tumor assessment every two cycles [2]

The following diagram illustrates the workflow of the typical phase I/II clinical trials from which this safety data was derived.

start Patient Enrollment: Advanced solid tumors phase1 Phase I Component start->phase1 obj1 Primary Objective: Determine MTD & Safety phase1->obj1 meth1 Method: 3+3 Dose Escalation phase1->meth1 mtd Output: Maximum Tolerated Dose (MTD) obj1->mtd phase2 Phase II Component mtd->phase2 obj2 Primary Objective: Assess Efficacy & Further Safety phase2->obj2 meth2 Method: Treat cohort at MTD phase2->meth2 results Outcome: Safety Profile & Response Rate obj2->results

Interpretation of the Safety Data

For researchers and clinicians, the data suggests several key points:

  • Different Toxicity Spectrum: The dose-limiting toxicities of YM155, particularly renal effects, are distinct from the severe hematological and neurological toxicities of regimens like carboplatin/paclitaxel [2] [1].
  • Manageable Profile: YM155 was generally well-tolerated as a monotherapy and when combined with full doses of chemotherapy, allowing for a manageable safety window in clinical trials [2] [1].
  • Administration Considerations: The safety profile is tied to the continuous IV infusion schedule. The shift from a 168-hour to a 72-hour infusion in combination therapy also demonstrates the flexibility in designing a more feasible dosing schedule [2].

References

YM155 synergistic effects with other chemotherapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Combinations of YM155

The table below summarizes the key chemotherapeutic classes and specific agents that have shown synergistic activity with YM155 in preclinical models.

Combination Partner Cancer Type(s) Tested Key Experimental Findings Proposed Mechanism of Synergy
Platinum Drugs (Cisplatin, Carboplatin) [1] Non-Small Cell Lung Cancer (NSCLC) Synergistic increase in apoptosis and caspase-3 activity; delayed tumor growth in xenografts. YM155 delays repair of platinum-induced DNA double-strand breaks (inhibited γ-H2AX focus resolution) [1].
Microtubule-Targeting Agents (Docetaxel, Paclitaxel, Vinorelbine) [2] Triple-Negable Breast Cancer (TNBC) Synergistic antiproliferative and caspase 3/7-inducing effects; complete regression in xenograft models [2]. YM155 counteracts survivin accumulation induced at G2/M phase by these agents, leading to enhanced apoptosis [2].
Nucleoside Analogues (Gemcitabine) [3] [4] Pancreatic Cancer Enhanced cytotoxicity and clonogenic inhibition; potentiated antitumor effect in xenografts [4]. YM155 suppresses gemcitabine-induced survivin upregulation; also involves DR5 upregulation and Bak activation [3] [4].
Topoisomerase II Inhibitors (Etoposide) [5] [6] Neuroblastoma, Acute Myeloid Leukemia (AML) Synergistic inhibition of cell growth; enhanced anti-proliferative effects [5] [6]. Downregulation of survivin enhances chemosensitivity; in ALL, YM155 also induces DNA damage pathway [5] [6] [7].
Kinase Inhibitors (Lapatinib) [8] Neuroblastoma Highly potent synergy; re-sensitized YM155-resistant cells; reduced tumor size in vivo. Lapatinib inhibits ABCB1 efflux transporter, increasing intracellular accumulation and cytotoxicity of YM155 [8].
EZH2 Inhibitors (EPZ-6438, GSK343) [9] Neuroblastoma & Other Solid Tumors Remarkable synergistic effect, independent of EZH2's methyltransferase activity [9]. Co-targeting a 27-gene network centered on EZH2 and BIRC5 (survivin); induces unfolded protein response [9].

Detailed Experimental Methodologies

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental protocols used in these studies.

  • In Vitro Synergy Assessment: Most studies determined synergism using the Combination Index (CI) method based on the Loewe additivity model. A CI < 1 indicates synergy. Cell viability was typically measured via colorimetric assays (e.g., MTT, MTS, or SRB) after 48-72 hours of drug treatment [8] [4]. IC50 values for single agents and combinations were calculated using software like GraphPad Prism.
  • Apoptosis Detection: A common method to quantify apoptosis is the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation [1]. Additionally, the activation of executive caspases (like caspase-3/7) was measured using fluorometric or luminescent protease assays [2] [1].
  • Protein Expression Analysis: Changes in protein levels (e.g., survivin downregulation) were analyzed by Western Blotting. Studies also used immunofluorescence to monitor DNA damage, such as the formation and persistence of γ-H2AX foci, a marker for DNA double-strand breaks [1] [4].
  • In Vivo Xenograft Models: Antitumor efficacy was evaluated in immunodeficient mice (e.g., BALB/c nude or SCID mice) implanted with human cancer cells. Drugs were administered via various routes, including continuous infusion via osmotic pumps for YM155 and intraperitoneal injections for chemotherapeutics. Tumor volumes were tracked over time and compared between monotherapy and combination groups [2] [1] [4].

Mechanisms of Synergy Visualized

The synergistic effects of YM155 are multi-faceted. The diagram below integrates the primary mechanisms identified across multiple studies.

G cluster_primary Primary & Transcriptional Mechanism cluster_secondary Secondary & Broader Mechanisms YM155 YM155 Survivin_suppression Suppression of Survivin (BIRC5) Expression YM155->Survivin_suppression DNA_damage DNA Damage Response & Inhibition of Repair YM155->DNA_damage Mitochondria Mitochondrial Dysfunction (ATP depletion, ROS) YM155->Mitochondria IAP_inhibition Broad IAP Family Inhibition (cIAP1/2, XIAP) YM155->IAP_inhibition DR5_upregulation Death Receptor 5 (DR5) Upregulation YM155->DR5_upregulation Apoptosis Apoptosis Survivin_suppression->Apoptosis DNA_damage->Apoptosis Mitochondria->Apoptosis IAP_inhibition->Apoptosis DR5_upregulation->Apoptosis ABCB1_inhibition ABCB1 Efflux Transporter Inhibition (by Lapatinib) ABCB1_inhibition->YM155 Increases intracellular concentration Chemo Chemotherapeutic Agent Chemo->Survivin_suppression e.g., Gemcitabine up-regulates Survivin Chemo->DNA_damage

The interplay of these mechanisms explains the strong synergistic activity observed when YM155 is paired with conventional chemotherapy.

Interpretation and Research Considerations

When evaluating YM155 combinations for your research, please consider the following:

  • Mechanistic Insights are Evolving: While YM155 was developed as a survivin suppressant, its potent anti-cancer activity is now understood to be multi-mechanistic, involving induction of DNA damage, mitochondrial disruption, and modulation of other apoptotic proteins [3] [7] [10].
  • Context Matters: The synergistic outcome can be cell-type and drug-dependent. One study in AML noted that the effects of YM155 with chemotherapeutics ranged from synergistic to antagonistic based on the specific drugs and cell lines used [6].
  • Overcoming Resistance: A key translational application is overcoming drug resistance. The synergy with lapatinib via ABCB1 inhibition provides a clear strategy to counter transporter-mediated resistance to YM155 itself [8].

References

sepantronium bromide predictive biomarkers response

Author: Smolecule Technical Support Team. Date: February 2026

Potential Predictive Biomarkers for YM155

Biomarker Category Specific Biomarker Predictive Value & Association
Survivin Expression Survivin (BIRC5) mRNA/Protein Levels Not a reliable predictor; suppression is a secondary effect; resistance occurs despite survivin downregulation [1] [2].
Oxidative Stress & DNA Damage Elevated ROS; Persistent DNA Damage Response (DDR) Predicts poor response/resistance; high levels of γH2AX and other DDR proteins indicate adaptation [2].
Cellular Transporters Low OCT2/SLC22A2, High MFSD12 Expression Predicts sensitivity (OCT2) and resistance (MFSD12); OCT2 is a major uptake transporter for YM155 [1].
Metabolic & Signaling Proteins Low Glutathione (GSH); AMPK Activation/mTORC1 Suppression Sensitizes cells; low GSH augments YM155 effect; AMPK/mTOR pathway is an early response [2] [3].

Experimental Protocols for Key Findings

Here are the methodologies from key studies that you can reference or adapt for your own research.

Protocol 1: Generating YM155-Resistant Cell Lines and Identifying ROS as the Primary MoA

This protocol is based on the 2021 study that established ROS generation as YM155's primary mode of action [1].

  • Cell Lines: Used triple-negative breast cancer (TNBC) lines: MDA-MB-231, MDA-MB-453, and BT-20.
  • Development of Resistance: Parental (P) cells were chronically exposed to increasing concentrations of YM155, starting near the IC50 dose, until stable resistant (YMR) lines were established.
  • Viability & Growth Assays: Cell proliferation and viability were measured in 2D (monolayer) and 3D (acinar growth) cultures.
  • ROS Detection: Reactive oxygen species were measured using specific fluorescent probes and live-cell imaging.
  • Pathway Analysis: Protein and mRNA levels of survivin, components of the ROS/AKT/FoxO/survivin axis, and DNA damage markers were analyzed via immunoblotting and q-PCR.
Protocol 2: Investigating Early Signaling and mTOR Suppression

This 2019 study detailed the early cellular responses to YM155 in prostate and renal cancer cells [3].

  • Cell Lines & Viability: Used various prostate cancer (e.g., PC-3, DU-145, LNCaP) and renal cell carcinoma (RCC4, 786-O) lines. IC50 values were determined after 72 hours of YM155 treatment.
  • Western Blot Analysis: Cells were treated with YM155 (doses from 1-100 nM) over a time course (30 minutes to 24 hours). Key proteins analyzed included phosphorylated/total Rb, Cyclin D1/D2/D3, Survivin, Mcl-1, and components of the AMPK/mTORC1 pathway (phospho-AMPKα, phospho-Raptor, phospho-rS6, phospho-4E-BP1).
  • Polysome Profiling: Used to assess global changes in cap-dependent protein synthesis following YM155 treatment.
  • Inhibitor Studies: Cells were pre-treated with transcriptional (Actinomycin D) or translational (Cycloheximide) inhibitors to determine the level of regulation for target proteins like Cyclin Ds.

YM155 Signaling Pathway and Biomarkers

The following diagram illustrates the complex mechanism of action of YM155 and the biomarkers involved, integrating findings from multiple studies.

ym155_mechanism YM155 YM155 ROS_Generation ROS Generation (Primary Mode of Action) YM155->ROS_Generation Mitochondria Mitochondrial ROS ROS_Generation->Mitochondria Redox_Cycling Cytoplasmic Redox Cycling ROS_Generation->Redox_Cycling DNA_Damage Oxidative DNA Damage ROS_Generation->DNA_Damage Survivin_Suppression Survivin Suppression (Secondary Effect) ROS_Generation->Survivin_Suppression AMPK_Activation AMPK Activation ROS_Generation->AMPK_Activation DDR_Adaptation Persistent DNA Damage Response (DDR) DNA_Damage->DDR_Adaptation mTORC1_Suppression mTORC1 Suppression AMPK_Activation->mTORC1_Suppression Translation_Suppression Global Protein Synthesis ↓ mTORC1_Suppression->Translation_Suppression Target_Proteins Cyclin Ds, Mcl-1 ↓ Translation_Suppression->Target_Proteins Resistance YM155 Resistance DDR_Adaptation->Resistance Transporter_Changes Transporter Changes (OCT2 ↓ / MFSD12 ↑) Transporter_Changes->Resistance group_secondary group_resistance

Research Implications and Future Directions

The shift in understanding YM155's primary mechanism has significant implications for its clinical development. The failure of survivin levels to predict response in trials is likely because it's a downstream effect. Promising strategies include:

  • Combination Therapies: YM155 may be more effective with drugs that target DNA repair or deplete glutathione (e.g., BSO), exploiting the vulnerabilities of resistant cells [2].
  • Novel Predictive Biomarkers: Future clinical studies should prioritize DNA damage response proteins and SLC transporter expression profiles over survivin as potential predictive biomarkers [1] [2].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Exact Mass

442.06405 Da

Monoisotopic Mass

442.06405 Da

Heavy Atom Count

28

Appearance

White Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7H5Q4J1CM5

Pharmacology

Sepantronium Bromide is a small-molecule proapoptotic agent with potential antineoplastic activity. Sepantronium bromide selectively inhibits survivin expression in tumor cells, resulting in inhibition of survivin antiapoptotic activity (via the extrinsic or intrinsic apoptotic pathways) and tumor cell apoptosis. Survivin, a member of the inhibitor of apoptosis (IAP) gene family, is expressed during embryonal development and is absent in most normal, terminally differentiated tissues; upregulated in a variety of human cancers, its expression in tumors is associated with a more aggressive phenotype, shorter survival times, and a decreased response to chemotherapy.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Apoptosis
BIRC5 [HSA:332] [KO:K08731]

Other CAS

781661-94-7

Wikipedia

Sepantronium bromide

Dates

Last modified: 08-15-2023
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11: Ho SH, Ali A, Chin TM, Go ML. Dioxonaphthoimidazoliums AB1 and YM155 disrupt phosphorylation of p50 in the NF-κB pathway. Oncotarget. 2016 Mar 8;7(10):11625-36. doi: 10.18632/oncotarget.7299. PubMed PMID: 26872379; PubMed Central PMCID: PMC4905498.
12: Papadopoulos KP, Lopez-Jimenez J, Smith SE, Steinberg J, Keating A, Sasse C, Jie F, Thyss A. A multicenter phase II study of sepantronium bromide (YM155) plus rituximab in patients with relapsed aggressive B-cell Non-Hodgkin lymphoma. Leuk Lymphoma. 2016 Aug;57(8):1848-55. doi: 10.3109/10428194.2015.1113275. Epub 2016 Feb 9. PubMed PMID: 26857688.
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